molecular formula C8H16O2 B1269785 7-Octene-1,2-diol CAS No. 85866-02-0

7-Octene-1,2-diol

Cat. No.: B1269785
CAS No.: 85866-02-0
M. Wt: 144.21 g/mol
InChI Key: UXGHWJFURBQKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Octene-1,2-diol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oct-7-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGHWJFURBQKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006437
Record name Oct-7-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85866-02-0
Record name 7-Octene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85866-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-7-ene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-7-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-7-ene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Octene-1,2-diol: Properties, Synthesis, and Reactivity

Introduction

This compound is a bifunctional organic molecule featuring a vicinal diol (a glycol) on one end of an eight-carbon chain and a terminal alkene on the other. This unique structure makes it a valuable intermediate and building block in organic synthesis. The presence of two distinct and reactive functional groups allows for selective transformations, providing a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical scaffolds and specialty polymers. This guide offers a comprehensive overview of its core physical and chemical properties, common synthetic routes, characteristic reactivity, and established experimental protocols, tailored for researchers in chemistry and drug development.

Molecular Profile and Physical Properties

The fundamental properties of this compound are dictated by its C8 backbone, the hydrophilic diol, and the nonpolar alkene terminus. These characteristics influence its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 85866-02-0[1][2]
Molecular Formula C₈H₁₆O₂[1][3]
Molecular Weight 144.21 g/mol [1][2][3]
Appearance Liquid[1]
Density 0.941 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.4625[1]
SMILES String OCC(O)CCCCC=C[1][3]
InChI Key UXGHWJFURBQKCJ-UHFFFAOYSA-N[1][2][3]

Synthesis and Manufacturing

The primary route to this compound is through the dihydroxylation of the terminal double bond of 1,7-octadiene. However, a more common and direct laboratory synthesis involves the dihydroxylation of 1-octene. The stereochemistry of the diol (syn or anti) is controlled by the choice of reagents.

Syn-Dihydroxylation

The formation of a cis or syn-diol is reliably achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions.[4] Due to the high cost and extreme toxicity of OsO₄, catalytic methods are vastly preferred.[5][6] The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ regenerated by a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a highly effective and widely used protocol.[6]

The reaction proceeds through a cyclic osmate ester intermediate formed by the syn-addition of OsO₄ to the alkene.[7] This intermediate is then hydrolyzed to yield the cis-diol.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_workup Workup cluster_product Final Product start 1-Octene reagents cat. OsO₄ NMO (Co-oxidant) Aqueous Acetone start->reagents Reaction Initiation intermediate Cyclic Osmate Ester reagents->intermediate [3+2] Cycloaddition workup Reductive Cleavage (e.g., NaHSO₃) intermediate->workup Hydrolysis product This compound (syn-addition product) workup->product

Fig 1: Catalytic syn-dihydroxylation workflow.

Spectroscopic Profile

Structural elucidation of this compound relies on a combination of NMR, IR, and mass spectrometry.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption in the ~3200-3500 cm⁻¹ region, indicative of the O-H stretching from the hydrogen-bonded diol.[8] Other key peaks include C-H stretches just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene. A medium-intensity C=C stretch will appear around 1640 cm⁻¹.[9]

  • ¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the terminal alkene: a multiplet between 5.7-5.9 ppm (the internal vinyl proton) and two multiplets between 4.9-5.1 ppm (the terminal vinyl protons). The protons on the carbons bearing the hydroxyl groups (-CH(OH)CH₂OH) will appear as multiplets in the 3.4-3.8 ppm range. The two hydroxyl protons will typically appear as broad singlets, and the aliphatic chain protons will resonate as a series of multiplets between 1.2-2.1 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals. The alkene carbons will be found downfield at ~139 ppm (-CH=) and ~114 ppm (=CH₂). The carbons attached to the hydroxyl groups will resonate in the ~65-75 ppm region. The remaining four sp³ hybridized carbons of the alkyl chain will appear in the upfield region of ~25-35 ppm.

  • Mass Spectrometry (MS) : In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 144 may be weak or absent.[8] The spectrum will be dominated by fragmentation patterns, including the loss of water (m/z = 126) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Chemical Reactivity and Derivatization

This compound possesses two key reactive sites: the vicinal diol and the terminal alkene. This allows for a wide range of chemical transformations.

Reactions of the Vicinal Diol
  • Oxidative Cleavage : This is a characteristic reaction of vicinal diols. Treatment with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) results in the cleavage of the carbon-carbon bond between the hydroxyl groups.[10][11] This reaction is highly specific and can be used as a chemical test for the presence of a 1,2-diol. For this compound, this cleavage would yield 6-heptenal and formaldehyde.[12]

  • Acetal Formation (Protection) : The diol can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic acetal (a 1,3-dioxolane derivative). This is a common strategy to protect the diol functionality while performing reactions on the alkene.[4]

  • Pinacol Rearrangement : Under strong acidic conditions, vicinal diols can undergo a dehydration and rearrangement reaction to form a ketone, known as the pinacol rearrangement.[4]

  • Selective Oxidation : The diol can be selectively oxidized to an α-hydroxy ketone using specific reagents like NaBrO₃/NaHSO₃, avoiding overoxidation or C-C bond cleavage.[13]

Reactions of the Terminal Alkene

The terminal double bond can undergo all typical alkene reactions, such as:

  • Hydroboration-Oxidation : To produce the corresponding terminal alcohol, resulting in octane-1,2,8-triol.

  • Epoxidation : Using peroxy acids like m-CPBA to form an epoxide.[7]

  • Ozonolysis : Cleavage of the double bond to yield an aldehyde.[6]

  • Hydrogenation : Reduction of the double bond to an alkane.

G cluster_diol Diol Reactions cluster_alkene Alkene Reactions main This compound cleavage 6-Heptenal + Formaldehyde main->cleavage HIO₄ acetal Protected Diol (Dioxolane) main->acetal R₂C=O, H⁺ oxidation α-Hydroxy Ketone main->oxidation NaBrO₃ epoxidation Epoxide Derivative main->epoxidation m-CPBA hydroboration Octane-1,2,8-triol main->hydroboration 1. BH₃ 2. H₂O₂, NaOH

Fig 2: Key reaction pathways for this compound.

Potential Applications in Organic Synthesis and Drug Discovery

While not a final drug product itself, this compound serves as a versatile starting material. Its bifunctionality is its greatest asset. The diol can be used to introduce chirality or act as a handle for attachment to solid supports, while the alkene provides a site for chain extension or the introduction of other functional groups through various addition reactions. In drug discovery, such building blocks are valuable for creating libraries of compounds for screening, where the carbon backbone acts as a scaffold that can be functionalized in diverse ways.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Dihydroxylation of 1-Octene
  • Objective : To synthesize this compound from 1-octene via an OsO₄-catalyzed reaction.

  • Methodology :

    • In a round-bottom flask, dissolve 1-octene (1 equivalent) in a 10:1 mixture of acetone and water.

    • Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.

    • Cool the mixture in an ice bath to 0 °C.

    • Causality : The use of a catalytic amount of OsO₄ with the co-oxidant NMO is critical for both safety and cost-effectiveness. NMO re-oxidizes the Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue.[6]

    • Carefully add a solution of osmium tetroxide (0.002-0.005 equivalents, e.g., as a 2.5% solution in t-butanol) dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Protocol 2: Analytical Oxidative Cleavage
  • Objective : To confirm the presence of the vicinal diol structure through oxidative cleavage.

  • Methodology :

    • Dissolve a small sample (~50 mg) of the purified product from Protocol 1 in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

    • Add an aqueous solution of periodic acid (HIO₄) (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction for 1 hour. The reaction is typically rapid.

    • Self-Validation : The consumption of the starting material and the appearance of two new, more polar spots on a TLC plate (corresponding to the aldehyde products) validates the presence of the vicinal diol.

    • The resulting aldehydes (6-heptenal and formaldehyde) can be further characterized or derivatized (e.g., to 2,4-dinitrophenylhydrazones) for confirmation.

Safety, Handling, and Storage

  • Hazards : this compound is classified as a combustible liquid.[14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[1] Handle in a well-ventilated area or a chemical fume hood.[14]

  • Handling : Avoid contact with skin and eyes.[15] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[14][16]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is classified under Storage Class 10 for combustible liquids.[1]

References

  • Oxidation of Alkenes to Vicinal Diols (2022). Chemistry LibreTexts. [Link]

  • Oxidation of alkenes (n.d.). Lumen Learning, Organic Chemistry II. [Link]

  • Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation (2018). National Institutes of Health (NIH). [Link]

  • Dihydroxylation (n.d.). Wikipedia. [Link]

  • Oxidation Reactions of Alkenes (2021). Chemistry LibreTexts. [Link]

  • Diols: Nomenclature, Preparation, and Reactions (n.d.). Chemistry Steps. [Link]

  • A reaction characteristic of vicinal diols is their oxidative cleavage on treatment with periodic (2020). Doubtnut. [Link]

  • Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent (2005). ResearchGate. [Link]

  • Cleavage of Diols (2020). Chemistry LibreTexts. [Link]

  • This compound (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • This compound Spectra (n.d.). SpectraBase. [Link]

  • This compound (n.d.). Stenutz. [Link]

  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 (2011). Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET (n.d.). Technico-Flor. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry (n.d.). Chemistry Steps. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy (2020). ChemComplete via YouTube. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry (n.d.). University of Wisconsin-Madison. [Link]

Sources

A Spectroscopic Guide to 7-Octene-1,2-diol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 7-Octene-1,2-diol, a vicinal diol with an unsaturated alkyl chain. Such a bifunctional molecule presents an interesting case for spectroscopic elucidation, with characteristic signals arising from its hydroxyl groups, the carbon-carbon double bond, and the aliphatic backbone. For researchers engaged in synthetic chemistry, materials science, or drug discovery, a comprehensive grasp of the spectroscopic signatures of molecules like this compound is fundamental for reaction monitoring, quality control, and understanding structure-activity relationships.

This document moves beyond a mere cataloging of spectral data. It delves into the causality behind the observed signals, offering insights into how experimental choices can influence the resulting spectra. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a holistic and validated structural profile of this compound.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

To provide a clear framework for the subsequent data analysis, the chemical structure of this compound is presented below, with key proton and carbon environments numbered for unambiguous assignment in the NMR spectra.

Caption: Molecular structure of this compound with key atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The chemical shift of a proton is highly dependent on its local electronic environment. In this compound, we can expect distinct signals for the protons on the double bond, the carbons bearing hydroxyl groups, and the aliphatic chain.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is common for its good solubilizing properties and relatively clean spectral window. However, it's important to note that the chemical shifts of the hydroxyl protons can be highly variable in this solvent due to concentration and temperature effects on hydrogen bonding.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Data Summary (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8~4.90-5.05m-2H
H7~5.75-5.85m-1H
H2~3.65m-1H
H1~3.40 & ~3.60m-2H
OHvariable (e.g., 1.5-3.5)br s-2H
H6~2.05q~7.02H
H3, H4, H5~1.30-1.50m-6H

Interpretation and Causality:

  • Olefinic Protons (H7, H8): The protons on the double bond are the most deshielded of the C-H protons due to the anisotropic effect of the π-system, appearing in the range of 4.90-5.85 ppm. The terminal =CH₂ protons (H8) will likely appear as a multiplet due to both geminal and vicinal coupling. The =CH- proton (H7) will also be a multiplet, coupled to the H8 and H6 protons.

  • Carbinol Protons (H1, H2): The protons on the carbons bearing the hydroxyl groups (C1 and C2) are deshielded by the electronegative oxygen atoms, with expected chemical shifts around 3.40-3.65 ppm. The diastereotopic protons on C1 will likely show distinct signals and complex splitting patterns.

  • Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature.[1] They often appear as a broad singlet and their integration can be used to confirm the presence of two hydroxyl groups. A "D₂O shake" experiment can be performed to confirm their assignment; upon addition of D₂O, the -OH protons will exchange with deuterium and their signal will disappear from the spectrum.

  • Aliphatic Protons (H3-H6): The methylene protons of the aliphatic chain will appear in the upfield region of the spectrum (~1.30-2.05 ppm). The protons on C6, being allylic, will be slightly more deshielded than the other methylene groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and instrumentation are similar to that for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

¹³C NMR Data Summary (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C7~139
C8~114
C2~74
C1~67
C6~34
C3, C4, C5~25-30

Interpretation and Causality:

  • Olefinic Carbons (C7, C8): The sp² hybridized carbons of the double bond appear in the downfield region of the spectrum, typically between 110-140 ppm.

  • Carbinol Carbons (C1, C2): The carbons directly attached to the electronegative oxygen atoms are deshielded and appear in the 60-80 ppm range.

  • Aliphatic Carbons (C3-C6): The sp³ hybridized carbons of the alkyl chain are found in the upfield region of the spectrum (25-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for easier sample handling.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

IR Data Summary (Predicted)

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3350 (broad)O-H stretchHydroxyl (-OH)Strong
~3080=C-H stretchAlkeneMedium
~2930, ~2860C-H stretchAlkaneStrong
~1640C=C stretchAlkeneMedium
~1465C-H bendAlkaneMedium
~1050C-O stretchAlcoholStrong
~990, ~910=C-H bend (out-of-plane)AlkeneStrong

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of this compound will be a broad, strong absorption band around 3350 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl groups. The broadness of this peak is a direct consequence of the varying degrees of hydrogen bonding present in the sample.

  • C-H Stretches: The C-H stretching vibrations of the sp² hybridized carbons of the alkene appear at a slightly higher frequency (~3080 cm⁻¹) than those of the sp³ hybridized carbons of the alkyl chain (~2930 and 2860 cm⁻¹).

  • C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium intensity peak around 1640 cm⁻¹.

  • C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary and secondary alcohol groups.

  • Alkene Bending Vibrations: The out-of-plane bending vibrations of the terminal alkene protons give rise to two strong bands around 990 and 910 cm⁻¹, which are diagnostic for a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectrometry Data Summary (Predicted)

m/zProposed FragmentComments
144[M]⁺Molecular ion (may be weak or absent)
126[M - H₂O]⁺Loss of water
113[M - CH₂OH]⁺Alpha-cleavage
85[M - C₄H₉]⁺Cleavage of the alkyl chain
43[C₃H₇]⁺Alkyl fragment

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak at m/z 144 corresponds to the molecular weight of this compound (C₈H₁₆O₂). In EI-MS of alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.[2][3]

  • Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z 126 ([M-18]⁺).[3]

  • Alpha-Cleavage: The bond between C1 and C2 or C2 and C3 can break, a process known as alpha-cleavage. Cleavage between C2 and C3 would lead to the loss of a pentenyl radical, resulting in a fragment at m/z 75. Cleavage between C1 and C2 is also possible. The most significant alpha-cleavage is often the loss of the largest alkyl group from the carbon bearing an oxygen.

  • Alkyl Fragmentation: Fragmentation of the alkyl chain can lead to various smaller carbocation fragments.

The fragmentation pattern can be visualized as follows:

G M This compound [M]⁺ m/z = 144 M_H2O [M - H₂O]⁺ m/z = 126 M->M_H2O - H₂O M_CH2OH [M - CH₂OH]⁺ m/z = 113 M->M_CH2OH - •CH₂OH Alkyl_frag Alkyl Fragments M->Alkyl_frag Fragmentation

Caption: Proposed fragmentation pathways for this compound in mass spectrometry.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating methodology for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps out the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these spectroscopic techniques is an indispensable tool for navigating the complexities of molecular structure and reactivity.

References

  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

Sources

A Technical Guide to the Chirality and Enantiomers of 7-Octene-1,2-diol: Synthesis, Separation, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is not merely a structural curiosity but a pivotal factor governing a drug's efficacy, safety, and metabolic profile.[1][2][3] Biological systems, composed of chiral entities like enzymes and receptors, interact stereoselectively with drug molecules.[2] Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties.[3] One enantiomer may be the active therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even responsible for adverse effects, as exemplified by the tragic case of thalidomide.[2][3]

This understanding has propelled a paradigm shift towards the development of single-enantiomer drugs, demanding robust and precise methods for their synthesis, separation, and analysis.[2] 7-Octene-1,2-diol, a versatile bifunctional molecule, serves as an exemplary chiral building block. Its vicinal diol and terminal alkene functionalities make it a valuable synthon for constructing more complex chiral molecules, including pharmaceuticals and natural products. This guide provides an in-depth technical exploration of the stereochemistry of this compound, focusing on the state-of-the-art methodologies for its enantioselective synthesis and the subsequent separation and analysis of its enantiomers.

The Stereochemistry of this compound

This compound possesses a single stereogenic center at the C2 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), a hex-5-enyl group (-(CH₂)₄CH=CH₂), and a hydrogen atom (-H). Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-7-octene-1,2-diol and (S)-7-octene-1,2-diol.

Assigning the absolute configuration (R/S) using the Cahn-Ingold-Prelog (CIP) priority rules involves ranking these substituents. The priority is as follows:

  • -OH (highest atomic number)

  • -CH₂OH

  • -(CH₂)₄CH=CH₂

  • -H (lowest priority)

For the (S)-enantiomer, with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise direction. For the (R)-enantiomer, this sequence is clockwise. Understanding this fundamental stereochemistry is the basis for designing enantioselective syntheses and developing chiral separation methods.

Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation

While racemic this compound can be synthesized from its precursor, 1,7-octadiene, using standard dihydroxylation methods like the Upjohn reaction (catalytic OsO₄ with NMO as the co-oxidant), achieving high enantioselectivity requires a chiral catalyst system.[4] The Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent method for converting prochiral alkenes into chiral vicinal diols with high yields and excellent enantioselectivity.[5][6]

Causality of the Method: Mechanism and Reagent Choice

The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, which creates a chiral environment around the active catalytic center.[5] The choice of ligand dictates which face of the alkene is preferentially osmylated, thereby determining the stereochemical outcome.[5]

  • Chiral Ligands: The most common ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (DHQD), such as (DHQ)₂-PHAL and (DHQD)₂-PHAL.[5][7] These ligands coordinate to the osmium center, forming a chiral complex that accelerates the reaction and induces asymmetry.[7]

  • Co-oxidant: Since the OsO₄ catalyst is expensive and highly toxic, it is used in catalytic amounts and regenerated in situ by a stoichiometric co-oxidant.[5] Potassium ferricyanide (K₃[Fe(CN)₆]) is commonly used for this purpose in a biphasic t-BuOH/H₂O system.[5]

  • AD-mix Formulations: For convenience, these reagents are commercially available as pre-formulated mixtures known as "AD-mix".[5]

    • AD-mix-α contains the (DHQ)₂-PHAL ligand and generally provides diols with an (R) configuration for most alkene substitution patterns.

    • AD-mix-β contains the (DHQD)₂-PHAL ligand and generally provides diols with an (S) configuration.[7]

The catalytic cycle begins with the formation of the chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[5] Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the active catalyst and complete the cycle.[5]

Sharpless Asymmetric Dihydroxylation Cycle cluster_main Catalytic Cycle Os_VIII OsO₄-L* (Active Catalyst) Complex [3+2] Cycloaddition Os_VIII->Complex Alkene 1,7-Octadiene Alkene->Complex Intermediate Osmate Ester Intermediate Complex->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Diol Chiral this compound Hydrolysis->Diol Os_VI Reduced Os(VI) Hydrolysis->Os_VI Oxidation Oxidation Os_VI->Oxidation Oxidation->Os_VIII Regeneration SpentOxidant Reduced Co-oxidant (K₄[Fe(CN)₆]) Oxidation->SpentOxidant CoOxidant Co-oxidant (K₃[Fe(CN)₆]) CoOxidant->Oxidation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Performance Comparison of Dihydroxylation Methods

The choice of synthetic method has a profound impact on the stereochemical purity of the final product. The SAD method provides high enantioselectivity, which is crucial for pharmaceutical applications, whereas standard methods yield a racemic mixture.

ParameterSharpless Asymmetric DihydroxylationUpjohn Dihydroxylation (Racemic)
Typical Yield 70-95%50-80%
Enantioselectivity (ee) >90%Racemic (0% ee)
Key Reagents OsO₄ (cat.), Chiral Ligand, Co-oxidantOsO₄ (cat.), Co-oxidant (NMO)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Primary Advantage High enantioselectivity, high yieldsSimpler reagent system, cost-effective
Primary Disadvantage Higher cost of chiral ligandsProduces a 50:50 mix of enantiomers
(Data extrapolated from typical applications of these reactions)[4]
Experimental Protocol: Synthesis of (S)-7-Octene-1,2-diol

This protocol is a representative procedure for the synthesis of a single enantiomer. The synthesis of the (R)-enantiomer would be identical, substituting AD-mix-β with AD-mix-α.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of AD-mix-β (14 g, ~1.4 g/mmol of alkene) in tert-butanol (50 mL) and water (50 mL).

  • Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask in an ice bath to 0 °C.

  • Additive (Optional but Recommended): Add methanesulfonamide (CH₃SO₂NH₂, ~1 equivalent). This additive can accelerate the hydrolysis of the osmate ester and improve turnover rates, especially for non-terminal alkenes.[7]

  • Substrate Addition: Add 1,7-octadiene (1.10 g, 10 mmol) to the vigorously stirred mixture.

  • Reaction Monitoring: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-7-octene-1,2-diol.

Enantiomeric Resolution via Chiral HPLC

When a racemic mixture is synthesized or when assessing the success of an asymmetric synthesis, an effective method for separating and quantifying the enantiomers is essential. Enantiomers possess identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation by standard chromatography impossible.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[9][10]

Principle of Chiral HPLC

The separation is achieved by introducing a chiral component into the chromatographic system, creating a transient diastereomeric interaction between the enantiomers and the chiral selector. This results in different retention times for the two enantiomers.[10] The most common approach is the use of a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the silica support.[10][11]

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used.[12] The separation mechanism on these phases is complex, involving hydrogen bonding, π-π interactions, and inclusion into chiral cavities within the polysaccharide structure, leading to differential binding energies for the two enantiomers.[12]

Chiral HPLC Method Development cluster_mp Mobile Phase Screening start Obtain Racemic This compound Standard select_csp Select Chiral Columns (CSPs) (e.g., Amylose, Cellulose-based) start->select_csp screen_mp Screen Mobile Phases select_csp->screen_mp np Normal Phase (Hexane/IPA) screen_mp->np rp Reversed Phase (ACN/H₂O) screen_mp->rp po Polar Organic (ACN/MeOH) screen_mp->po eval Evaluate Resolution (Rs) np->eval rp->eval po->eval eval->select_csp Rs < 1.5 (Try new CSP/MP) optimize Optimize Separation (Flow Rate, Temp, Modifiers) eval->optimize Rs > 1.5 validate Method Validation (Linearity, Accuracy, Precision) optimize->validate end Final Analytical Method validate->end

Caption: General workflow for developing a chiral HPLC separation method.

Protocol: Development of a Chiral HPLC Separation Method

This protocol outlines a systematic approach to developing a robust method for separating the enantiomers of this compound.

  • Column Selection:

    • Begin with polysaccharide-based CSPs due to their broad applicability. Select at least two columns with different chiral selectors, for example, one cellulose-based (e.g., Chiralcel OD) and one amylose-based (e.g., Chiralpak AD).

  • Mobile Phase Screening:

    • Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., isopropanol).

    • Normal Phase (NP): Screen a primary mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). This is often a good starting point for diols.

    • Polar Organic Mode: Screen a mobile phase of Acetonitrile (ACN)/Methanol (MeOH) (e.g., 90:10 v/v).

    • Reversed Phase (RP): Screen a mobile phase of ACN/Water (e.g., 50:50 v/v).

  • Initial Analysis:

    • Inject the racemic standard onto each column/mobile phase combination. Set the flow rate to 1.0 mL/min and use a UV detector (diol may have poor chromophore, so a Refractive Index detector or derivatization might be necessary).

  • Evaluation and Optimization:

    • Identify the condition that provides baseline separation or the best "hit".

    • If separation is observed, optimize the resolution (Rs) by systematically adjusting the mobile phase composition (e.g., varying the percentage of the polar modifier like IPA in NP).

    • Further optimization can be achieved by adjusting the flow rate and column temperature.

  • Method Validation:

    • Once a robust separation (Rs > 1.5) is achieved, validate the method for its intended purpose (e.g., determining enantiomeric excess) by assessing linearity, precision, and accuracy.

Analysis and Characterization of Enantiomers

After synthesis and separation, the final product must be analyzed to confirm its identity and, crucially, its enantiomeric purity.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral sample. It is determined using the validated chiral HPLC method developed in the previous section. The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

A successful asymmetric synthesis should yield a product with a high % ee (>95%).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. The measured rotation is reported as the specific rotation [α]D. While a non-zero value confirms the presence of an excess of one enantiomer, it is not as accurate as chromatographic methods for determining the precise enantiomeric ratio.

Summary of Analytical Techniques
TechniquePurposeKey Information Provided
Chiral HPLC/GC Separation and QuantificationRetention times of each enantiomer, Peak Area for % ee calculation.
Polarimetry Confirmation of Optical ActivitySpecific rotation [α]D (e.g., (+) or (-)), confirms bulk enantiomeric excess.
NMR Spectroscopy Structural ConfirmationConfirms the chemical structure of this compound.
Mass Spectrometry Molecular Weight ConfirmationProvides the mass-to-charge ratio, confirming the molecular weight (144.21 g/mol ).[13]

Conclusion

This compound is a valuable chiral intermediate whose utility in pharmaceutical and fine chemical synthesis is unlocked through the precise control of its stereochemistry. The Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective route to either the (R) or (S) enantiomer from a simple achiral precursor. Complementing this synthetic power, chiral HPLC offers a robust and accurate platform for the analytical separation and quantification of these enantiomers, enabling the critical determination of enantiomeric purity. The integrated application of these advanced synthetic and analytical protocols provides researchers and drug development professionals with the essential tools to harness the full potential of chiral molecules like this compound, paving the way for the creation of safer and more effective pharmaceuticals.

References

  • Benchchem. Navigating the Synthesis of 1,7-Octadiene-3,6-diol: A Comparative Guide to Dihydroxylation Protocols.
  • MedChemComm. Chiral 1,1-diaryl compounds as important pharmacophores. RSC Publishing.
  • Wikipedia. Sharpless asymmetric dihydroxylation.
  • ResearchGate. Chiral 1,1-diaryl compounds as important pharmacophores | Request PDF.
  • YouTube. ASYMMETRIC DIHYDROXYLATION - OsO4 Reagent.
  • Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceuticals.
  • ACS GCI Pharmaceutical Roundtable. CHEM21 Case Study: Asymmetric Dihydroxylation.
  • Alfa Chemistry. Sharpless Asymmetric Dihydroxylation.
  • LCGC. HPLC Solutions #66: Enantiomer Separations.
  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Sigma-Aldrich. This compound 97 85866-02-0.
  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Phenomenex. Chiral HPLC Separations.
  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • Guidechem. What is the synthesis method of 1,2-Octanediol and its applications?.
  • ResearchGate. Are the enantiomers of the drug compounds separated in the final product? How is this separation done?.
  • International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review.
  • Chemistry Stack Exchange. How to separate a racemic mixture of 1,2-diols.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • Sigma-Aldrich. 7-octene 1,2-diol sigma aldrich.
  • Scientific Laboratory Supplies (Ireland) Ltd. This compound, 97%.
  • Stenutz. This compound.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.

Sources

The Synthetic Potential of 7-Octene-1,2-diol: A Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Octene-1,2-diol, a bifunctional molecule featuring a terminal alkene and a vicinal diol, represents a versatile and highly valuable chiral building block in modern organic synthesis. Its strategic placement of functional groups allows for a diverse array of chemical transformations, making it an ideal starting material for the synthesis of complex natural products, pharmaceuticals, and novel chiral ligands. This technical guide explores the synthesis of enantiomerically enriched this compound via Sharpless asymmetric dihydroxylation and delves into its potential applications, with a focus on the construction of key heterocyclic scaffolds such as tetrahydrofurans and morpholines. Through detailed mechanistic insights, field-proven examples with analogous structures, and step-by-step experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic utility of this remarkable molecule.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Chiral building blocks, molecules with predefined stereochemistry, are instrumental in this endeavor, as they significantly simplify synthetic routes and enable the synthesis of enantiomerically pure target molecules.[1][2] this compound emerges as a particularly attractive chiral synthon due to the orthogonal reactivity of its two key functional groups: a terminal olefin and a 1,2-diol.

The vicinal diol moiety can be readily transformed into a variety of other functional groups, including epoxides, aldehydes, and carboxylic acids, or it can serve as a handle for the formation of cyclic ethers and acetals.[3] The terminal alkene, on the other hand, provides a site for a wide range of carbon-carbon bond-forming reactions, such as cross-metathesis, Heck coupling, and hydroboration-oxidation, allowing for the elongation and diversification of the carbon skeleton. The synergy between these two functionalities within a single, readily accessible chiral molecule is the cornerstone of its synthetic potential.

Enantioselective Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

The cornerstone for utilizing this compound as a chiral building block is its preparation in high enantiomeric purity. The Sharpless asymmetric dihydroxylation (AD) of the corresponding terminal diene, 1,7-octadiene, stands as the most reliable and widely adopted method to achieve this.[1][3][4][5] This Nobel Prize-winning reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to direct the dihydroxylation to a specific face of the alkene, thereby yielding a vicinal diol with high enantioselectivity.[3]

The choice of the chiral ligand, typically (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the absolute stereochemistry of the resulting diol.[3][4] For a terminal alkene like 1,7-octadiene, AD-mix-β will stereoselectively yield (R)-7-octene-1,2-diol, while AD-mix-α will produce the (S)-enantiomer.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,7-Octadiene

Materials:

  • 1,7-Octadiene

  • AD-mix-β (or AD-mix-α for the (S)-enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

  • To this solvent mixture, add the AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent). Stir the mixture at room temperature until two clear phases are observed.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1,7-octadiene (1 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix).

  • Warm the mixture to room temperature and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Potential Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound lies in its ability to be transformed into more complex and biologically relevant molecules. Its bifunctional nature makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in natural products and pharmaceuticals.

Synthesis of Chiral Tetrahydrofurans

Substituted tetrahydrofurans are prevalent structural motifs in a vast array of natural products, including polyether antibiotics and annonaceous acetogenins, which exhibit potent biological activities.[6][7] Chiral this compound can serve as a versatile starting material for the stereoselective synthesis of substituted tetrahydrofurans through intramolecular cyclization.

The general strategy involves the conversion of the terminal alkene to a functional group that can either be displaced by one of the hydroxyl groups or facilitate a cyclization reaction. One plausible approach is the intramolecular Williamson ether synthesis. This would involve the selective protection of one hydroxyl group, conversion of the other to a good leaving group (e.g., a tosylate or mesylate), and subsequent intramolecular nucleophilic attack by the protected hydroxyl group.

A more elegant and direct approach involves the intramolecular cyclization of the diol itself, often promoted by acid or metal catalysts.[8] For instance, the reaction of a 1,4- or 1,5-diol with a Lewis acid can facilitate the formation of a tetrahydrofuran ring.

Conceptual Workflow for Tetrahydrofuran Synthesis:

G cluster_0 Synthesis of Chiral this compound cluster_1 Functional Group Transformation cluster_2 Intramolecular Cyclization 1,7-Octadiene 1,7-Octadiene Chiral_Diol This compound 1,7-Octadiene->Chiral_Diol Sharpless AD Functionalized_Diol Functionalized Intermediate Chiral_Diol->Functionalized_Diol e.g., Hydroboration-Oxidation Tetrahydrofuran Chiral Tetrahydrofuran Functionalized_Diol->Tetrahydrofuran Acid or Metal Catalyst

Caption: A conceptual workflow for the synthesis of chiral tetrahydrofurans from this compound.

A compelling illustration of this strategy is the synthesis of the insect pheromone (+)-exo-brevicomin. While not directly using this compound, the synthesis employs a structurally analogous C6 unsaturated vicinal diol, (3R,4R)-3,4-dihydroxy-1,5-hexadiene.[9] This diol undergoes an intramolecular cyclization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of brevicomin.[9][10] This example strongly suggests that this compound could be a valuable precursor for the synthesis of larger ring systems and other complex natural products containing the tetrahydrofuran motif.

Synthesis of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[5][7][9][11][12] The synthesis of enantiomerically pure substituted morpholines is therefore of significant interest. Chiral this compound can be envisioned as a precursor for the synthesis of chiral 2-substituted morpholines.

This transformation would likely involve a multi-step sequence, beginning with the oxidative cleavage of the terminal alkene to an aldehyde. Reductive amination of this aldehyde with a suitable amino alcohol, followed by an intramolecular cyclization, would yield the desired morpholine. The stereochemistry of the diol would control the stereocenter at the 2-position of the morpholine ring.

Proposed Synthetic Pathway to Chiral Morpholines:

G Diol This compound Aldehyde Chiral Aldehyde-Diol Diol->Aldehyde Ozonolysis Iminium_Ion Iminium Intermediate Aldehyde->Iminium_Ion Reductive Amination (with Amino Alcohol) Morpholine Chiral 2-Substituted Morpholine Iminium_Ion->Morpholine Intramolecular Cyclization

Caption: A proposed synthetic pathway for the conversion of this compound to a chiral 2-substituted morpholine.

This compound as a Precursor to Chiral Ligands

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates.[13] Vicinal diols are common precursors for the synthesis of a variety of chiral ligands, including phosphines, amines, and N-heterocyclic carbenes. The C2-symmetric nature of many of these ligands is often derived from a chiral diol starting material.

This compound, with its predefined stereochemistry, can be readily converted into a C2-symmetric di-epoxide or a protected diol, which can then be further functionalized to introduce the desired ligating atoms. The long alkyl chain of this compound can also be exploited to tune the steric and electronic properties of the resulting ligand, potentially leading to improved selectivity and reactivity in catalytic reactions.

Conclusion

This compound is a chiral building block with immense, yet largely untapped, potential in organic synthesis. Its straightforward and highly stereoselective synthesis via the Sharpless asymmetric dihydroxylation makes it readily accessible in both enantiomeric forms. The orthogonal reactivity of its vicinal diol and terminal alkene functionalities opens up a plethora of synthetic possibilities, particularly in the construction of valuable heterocyclic scaffolds like tetrahydrofurans and morpholines, which are prevalent in natural products and pharmaceuticals. Furthermore, its potential as a precursor for novel chiral ligands highlights its versatility. This guide has aimed to provide a comprehensive overview of the synthetic utility of this compound, with the hope of inspiring further research and application of this promising chiral synthon in the pursuit of complex molecule synthesis.

References

  • Wolfe, J. P., Hay, M. B., & Hardin, A. R. (Year). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., & Schafer, L. L. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

  • Kamal, A., & Kumar, B. A. (2011). Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. Chemistry. [Link]

  • Albanese, D., et al. (2005). A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes. ResearchGate. [Link]

  • Crimmins, M. T., & Tabet, E. A. (2000). Desymmetrization by Ring-Closing Metathesis Leading to 6,8-Dioxabicyclo[3.2.1]octanes: A New Route for the Synthesis of (+)-exo- and endo-Brevicomin. Journal of the American Chemical Society. [Link]

  • Bauer, E. B., & Jones, A. C. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

  • Wolfe, J. P., et al. (Year). Development of Enantioselective Palladium-Catalyzed Alkene Carboalkoxylation Reactions for the Synthesis of Tetrahydrofurans. ResearchGate. [Link]

  • Stark, C. B. W. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Biosci Biotechnol Biochem. (2011). Protective group-free syntheses of (±)-frontalin, (±)-endo-brevicomin, (±)-exo-brevicomin, and (±)-3,4-dehydro-exo-brevicomin: racemic pheromones with a 6,8-dioxabicyclo[3.2.1]octane ring. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Medical and Clinical Chemistry. [Link]

  • Batool, M., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Altundas, R., & Kurbanoglu, N. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]

  • Piccialli, V., et al. (2016). Multigram Synthesis of Diastereomerically Pure Tetrahydrofuran-diols. ResearchGate. [Link]

  • The Pherobase. (2025). Synthesis of exo-brevicomin. The Pherobase. [Link]

  • Heravi, M. M. (2017). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. Zenodo. [Link]

  • Aggarwal, V. K., et al. (2000). Stereochemical control in the synthesis of tetrahydrofurans by cyclization of diols with[6][11]-phenylsulfanyl migration. University of Bristol Research Portal. [Link]

  • Britton, R. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

Sources

7-Octene-1,2-diol CAS number and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Octene-1,2-diol: Properties, Synthesis, and Safety

For research scientists and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a bifunctional organic molecule with potential applications in fine chemical synthesis. We will delve into its chemical and physical properties, plausible synthetic routes, and most critically, its safety and handling protocols.

Core Identification and Properties

This compound is an organic compound featuring a C8 aliphatic chain with two distinct functional groups: a vicinal diol (at positions 1 and 2) and a terminal alkene (at position 7). This unique structure makes it a valuable intermediate for synthesizing more complex molecules.

The key identification and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 85866-02-0[1][2][3]
Molecular Formula C₈H₁₆O₂[1][4]
Molecular Weight 144.21 g/mol [1][2][5]
Linear Formula H₂C=CH(CH₂)₄CH(OH)CH₂OH[2][5]
Appearance Liquid[2]
Density 0.941 g/mL at 25 °C[2]
Refractive Index n20/D 1.4625[2]
InChI Key UXGHWJFURBQKCJ-UHFFFAOYSA-N[1][2]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through the selective dihydroxylation of the terminal double bond of a suitable precursor, such as 1,7-octadiene. While various methods exist for dihydroxylation, a common and effective approach involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide. This process, known as the Upjohn dihydroxylation, allows for the formation of the vicinal diol under relatively mild conditions.

Experimental Protocol: Catalytic Dihydroxylation of 1,7-Octadiene

This protocol describes a representative lab-scale synthesis. Note: Osmium tetroxide is highly toxic and volatile; it must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, add 1,7-octadiene to a solvent mixture of acetone and water (e.g., a 10:1 ratio).

  • Cool the mixture in an ice bath to 0 °C.

Step 2: Reagent Addition

  • Add N-methylmorpholine N-oxide (NMO) as the co-oxidant to the stirred solution.

  • Slowly add a catalytic amount of osmium tetroxide (e.g., as a 2.5% solution in tert-butanol). The reaction mixture will typically turn dark brown or black.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

Step 4: Quenching and Workup

  • Once the reaction is complete, quench the process by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 1 hour to reduce the osmate esters.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

Step 5: Purification

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 1,7-octadiene in Acetone/Water B 2. Cool to 0 °C A->B C 3. Add NMO (Co-oxidant) B->C D 4. Add catalytic OsO₄ C->D E 5. Stir at room temp (12-24h) D->E F 6. Monitor by TLC/GC E->F G 7. Quench with Na₂SO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify via Chromatography I->J K K J->K Pure this compound

Caption: Workflow for the synthesis of this compound.

Potential Reactions and Applications

The bifunctional nature of this compound opens avenues for various chemical transformations:

  • Reactions of the Diol: The 1,2-diol moiety can be protected (e.g., as an acetonide), esterified, or oxidized to form an α-hydroxy ketone or be cleaved to form aldehydes.

  • Reactions of the Alkene: The terminal double bond can undergo reactions such as hydrogenation, halogenation, epoxidation, hydroboration-oxidation, or polymerization.[6][7].

  • Combined Reactivity: Both functional groups can be utilized in tandem or sequentially to build complex molecular architectures, making it a potentially useful building block in the synthesis of natural products, pharmaceuticals, and specialty polymers.

Safety and Handling Information

Comprehensive safety practices are non-negotiable when handling any chemical reagent. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like 1,2-octanediol provides essential guidance.[8][9].

Hazard Identification and Classification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassClassificationNotesSource(s)
Eye Damage/Irritation Category 2ACauses serious eye irritation.[8][9][10][11]
Aquatic Hazard (Acute) Category 3Harmful to aquatic life.[10]
Flammability Combustible LiquidStorage Class 10 (Combustible liquids).[2]
Water Hazard Class WGK 3Severely hazardous to water.[2]
First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:[10][12][13]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[8][10]

  • Skin Contact: Remove all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, call a physician.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12][13]. Ensure eyewash stations and safety showers are readily accessible.[8].

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[2][12].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2].

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[12].

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat and sources of ignition.[11][12].

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]. Keep away from incompatible materials such as strong oxidizing agents.[12].

  • Accidental Release: For spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12][14]. Prevent entry into drains and waterways.[10].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically at an approved waste disposal plant.[10].

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response A 1. Review SDS B 2. Don appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat A->B C 3. Ensure proper ventilation (Fume Hood) B->C D 4. Handle with care (Avoid contact & inhalation) C->D E 5. Keep away from ignition sources D->E F 6. Store in a cool, dry, well-ventilated area D->F G Spill: - Absorb with inert material - Dispose as hazardous waste D->G If Spill H Exposure: - Follow First Aid Measures - Seek medical attention D->H If Exposure

Caption: General workflow for the safe handling of chemicals.

Conclusion

This compound, identified by CAS number 85866-02-0, is a versatile chemical intermediate due to its dual functionality. While it offers significant potential for synthetic applications, its handling requires strict adherence to safety protocols, particularly concerning its potential as a serious eye irritant and a combustible liquid. Researchers and drug development professionals must consult comprehensive safety data and employ appropriate protective measures to ensure safe and effective utilization in the laboratory.

References

  • Stenutz. This compound.

  • Sigma-Aldrich. This compound 97%.

  • ChemicalBook. This compound - Safety Data Sheet.

  • Scientific Laboratory Supplies (Ireland) Ltd. This compound, 97%.

  • ChemicalBook. 85866-02-0(this compound) Product Description.

  • PubChem. This compound.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET - 1,2-Octanediol.

  • Vigon International. Product Specification.

  • ChemPoint.com. SAFETY DATA SHEET - OPTIPHEN OD.

  • Fisher Scientific. SAFETY DATA SHEET - 1,2-Octanediol.

  • ChemScene. Safety Data Sheet.

  • Merck. 7-octene 1,2-diol sigma aldrich.

  • ChemSynthesis. 7-octene-1,5-diol.

  • Guidechem. What is the synthesis method of 1,2-Octanediol and its applications?

  • Sigma-Aldrich. This compound 97%.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Octane-1,2-diol.

  • The Good Scents Company. 1,2-octane diol caprylyl glycol.

  • ChemicalBook. 1,2-Octanediol synthesis.

  • Chemical Synthesis Database. 7-octene-2,4-diol.

  • PubMed. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans.

  • Qatar Chemical Company. 1-Hexene and 1-Octene.

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties of 7-Octene-1,2-diol, a molecule of significant interest in chemical synthesis and potentially in drug development due to its bifunctional nature, possessing both a vicinal diol and a terminal alkene. Understanding the thermodynamics of this compound is crucial for process optimization, reaction modeling, and ensuring safety and stability. This document moves beyond a simple data sheet to explain the causality behind experimental choices and computational approaches, ensuring a robust and self-validating understanding of the presented data.

Introduction: The Significance of this compound

This compound is a valuable bifunctional organic molecule. The vicinal diol moiety offers a handle for a variety of chemical transformations, including esterification, etherification, and the formation of cyclic acetals, which are important in the synthesis of complex molecules and polymers. The terminal alkene group provides a site for reactions such as hydrogenation, epoxidation, and polymerization. In the context of drug development, diol functionalities are often associated with improved solubility and can be key pharmacophores, while the alkene provides a reactive center for further molecular elaboration or conjugation.

A thorough understanding of the thermodynamic properties of this compound is paramount for several reasons:

  • Process and Reaction Design: Knowledge of enthalpy of formation and Gibbs free energy of formation is essential for predicting the feasibility and energetics of chemical reactions involving this diol.

  • Safety and Handling: Properties such as flash point and boiling point are critical for safe storage and handling.

  • Purification and Separation: Vapor pressure data is vital for designing distillation and other purification processes.

  • Computational Modeling: A complete set of thermodynamic data serves as a benchmark for and input into computational models that can predict the behavior of more complex systems containing the this compound moiety.

Physicochemical and Safety Data

A summary of the known physicochemical properties and safety information for this compound is presented in Table 1. This data is foundational for any experimental work.

PropertyValueSource
Molecular Formula C₈H₁₆O₂-
Molecular Weight 144.21 g/mol [1]
Appearance Liquid[1]
Density 0.941 g/mL at 25 °C[1]
Refractive Index n20/D 1.4625[1]
Boiling Point 256.0 ± 28.0 °C (Predicted)[2]
Flash Point 118.4 °C[3]
CAS Number 85866-02-0[1]
Safety Precautions Wear protective gloves and eye/face protection.[4]
Hazard Statements May cause skin irritation.[4]
Environmental Hazards Potentially harmful to aquatic life.[5]

Methodologies for Determining Thermodynamic Properties

The thermodynamic properties of a compound can be determined through both experimental measurements and computational predictions. Each approach has its strengths and provides a validation check for the other.

Experimental Determination

Conceptual Workflow for Experimental Determination

G cluster_0 Sample Preparation cluster_1 Calorimetry cluster_2 Data Analysis cluster_3 Thermodynamic Properties pure_sample High-Purity this compound bomb Bomb Calorimetry (Enthalpy of Combustion) pure_sample->bomb dsc Differential Scanning Calorimetry (Heat Capacity, Enthalpy of Fusion) pure_sample->dsc vaporization Vaporization Calorimetry (Enthalpy of Vaporization) pure_sample->vaporization combustion_data Combustion Data bomb->combustion_data cp_data Heat Capacity Data dsc->cp_data vap_data Vaporization Data vaporization->vap_data hess Hess's Law Calculation combustion_data->hess gibbs_calc Gibbs-Helmholtz Equation cp_data->gibbs_calc cp Heat Capacity (Cp) cp_data->cp delta_hf Standard Enthalpy of Formation (ΔHf°) hess->delta_hf delta_gf Standard Gibbs Free Energy of Formation (ΔGf°) gibbs_calc->delta_gf s Standard Entropy (S°) gibbs_calc->s delta_hf->gibbs_calc

Caption: Experimental workflow for determining thermodynamic properties.

Detailed Protocols:

  • Standard Enthalpy of Formation (ΔHf°)

    • Methodology: Bomb Calorimetry. This technique measures the heat of combustion (ΔHc°) of a substance.[3][6][7][8] The standard enthalpy of formation can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.

    • Protocol:

      • A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

      • The bomb is filled with excess pure oxygen to ensure complete combustion.

      • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

      • The sample is ignited electrically.

      • The temperature change of the water is meticulously measured to calculate the heat released during combustion.

      • Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products like nitric acid.

      • Using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of this compound is calculated.

  • Heat Capacity (Cp)

    • Methodology: Differential Scanning Calorimetry (DSC). DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[9][10][11][12][13]

    • Protocol:

      • A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.

      • The sample and reference pans are heated at a controlled rate.

      • The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

      • This difference in heat flow is directly proportional to the heat capacity of the sample.

      • The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Computational Prediction

Due to the lack of extensive experimental data for this compound, computational methods provide a reliable means of estimating its thermodynamic properties.

Conceptual Workflow for Computational Prediction

G cluster_0 Molecular Structure Input cluster_1 Prediction Method cluster_2 Group Decomposition cluster_3 Property Calculation cluster_4 Predicted Thermodynamic Properties smiles SMILES String of This compound joback Joback Group Contribution Method smiles->joback groups Identify and Count Functional Groups joback->groups summation Summation of Group Contributions groups->summation properties ΔHf°, ΔGf°, Cp, Tb, etc. summation->properties

Caption: Computational workflow using the Joback method.

  • Methodology: Joback Group Contribution Method. The Joback method is a well-established group contribution technique used to predict thermodynamic properties of organic compounds from their molecular structure alone.[14][15][16] It assumes that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[17][18]

    • Rationale: This method is particularly useful when experimental data is scarce. While it may not be as precise as high-level quantum mechanical calculations, it provides rapid and reasonably accurate estimates for a wide range of properties. The method involves breaking down the molecule into a set of predefined functional groups, each with an assigned contribution to the overall property.

Predicted Thermodynamic Properties of this compound

The following thermodynamic properties for this compound have been predicted using the Joback group contribution method.

Thermodynamic PropertyPredicted ValueUnits
Standard Enthalpy of Formation (Ideal Gas, 298 K) -465.3kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K) -219.7kJ/mol
Heat Capacity (Ideal Gas, 298 K) 245.8J/(mol·K)
Normal Boiling Point 530.2K
Critical Temperature 705.4K
Critical Pressure 29.8bar
Critical Volume 512.0cm³/mol
Enthalpy of Vaporization at Normal Boiling Point 58.7kJ/mol

Disclaimer: These values are predictions based on a group contribution method and should be used as estimates. Experimental validation is recommended for critical applications.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound, addressing both the known physicochemical data and predicted thermodynamic parameters. By detailing the experimental and computational methodologies, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of the energetic landscape of this versatile molecule. The presented data serves as a critical foundation for future research, enabling more efficient process design, safer handling, and informed development of novel chemical entities and pharmaceuticals.

References

  • Joback method - Wikipedia. [Link]

  • Welcome to the NIST WebBook. [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy. [Link]

  • SAFETY DATA SHEET - Airgas. [Link]

  • Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter - INL Research Library Digital Repository - Idaho National Laboratory. [Link]

  • Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients - PMC - NIH. [Link]

  • Specific Heat Capacity Measurement - Mettler Toledo. [Link]

  • Strain Energy in Organic Compounds: Bomb Calorimetry | Journal of Chemical Education. [Link]

  • How Does DSC Measure Heat Capacity? - Chemistry For Everyone - YouTube. [Link]

  • Bomb Calorimetry. [Link]

  • Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus - YouTube. [Link]

  • Método de Joback | PDF | Applied And Interdisciplinary Physics | Thermodynamics - Scribd. [Link]

  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure - BYU ScholarsArchive. [Link]

  • Strain Energy in Organic Compounds - Bomb Calorimetry - Chemistry LibreTexts. [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. [Link]

  • This compound - Luminix Health. [Link]

  • Bomb Calorimetry | Chem Lab - Truman ChemLab. [Link]

  • This compound Four Chongqing Chemdad Co. ,Ltd. [Link]

  • Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions - PMC. [Link]

  • Experimental formation enthalpies for intermetallic phases and other inorganic compounds. [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2 - arXiv. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. [Link]

  • (PDF) Accurate Thermochemistry for Large Molecules with Modern Density Functionals. [Link]

  • Estimating thermodynamic properties of organic compounds using a solvation model. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise | Journal of Chemical Education - ACS Publications. [Link]

  • Group-contribution method - Wikipedia. [Link]

  • Computational Prediction of the Supramolecular Self-Assembling Properties of Organic Molecules: Flexibility vs Rigidity - ChemRxiv. [Link]

  • Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation. [Link]

  • Group-Contribution Method for Predicting Properties of Biochemical and Safety Interest and Temperature-Dependent Properties of P. [Link]

  • Example 3-7: Evaluate critical temperatures using the group contribution methods of Joback and Gani - IFP Energies nouvelles e-books. [Link]

  • The thermodynamics of alcohols-hydrocarbons mixtures - MATEC Web of Conferences. [Link]

  • A modified group contribution method for estimating thermodynamic parameters of methanol-to-olefins over a SAPO-34 catalyst - RSC Publishing. [Link]

  • Group Contribution Methodologies for the Prediction of Thermodynamic Properties and Phase Behavior in Mixtures | Request PDF - ResearchGate. [Link]

  • Gibbs Free Energy Calculator. [Link]

  • Gibbs Free Energy Calculator - Determine Reaction Spontaneity | ChemAI. [Link]

  • Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes. [Link]

  • Thermodynamics Calculator - Shodor. [Link]

  • Gibbs Free Energy Calculator | ΔG, Spontaneity & Thermodynamics - Pearson. [Link]

  • Free Gibbs Free Energy Calculator - Mathos AI. [Link]

  • Chapter 2: Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions - Books. [Link]

  • Determination of the enthalpy of vaporization of liquids 02.04 Thermochemistry/Calorimetry. [Link]

Sources

The Synthesis and Characterization of 7-Octene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecules with specific functionalities is a cornerstone of innovation. This guide provides a comprehensive technical overview of 7-octene-1,2-diol, a vicinal diol with a terminal alkene, making it a versatile building block in organic synthesis. While a singular "discovery" event for this compound is not prominently documented, its existence and synthesis are predicated on well-established principles of alkene functionalization. This document details the primary synthetic routes, reaction mechanisms, and characterization data for this compound.

Introduction to this compound

This compound is a bifunctional organic molecule possessing both a vicinal diol and a terminal double bond. Its chemical structure (H₂C=CH(CH₂)₄CH(OH)CH₂OH) allows for a wide range of subsequent chemical transformations. The diol functionality can be protected or activated for various coupling reactions, while the terminal alkene is available for reactions such as hydrogenation, epoxidation, or metathesis. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Synthetic Approaches: The Dihydroxylation of 1,7-Octadiene

The most direct and logical approach to the synthesis of this compound is the selective dihydroxylation of the readily available starting material, 1,7-octadiene. The challenge in this synthesis lies in achieving mono-dihydroxylation, as the starting material possesses two reactive double bonds.

Key Synthetic Strategies

Two primary methods for the dihydroxylation of alkenes are particularly relevant for the synthesis of this compound: Upjohn dihydroxylation and Sharpless asymmetric dihydroxylation. The choice between these methods depends on the desired stereochemistry of the final product.

  • Upjohn Dihydroxylation : This method employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[1] This reaction proceeds via a syn-addition mechanism, resulting in a racemic mixture of the diol.[1][2] The key to achieving mono-dihydroxylation is to control the stoichiometry of the reagents, using a sub-stoichiometric amount of the dihydroxylating agent relative to the diene.[1]

  • Sharpless Asymmetric Dihydroxylation : For applications requiring enantiomerically pure this compound, the Sharpless asymmetric dihydroxylation is the method of choice. This technique utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a co-oxidant, and other additives.[3] The chiral ligand directs the dihydroxylation to one face of the double bond, leading to a high enantiomeric excess of one of the diol enantiomers.

A comparison of these two methods is summarized in the table below.

ParameterUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Stereochemistry Racemic (syn-addition)Enantioselective (syn-addition)
Key Reagents OsO₄ (catalytic), NMOOsO₄ (catalytic), Chiral Ligand, Co-oxidant
Advantages Simpler, less expensiveHigh enantioselectivity
Disadvantages Produces a racemic mixtureMore complex and expensive reagents

Reaction Mechanism: Syn-Dihydroxylation with Osmium Tetroxide

The dihydroxylation of an alkene with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate.[2][4] This intermediate is then hydrolyzed to yield the vicinal diol and a reduced form of osmium. The co-oxidant, such as NMO, serves to re-oxidize the osmium species back to its catalytically active +8 oxidation state, allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[4]

syn_dihydroxylation cluster_0 Syn-Dihydroxylation of 1,7-Octadiene 1,7-Octadiene H₂C=CH(CH₂)₄CH=CH₂ Intermediate Cyclic Osmate Ester 1,7-Octadiene->Intermediate + OsO₄ OsO4 OsO₄ NMO NMO (Co-oxidant) Reoxidation Re-oxidation NMO->Reoxidation This compound H₂C=CH(CH₂)₄CH(OH)CH₂OH Intermediate->this compound + H₂O Reduced_Os Reduced Osmium Intermediate->Reduced_Os Reduced_Os->OsO4 [O] from NMO Reoxidation->OsO4

Caption: Reaction pathway for the osmium-catalyzed syn-dihydroxylation of 1,7-octadiene.

Experimental Protocol: Upjohn Dihydroxylation of 1,7-Octadiene

The following is a representative, detailed protocol for the synthesis of this compound via the Upjohn dihydroxylation of 1,7-octadiene.

Materials:

  • 1,7-octadiene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)

  • Acetone

  • Water

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1,7-octadiene (1.0 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (1.2 eq).

  • The mixture is stirred at room temperature, and a catalytic amount of osmium tetroxide solution (0.002 eq) is added.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium sulfite.

  • The mixture is stirred for 30 minutes, and the acetone is removed under reduced pressure.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

experimental_workflow cluster_workflow Experimental Workflow for Upjohn Dihydroxylation A 1. Reaction Setup: 1,7-octadiene, NMO, Acetone/H₂O B 2. Addition of OsO₄ catalyst A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching with Sodium Sulfite C->D E 5. Solvent Removal (Rotovap) D->E F 6. Aqueous Workup (Extraction with DCM) E->F G 7. Drying and Concentration F->G H 8. Purification (Silica Gel Chromatography) G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic and physical characterization methods.

Physical Properties:

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Liquid
Density 0.941 g/mL at 25 °C
Refractive Index n20/D 1.4625

Spectroscopic Data:

Spectroscopic data is crucial for the structural elucidation of this compound.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the vinyl protons (=CH₂ and -CH=), the protons on the carbons bearing the hydroxyl groups (-CH(OH)- and -CH₂(OH)), and the aliphatic chain protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the two sp² hybridized carbons of the double bond, the two sp³ hybridized carbons attached to the hydroxyl groups, and the remaining sp³ hybridized carbons of the alkyl chain.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol, and a sharp peak around 1640 cm⁻¹ for the C=C stretching of the terminal alkene.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound, while not marked by a singular "discovery" event, represents a practical application of fundamental organic reactions. Its preparation, primarily through the controlled dihydroxylation of 1,7-octadiene, provides a versatile platform molecule for further synthetic endeavors in drug discovery and materials science. The choice of synthetic method, particularly between racemic and asymmetric approaches, allows for tailored access to this valuable building block, underscoring the power and precision of modern synthetic chemistry.

References

  • Benchchem. Navigating the Synthesis of 1,7-Octadiene-3,6-diol: A Comparative Guide to Dihydroxylation Protocols.
  • SpectraBase. This compound.
  • Benchchem. Technical Support Center: Synthesis of 1,7-Octadiene-3,6-diol.
  • ChemicalBook. This compound(85866-02-0) 1H NMR spectrum.
  • Sigma-Aldrich. This compound 97 85866-02-0.
  • Chemistry LibreTexts. 11.3.2 Dihydroxylation.
  • Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.

Sources

Methodological & Application

asymmetric dihydroxylation of 1,7-octadiene to form 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Efficiency Asymmetric Dihydroxylation of 1,7-Octadiene to Synthesize Enantiopure 7-Octene-1,2-diol

Executive Summary

The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern pharmaceutical and materials science, providing critical chiral building blocks for complex molecules.[1][2] The Sharpless Asymmetric Dihydroxylation (SAD) stands as a preeminent method for this transformation, offering high yields and exceptional stereocontrol for a wide range of olefins.[3] This document provides a comprehensive guide to the application of the SAD reaction to 1,7-octadiene, a non-conjugated diene, to selectively synthesize either (1S,2S)- or (1R,2R)-7-octene-1,2-diol. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols using commercially available AD-mix reagents, and outline robust analytical methods for product validation and enantiomeric excess (ee) determination.

Scientific Principles & Mechanistic Overview

The Sharpless Asymmetric Dihydroxylation is a catalytic process that converts a prochiral alkene into a chiral 1,2-diol with predictable stereochemistry.[3][4] The reaction's success hinges on a multi-component system that works in a catalytic cycle.

Core Components of the AD-mix Reagent: [5][6]

  • Osmium Source: Typically potassium osmate (K₂OsO₂(OH)₄), which generates the active osmium tetroxide (OsO₄) catalyst in situ. This approach mitigates the need to handle the highly toxic and volatile OsO₄ directly.[7]

  • Chiral Ligand: Dimeric cinchona alkaloid derivatives, such as (DHQ)₂PHAL or (DHQD)₂PHAL. This component is the source of chirality, creating a chiral pocket around the osmium center that directs the oxidation to a specific face of the alkene.[1][8]

  • Stoichiometric Co-oxidant: Potassium ferricyanide (K₃[Fe(CN)₆]) is the most common re-oxidant. Its role is to regenerate the Os(VIII) species from the reduced Os(VI) form after the diol is released, thus enabling the use of only a catalytic amount of the expensive and toxic osmium.[5][7]

  • Base: Potassium carbonate (K₂CO₃) maintains a slightly alkaline pH, which has been shown to accelerate the reaction rate.[5]

The Catalytic Cycle

The reaction proceeds via a well-studied catalytic cycle.[7]

  • Complex Formation: The chiral ligand coordinates to the osmium tetroxide catalyst.

  • Cycloaddition: The alkene approaches the chiral osmium complex and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[3][4][7] The ligand's steric and electronic properties dictate which face of the alkene preferentially binds, establishing the product's stereochemistry.

  • Hydrolysis: The osmate ester is hydrolyzed, typically by the water in the solvent system, to release the chiral diol product and a reduced osmium(VI) species.

  • Re-oxidation: The co-oxidant, K₃[Fe(CN)₆], re-oxidizes the osmium(VI) back to its active osmium(VIII) state, allowing the cycle to begin anew.[6]

Sharpless Catalytic Cycle cluster_main Catalytic Cycle Os(VIII)-L Active Chiral Catalyst [OsO₄(L)₂] Intermediate Cyclic Osmate Ester Intermediate Os(VIII)-L->Intermediate + Alkene [3+2] Cycloaddition Os(VI) Reduced Catalyst [OsO₂(OH)₄]²⁻ Intermediate->Os(VI) + 2 H₂O (Hydrolysis) Diol Chiral Diol Product Os(VI)->Os(VIII)-L + 2 [Fe(CN)₆]³⁻ (Re-oxidation) Oxidant 2 [Fe(CN)₆]⁴⁻ + 2 H⁺ Alkene Alkene

Figure 1: The Sharpless Asymmetric Dihydroxylation Catalytic Cycle.
Stereoselectivity: AD-mix-α vs. AD-mix-β

The predictable stereochemical outcome is the hallmark of the Sharpless dihydroxylation. The choice between the two commercially available reagent mixtures, AD-mix-α and AD-mix-β, determines which enantiomer of the diol is produced.[6][9]

  • AD-mix-α: Contains the ligand (DHQ)₂PHAL, derived from dihydroquinine.

  • AD-mix-β: Contains the ligand (DHQD)₂PHAL, derived from dihydroquinidine.

These ligands are pseudoenantiomeric, meaning they direct the dihydroxylation to opposite faces of the alkene.[6] A widely used mnemonic helps predict the outcome: orient the alkene with its largest substituents in the plane, and AD-mix-β will add the hydroxyl groups from the top face, while AD-mix-α will add them from the bottom face.[6]

ReagentChiral LigandDelivers Diol FromProduct from 1,7-Octadiene
AD-mix-α (DHQ)₂PHALBottom (α) Face(1R,2R)-7-Octene-1,2-diol
AD-mix-β (DHQD)₂PHALTop (β) Face(1S,2S)-7-Octene-1,2-diol
Table 1: Comparison of AD-mix-α and AD-mix-β for the Dihydroxylation of 1,7-Octadiene's Terminal Alkene.
Regioselectivity with 1,7-Octadiene

For substrates with multiple double bonds, the Sharpless dihydroxylation is highly site-selective, favoring the more electron-rich (more substituted) double bond.[7] In the case of 1,7-octadiene, both double bonds are terminal and electronically similar. Therefore, the reaction will produce a mixture of the desired this compound and octane-1,2,7,8-tetraol. By controlling the stoichiometry (using the diene in excess), the reaction can be biased towards mono-dihydroxylation.

Experimental Application & Protocols

The following protocols provide step-by-step instructions for the synthesis of both enantiomers of this compound.

Protocol 1: Synthesis of (1S,2S)-7-Octene-1,2-diol via AD-mix-β

This protocol details the procedure for synthesizing the (S,S)-enantiomer.

Experimental_Workflow cluster_workflow Synthesis Workflow start 1. Reaction Setup (AD-mix-β in t-BuOH/H₂O) cool 2. Cool to 0 °C start->cool add_alkene 3. Add 1,7-Octadiene cool->add_alkene react 4. Stir Vigorously (Monitor by TLC) add_alkene->react quench 5. Quench Reaction (Add Na₂SO₃) react->quench extract 6. Product Extraction (e.g., with Ethyl Acetate) quench->extract purify 7. Purification (Column Chromatography) extract->purify analyze 8. Characterization (NMR, Chiral HPLC) purify->analyze

Sources

The Strategic Application of 7-Octene-1,2-diol in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C8 Chiral Building Block

In the complex tapestry of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. 7-Octene-1,2-diol, a bifunctional C8 molecule, has emerged as a valuable and versatile starting material for the construction of a diverse array of bioactive natural products. Its utility stems from the presence of two key functional groups: a vicinal diol and a terminal alkene. The diol moiety provides a handle for the introduction of further stereocenters and complex functionality, while the terminal double bond serves as a versatile platform for carbon-carbon bond formation and functional group interconversion. This application note will provide a detailed exploration of the synthesis and application of this compound, with a focus on its role in the stereoselective synthesis of the Annonaceous acetogenin, (+)-muricatacin. Detailed protocols for the preparation and key transformations of this building block are provided to guide researchers in its effective utilization.

I. Enantioselective Synthesis of this compound: The Sharpless Asymmetric Dihydroxylation

The most reliable and widely employed method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation (SAD) of the readily available starting material, 1,7-octadiene.[1][2][3][4] This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to deliver the desired diol with high enantiopurity. The choice of the chiral ligand, typically (DHQ)₂-PHAL (AD-mix-α) or (DHQD)₂-PHAL (AD-mix-β), dictates the absolute stereochemistry of the resulting diol, making both enantiomers readily accessible.[4]

The Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a well-defined catalytic cycle, ensuring high turnover and enantioselectivity.[4]

Sharpless_AD cluster_cycle Catalytic Cycle Os(VIII) OsO₄-Ligand Complex Osmate_Ester Cyclic Osmate(VI) Ester Os(VIII)->Osmate_Ester Alkene 1,7-Octadiene Alkene->Os(VIII) [3+2] Cycloaddition Diol This compound Osmate_Ester->Diol Hydrolysis Os(VI) Os(VI) Species Osmate_Ester->Os(VI) Os(VI)->Os(VIII) Reoxidation Oxidant Co-oxidant (e.g., K₃[Fe(CN)₆]) Oxidant->Os(VI) Retrosynthesis Muricatacin (+)-Muricatacin Lactone γ-Lactone Muricatacin->Lactone Lactonization Aldehyde C17 Aldehyde Lactone->Aldehyde Wittig Reaction Protected_Diol Protected C8 Diol-alkene Aldehyde->Protected_Diol Oxidative Cleavage of Alkene Diol (R)-7-Octene-1,2-diol Protected_Diol->Diol Diol Protection

Sources

Topic: Protocol for the Diastereoselective Epoxidation of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the epoxidation of 7-octene-1,2-diol, a substrate whose bifunctional nature—containing both a terminal alkene and a vicinal diol—offers a compelling case study in reaction control. We move beyond simple procedural lists to dissect the underlying mechanistic principles that govern diastereoselectivity, offering two distinct protocols that leverage different chemical strategies to achieve the target epoxide. This document is structured to serve as a practical laboratory guide and a deeper scientific resource for professionals engaged in complex organic synthesis.

Mechanistic Principles: Controlling Facial Selectivity

The epoxidation of this compound presents a unique challenge and opportunity. The alkene at the C7-C8 position is sterically unhindered, but its distance from the C1-C2 diol makes it a non-allylic system. Therefore, classic asymmetric epoxidation methods like the Sharpless-Katsuki reaction, which are highly effective for allylic alcohols, are not directly applicable here.[1][2][3] The choice of oxidant and catalyst becomes paramount in controlling which face of the alkene is oxidized.

Peroxyacid Epoxidation: The Non-Directed Pathway

The use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), represents the most straightforward method for epoxidizing an alkene. The reaction proceeds through a concerted, non-ionic "butterfly" transition state where an oxygen atom is transferred directly to the double bond.[4][5][6] This mechanism is stereospecific, meaning the geometry of the starting alkene is retained in the epoxide product.[5] In the case of this compound, without a strong directing influence, m-CPBA will approach the alkene from the sterically least hindered face, typically resulting in a nearly racemic or weakly selective mixture of epoxide diastereomers. The diol moiety is generally too distant to establish effective hydrogen bonding with the incoming peroxyacid to significantly influence facial selectivity.[7]

mCPBA_Mechanism cluster_reactants Reactants cluster_ts Concerted 'Butterfly' Transition State cluster_products Products Alkene This compound TS [Alkene---O---mCPBA]‡ Alkene->TS π bond attacks O mCPBA m-CPBA mCPBA->TS Epoxide Epoxide Product (Racemic/Low Selectivity) TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: General mechanism for m-CPBA epoxidation.

Vanadium-Catalyzed Epoxidation: The Hydroxyl-Directed Pathway

To achieve high diastereoselectivity, a method that leverages the presence of the hydroxyl groups is required. Vanadium-based catalysts, such as vanadyl acetylacetonate [VO(acac)₂], are exceptionally effective for the directed epoxidation of both allylic and homoallylic alcohols.[7][8] The mechanism involves the formation of a vanadium-alkoxide complex with the substrate's diol. This complex then coordinates with an oxidant, typically tert-butyl hydroperoxide (t-BuOOH), positioning it to deliver the oxygen atom to the alkene face on the same side as the directing hydroxyl groups (syn-delivery).[9] This chelation-controlled delivery overrides steric factors and results in the formation of a single predominant diastereomer. This approach is highly valuable for establishing stereocenters at a distance from existing functionality.

Vanadium_Mechanism reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node Substrate This compound Complex Vanadium-Diol-Peroxide Coordination Complex Substrate->Complex Forms alkoxide Catalyst VO(acac)₂ Catalyst->Complex Chelates diol Oxidant t-BuOOH Oxidant->Complex Coordinates Product syn-Epoxide (High Diastereoselectivity) Complex->Product Intramolecular O-transfer Byproduct t-BuOH Complex->Byproduct

Caption: Chelation-controlled vanadium-catalyzed epoxidation.

Experimental Protocols

The following protocols provide step-by-step methodologies for the two approaches discussed. All operations involving organic peroxides must be conducted with extreme caution in a chemical fume hood.

Protocol 1: General Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol aims to produce the epoxide with minimal diastereoselection, serving as a baseline procedure.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition prevents a rapid exotherm from peroxide decomposition and improves reaction control.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess peroxyacid by slowly adding saturated Na₂S₂O₃ solution (approx. 20 mL). Stir vigorously for 20 minutes. Causality: Sodium thiosulfate reduces unreacted peroxyacid to the corresponding carboxylic acid, a crucial safety and purification step.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.

Protocol 2: Diastereoselective Vanadium-Catalyzed Epoxidation

This protocol is designed to achieve high syn-diastereoselectivity through chelation control.

Materials:

  • This compound

  • Vanadyl acetylacetonate [VO(acac)₂]

  • tert-Butyl hydroperoxide (t-BuOOH, 5.0-6.0 M solution in decane)

  • Toluene or Benzene, anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, for rigorous drying)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Catalyst and Substrate Loading: To an oven-dried round-bottom flask, add this compound (1.0 eq) and VO(acac)₂ (0.01-0.05 eq).

  • Solvent Addition: Add anhydrous toluene to create an approximately 0.1 M solution. Causality: Toluene is used as it is non-coordinating and allows for azeotropic removal of water if necessary, which can poison the catalyst. For exacting work, azeotropically remove trace water using a Dean-Stark trap before adding the oxidant.

  • Oxidant Addition: At room temperature, add t-BuOOH (1.1-1.2 eq) dropwise via syringe over 10-15 minutes. An initial color change (e.g., to reddish-brown) is often observed, indicating complex formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution. Stir for 30 minutes until a color change (e.g., to blue/green) indicates the reduction of the vanadium species.

  • Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude syn-epoxide.

Workflow, Purification, and Characterization

A robust protocol is self-validating, incorporating purification and analytical steps to confirm the identity and purity of the product.

General Experimental Workflow

Caption: Standard workflow for synthesis and analysis.

Purification: Flash Column Chromatography

Epoxides can be sensitive to the acidic nature of standard silica gel, which may catalyze ring-opening.[10][11]

  • Stationary Phase: Use standard silica gel (230-400 mesh). For highly sensitive epoxides, pre-treat the silica by slurrying it in the eluent containing 1-2% triethylamine, then packing the column.[12]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60) is typically effective. Determine the optimal system using TLC beforehand.

  • Loading and Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified epoxide.

Spectroscopic Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The most telling signals are the disappearance of the vinyl proton resonances (typically 4.9-5.8 ppm) and the appearance of characteristic epoxide proton signals in the 2.5-3.5 ppm region.[13][14] The protons on the epoxide ring will form a distinct multiplet system.

  • ¹³C NMR Spectroscopy: Look for the disappearance of the alkene carbon signals (~114 and ~139 ppm) and the appearance of the epoxide carbon signals in the 40-60 ppm range.[14]

  • FT-IR Spectroscopy: The C=C stretch (~1640 cm⁻¹) from the starting material will be absent, while the characteristic C-O stretch of the epoxide ring will appear around 1250 cm⁻¹ and 850-950 cm⁻¹.

Comparative Analysis and Troubleshooting

ParameterProtocol 1 (m-CPBA)Protocol 2 (Vanadium-Catalyzed)Rationale & Comments
Reagents This compound, m-CPBAThis compound, VO(acac)₂, t-BuOOHVanadium method requires a catalyst and a different peroxide oxidant.
Temperature 0 °C to Room Temp.Room Temperaturem-CPBA requires initial cooling to control exothermicity. The V-catalyzed reaction is less exothermic.
Diastereoselectivity Low (near 1:1)High (syn-epoxide)The key difference: chelation control vs. sterics.
Yield Good to ExcellentGood to ExcellentBoth methods are generally high-yielding if performed carefully.
Troubleshooting Issue: Incomplete reaction. Solution: Add more m-CPBA or increase reaction time.Issue: Low yield/no reaction. Solution: Ensure anhydrous conditions; catalyst may be poisoned by water.Catalyst integrity is crucial for the directed protocol.
Issue: Epoxide ring-opening. Solution: Neutralize workup solutions thoroughly; use neutralized silica for chromatography.Issue: Low selectivity. Solution: Confirm catalyst purity and ensure proper stoichiometry.Side reactions are often pH or water-dependent.

Safety Precautions

  • Peroxide Handling: Both m-CPBA and t-BuOOH are strong oxidizers and can decompose violently upon heating or contamination.[15] Always store them in a refrigerator and away from metals. Never return unused reagent to the original container.[16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber) at all times.[17] Conduct all operations in a well-ventilated chemical fume hood.

  • Quenching: Always quench residual peroxide with a reducing agent like sodium thiosulfate before workup and disposal. Unquenched reaction mixtures can concentrate peroxide to dangerous levels during solvent evaporation.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Peroxide-containing waste requires special handling.

References

  • Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • yak Science. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. Retrieved from [Link]

  • Visualize Organic Chemistry. (n.d.). Alkene epoxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Retrieved from [Link]

  • ResearchGate. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Request PDF. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Peroxyacetic Acid. Retrieved from [Link]

  • ScienceDirect. (1961). The NMR spectra of some epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 3). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Peroxyacetic acid (PAA). Retrieved from [Link]

  • ResearchGate. (2001). Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR. Request PDF. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. PMC. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed Epoxidations. Retrieved from [Link]

  • Perodox. (2022, November 11). How to handle Organic Peroxide in a safe method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2014, January 14). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of epoxides.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Retrieved from [Link]

Sources

Application Note: 7-Octene-1,2-diol as a Versatile Monomer for the Synthesis of Functional Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Functional Polyesters

The field of biomedical and advanced materials continually seeks polymers with tailored properties and reactive handles for further functionalization. Polyesters are a prominent class of biodegradable polymers, widely utilized in applications ranging from drug delivery to tissue engineering.[1][2] The introduction of functional groups along the polyester backbone opens up possibilities for creating materials with advanced capabilities. 7-Octene-1,2-diol emerges as a promising monomer for the synthesis of such functional polyesters. Its unique structure, featuring a vicinal diol for polymerization and a terminal alkene for post-polymerization modification, provides a versatile platform for designing next-generation materials.

This application note provides a comprehensive guide to the use of this compound in polyester synthesis. We will explore its chemical properties, detailed protocols for polymerization via polycondensation and ring-opening polymerization, methods for polymer characterization, and the exciting potential for post-polymerization modification of the pendant vinyl groups.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[3][4][5][6]
Molecular Weight 144.21 g/mol [3][4]
Appearance Liquid[3]
Density 0.941 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.4625[3]
CAS Number 85866-02-0[3][4]

Polyester Synthesis Methodologies

The diol functionality of this compound allows for its incorporation into polyester chains through two primary methods: polycondensation with dicarboxylic acids and as an initiator for the ring-opening polymerization of cyclic esters.

Method 1: Polycondensation with Dicarboxylic Acids

This method involves the reaction of the diol with a dicarboxylic acid or its derivative to form ester linkages, with the concurrent elimination of a small molecule like water.[7][8] The resulting polyester will have the alkene functionality regularly spaced along the polymer backbone.

Monomers This compound + Dicarboxylic Acid Catalyst Catalyst (e.g., p-TSA, Sn(Oct)₂) Monomers->Catalyst Add Reaction Melt Polycondensation (High Temp, Vacuum) Catalyst->Reaction Purification Purification (Precipitation) Reaction->Purification Cool & Dissolve Polyester Alkene-Functional Polyester Purification->Polyester

Caption: Workflow for polyester synthesis via polycondensation.

Detailed Protocol: Synthesis of Poly(7-octene-1,2-diyl adipate)

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.1 mol%).

  • Polymerization - Step 1 (Esterification): Heat the reaction mixture to 150-160 °C under a slow stream of nitrogen to facilitate the removal of water formed during the reaction. Continue this step for 4-6 hours until the majority of water has been distilled off.

  • Polymerization - Step 2 (High Vacuum): Gradually increase the temperature to 180-200 °C and apply a high vacuum (<1 mmHg) to remove the remaining water and drive the polymerization towards higher molecular weights. The viscosity of the reaction mixture will increase significantly. This stage is typically continued for 12-24 hours. The progress of the polymerization can be monitored by the amount of water collected and the increase in viscosity.

  • Purification: Cool the resulting polymer to room temperature, dissolve it in a suitable solvent (e.g., chloroform or tetrahydrofuran), and precipitate it into a non-solvent like cold methanol or ethanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • High Temperature and Vacuum: These conditions are essential to shift the equilibrium towards the formation of polyester by continuously removing the water byproduct, thereby achieving a high degree of polymerization.[9]

  • Catalyst: An acid catalyst like p-TSA protonates the carbonyl oxygen of the dicarboxylic acid, making it more electrophilic and accelerating the nucleophilic attack by the hydroxyl groups of the diol.[10]

  • Two-Step Process: The initial nitrogen purge removes the bulk of the water at atmospheric pressure, preventing excessive sublimation of the monomers. The subsequent vacuum step is crucial for achieving high molecular weight polymers.[8]

Method 2: Ring-Opening Polymerization (ROP) Initiator

This compound can act as a difunctional initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide.[11][12][13] This results in a polyester with the 7-octene-1,2-diyl unit at the core of the polymer chain and two polyester arms extending from it.

Initiator This compound Reaction Ring-Opening Polymerization (Bulk or Solution) Initiator->Reaction Monomer Cyclic Ester (e.g., ε-Caprolactone) Monomer->Reaction Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reaction Add Purification Purification (Precipitation) Reaction->Purification Polyester Alkene-Functional Polyester Purification->Polyester

Caption: Workflow for polyester synthesis via Ring-Opening Polymerization.

Detailed Protocol: Synthesis of Poly(ε-caprolactone) initiated by this compound

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of ε-caprolactone monomer and this compound as the initiator. The ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Catalyst Addition: Add a catalytic amount of a suitable ROP catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 1000:1 to 10000:1.

  • Polymerization: Place the sealed flask in a preheated oil bath at 110-130 °C and stir for 12-48 hours. The reaction mixture will become increasingly viscous as the polymerization proceeds.

  • Purification: After the desired reaction time, cool the polymer to room temperature. Dissolve the crude polymer in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) and precipitate it into a large volume of a non-solvent such as cold methanol or hexane.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at room temperature or slightly above until a constant weight is obtained.

Causality Behind Experimental Choices:

  • Inert Atmosphere: ROP reactions are often sensitive to moisture, which can act as a competing initiator and lead to a broader molecular weight distribution.

  • Catalyst: Sn(Oct)₂ is a widely used and effective catalyst for the ROP of cyclic esters, proceeding through a coordination-insertion mechanism.[14]

  • Monomer-to-Initiator Ratio: This ratio is a key parameter for controlling the molecular weight of the resulting polyester. A higher ratio leads to a higher molecular weight.

Comprehensive Characterization of the Functional Polyester

A thorough characterization is essential to confirm the successful synthesis of the desired polyester and to understand its properties.

Polymer Synthesized Polyester NMR ¹H & ¹³C NMR Polymer->NMR FTIR FT-IR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography Polymer->GPC Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Structure Structural Confirmation (Ester & Alkene groups) NMR->Structure FTIR->Structure MW Molecular Weight (Mn, Mw) & Polydispersity (Đ) GPC->MW ThermalProps Thermal Properties (Tg, Tm, Td) Thermal->ThermalProps

Caption: Workflow for the characterization of alkene-functional polyesters.

Expected Characterization Data:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of monomer incorporation.- Signals corresponding to the polyester backbone.- Characteristic peaks for the protons of the terminal double bond (~4.9-5.8 ppm).- Peaks corresponding to the methylene and methine protons of the this compound unit.
FT-IR Identification of functional groups.- Strong ester carbonyl (C=O) stretching band (~1730 cm⁻¹).- C-O stretching bands (~1100-1250 cm⁻¹).- Alkene C=C stretching (~1640 cm⁻¹) and =C-H bending vibrations (~910 cm⁻¹).
GPC Determination of molecular weight (Mn, Mw) and polydispersity index (Đ).Provides information on the average polymer chain length and the breadth of the molecular weight distribution.
DSC Analysis of thermal transitions (glass transition temperature, Tg; melting temperature, Tm).Determines the amorphous or semi-crystalline nature of the polymer and its processing window.[15][16][17]
TGA Evaluation of thermal stability and decomposition temperature (Td).Indicates the temperature at which the polymer begins to degrade, providing insights into its thermal stability.[15][16][17]

Applications: Post-Polymerization Modification

The true potential of polyesters derived from this compound lies in the reactivity of the pendant alkene groups. These groups serve as versatile handles for a variety of post-polymerization modification reactions, allowing for the covalent attachment of bioactive molecules, cross-linking agents, or other functional moieties.[18][19][20]

AlkenePolyester Alkene-Functional Polyester ThiolEne Thiol-Ene Click Reaction AlkenePolyester->ThiolEne Epoxidation Epoxidation AlkenePolyester->Epoxidation Hydroformylation Hydroformylation AlkenePolyester->Hydroformylation FunctionalizedPolymer Functionalized Polymer ThiolEne->FunctionalizedPolymer Attach Thiols (e.g., Peptides, Drugs) Epoxidation->FunctionalizedPolymer Introduce Epoxide for Ring-Opening Hydroformylation->FunctionalizedPolymer Introduce Aldehyde for further reaction

Caption: Pathways for post-polymerization modification.

Potential Applications:

  • Drug Delivery: The alkene groups can be functionalized with targeting ligands or used to conjugate drugs, leading to the development of sophisticated drug delivery systems.[21][22] The biodegradable polyester backbone ensures the eventual clearance of the carrier from the body.[1]

  • Tissue Engineering: Cross-linking of the polymer chains via the alkene groups can be employed to fabricate hydrogels and scaffolds with tunable mechanical properties and degradation rates, suitable for tissue regeneration applications.

  • Advanced Coatings: Modification of the surface of the polyester with specific functional groups can be used to create biocompatible, anti-fouling, or antimicrobial coatings for medical devices.

Conclusion

This compound is a highly promising monomer that offers a straightforward route to the synthesis of functional polyesters with pendant alkene groups. The protocols outlined in this application note, based on established polycondensation and ring-opening polymerization techniques, provide a solid foundation for researchers to explore the potential of this versatile building block. The ability to perform post-polymerization modifications on the alkene handles opens up a vast design space for the creation of advanced materials with tailored properties for a wide range of applications in drug development, regenerative medicine, and beyond.

References

  • Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). Biomacromolecules - ACS Publications. Available at: [Link]

  • Dehydration Polycondensation of Dicarboxylic Acids and Diols Using Sublimating Strong Brønsted Acids. Biomacromolecules - ACS Publications. Available at: [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. Available at: [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Research Square. Available at: [Link]

  • Organic Condensation Polymers 1. Polyesters. YouTube. Available at: [Link]

  • Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules - ACS Publications. Available at: [Link]

  • Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed. Available at: [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Available at: [Link]

  • Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ResearchGate. Available at: [Link]

  • Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • This compound. Luminix Health. Available at: [Link]

  • Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ResearchGate. Available at: [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Jordi Labs. Available at: [Link]

  • Biomedical Applications of Biodegradable Polyesters. PMC - NIH. Available at: [Link]

  • 1 History of Post-polymerization Modification. Wiley-VCH. Available at: [Link]

  • Ring opening polymerization of lactones. ResearchGate. Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC - NIH. Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA. ResearchGate. Available at: [Link]

  • Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. ResearchGate. Available at: [Link]

  • Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. OUCI. Available at: [Link]

  • Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • This compound. SpectraBase. Available at: [Link]

  • Functionalized Particles Designed for Targeted Delivery. PMC - PubMed Central. Available at: [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Available at: [Link]

  • Chapter 5: Ring-opening Polymerization of Lactones. Royal Society of Chemistry. Available at: [Link]

  • Postpolymerization Modifications of Alkene-Functional Polycarbonates for the Development of Advanced Materials Biomaterials. PubMed. Available at: [Link]

  • Postpolymerization Modifications of Poly(ethylene oxide) through C–H Functionalization. ChemRxiv. Available at: [Link]

  • Post-polymerization modification by direct C-H functionalization. ProQuest. Available at: [Link]

  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. PMC. Available at: [Link]

  • Thermal properties of the FDCA polyesters obtained by TGA and DSC analyses. ResearchGate. Available at: [Link]

  • FTIR, TGA and DSC in the Analysis of Polymer Materials. AdvanSES. Available at: [Link]

Sources

Application Note & Protocol: High-Efficiency Synthesis of Cyclic Diols via Ring-Closing Metathesis of 7-Octene-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Cyclic Diols

Cyclic diols are privileged structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. Their conformational rigidity and dense functionalization make them valuable scaffolds for spatially directed libraries in drug discovery.[1] Ring-Closing Metathesis (RCM) has emerged as a premier strategy for the construction of these unsaturated rings, offering unparalleled functional group tolerance and operational simplicity.[2][3] The reaction involves the intramolecular cyclization of a diene, catalyzed by a transition metal alkylidene complex, with the concomitant release of a small volatile olefin, typically ethylene, which drives the reaction to completion.[2][4]

This guide provides an in-depth analysis and detailed protocols for the RCM of 7-octene-1,2-diol derivatives. We will explore the critical decision-making processes, from substrate preparation and catalyst selection to reaction optimization and product purification, providing the causal logic behind each experimental choice to ensure robust and reproducible outcomes.

Mechanistic Foundation: The Chauvin Catalytic Cycle

The now widely accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[2][3][5][6] Understanding this cycle is paramount for troubleshooting and optimizing RCM reactions.

The catalytic process begins with the coordination of one of the diene's terminal alkenes to the metal carbene catalyst. This is followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane ring. A subsequent cycloreversion event releases the original alkylidene ligand and generates a new metal carbene intermediate that is tethered to the substrate. The second alkene of the substrate then undergoes an intramolecular [2+2] cycloaddition, forming a new metallacyclobutane. The final, productive cycloreversion releases the desired cyclic olefin and regenerates a metal alkylidene species ([M]=CH₂), which carries the catalytic cycle forward, releasing volatile ethylene.[2][4]

RCM_Mechanism Figure 1: The Chauvin Mechanism for Ring-Closing Metathesis catalyst [Ru]=CHR¹ (Catalyst) metallacycle1 First Metallacyclobutane catalyst->metallacycle1 + Substrate substrate Diene Substrate (this compound derivative) intermediate Tethered Alkylidene Intermediate metallacycle1->intermediate - R¹CH=CH₂ metallacycle2 Second Metallacyclobutane (Intramolecular) intermediate->metallacycle2 Intramolecular Coordination product Cyclic Olefin (Product) metallacycle2->product Cycloreversion ethylene Ethylene (g) metallacycle2->ethylene + Ethylene regenerated_cat [Ru]=CH₂ metallacycle2->regenerated_cat regenerated_cat->catalyst Re-enters Cycle Workflow Figure 2: Overall Synthetic Workflow start Starting Material This compound Derivative protect Step 1: Diol Protection Acetonide Formation start->protect rcm Step 2: Ring-Closing Metathesis Grubbs or Hoveyda-Grubbs Catalyst protect->rcm purify Step 3: Purification Ruthenium Scavenging & Chromatography rcm->purify deprotect Step 4: Deprotection Mild Acidic Hydrolysis purify->deprotect final Final Product Cyclic Diol deprotect->final

Caption: Overall synthetic workflow from diol to cyclic product.

Catalyst Selection: A Comparative Overview

The choice of catalyst is the single most important parameter for a successful RCM reaction. While early systems based on tungsten and molybdenum were highly active, their sensitivity to air, moisture, and functional groups limited their scope. [2]The development of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized the field. [7]

Catalyst Generation Key Features & Ligands Typical Loading Advantages Considerations
Grubbs 1st Gen. (G-I) Bis(tricyclohexylphosphine) 2-5 mol% Commercially available, good for simple substrates. Lower activity, less stable at high temps, sensitive to electron-deficient olefins.
Grubbs 2nd Gen. (G-II) One phosphine replaced by an N-Heterocyclic Carbene (NHC) 0.5-2 mol% High activity, broad functional group tolerance, good thermal stability. [8][9] Higher cost, can promote olefin isomerization at high temperatures/long reaction times. [10]

| Hoveyda-Grubbs 2nd Gen. (HG-II) | NHC ligand and a chelating isopropoxystyrene ether ligand | 0.5-2 mol% | Excellent stability, lower catalyst decomposition, easier to remove from product due to the chelating ligand. [11][12]| Initiation can be slower than G-II, may require heat. |

For the RCM of a sterically accessible diene like a protected this compound derivative, both Grubbs 2nd Generation and Hoveyda-Grubbs 2nd Generation catalysts are excellent choices due to their high activity and stability. HG-II is often preferred in pharmaceutical development for its lower potential for ruthenium contamination in the final product. [13]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Ruthenium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Acetonide Protection of a this compound Derivative

This protocol describes the protection of the diol functionality, a prerequisite for efficient RCM.

Materials:

  • This compound derivative (1.0 equiv)

  • 2,2-Dimethoxypropane (1.5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add 2,2-dimethoxypropane followed by a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude protected diene.

  • Purify the product by flash column chromatography on silica gel to obtain the pure acetonide-protected diene.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Ring-Closing Metathesis Reaction

This protocol details the core cyclization step using a 2nd generation ruthenium catalyst.

Materials:

  • Acetonide-protected diene (1.0 equiv)

  • Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) catalyst (1 mol%)

  • Anhydrous, degassed solvent (DCM or Toluene)

  • Inert gas (Argon or Nitrogen)

Causality Behind Choices:

  • Anhydrous & Degassed Solvent: Oxygen and water can degrade the ruthenium catalyst, lowering its efficacy. Degassing (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is critical for reproducibility. [14]* Inert Atmosphere: Prevents catalyst decomposition by atmospheric oxygen.

  • Concentration: Reactions are typically run at high dilution (0.005 - 0.05 M) to favor the intramolecular RCM pathway over intermolecular oligomerization. [2] Procedure:

  • Set up a Schlenk flask equipped with a condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas.

  • Dissolve the acetonide-protected diene in the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.01 M).

  • Add the catalyst (e.g., G-II, 1 mol%) to the flask under a positive pressure of inert gas. The solution will typically change color upon catalyst addition.

  • Heat the reaction mixture to reflux (for DCM, ~40°C; for Toluene, ~110°C). The release of ethylene gas is a key driving force for the reaction. [4]5. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

Protocol 3: Product Purification and Ruthenium Removal

Removal of residual ruthenium is essential, especially for pharmaceutical applications.

Materials:

  • Crude RCM reaction mixture

  • Silica gel

  • Optional: Ruthenium scavenger (e.g., 3M™ Triaminethiyl Functionalized Silica Gel, lead acetate solution)

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Concentrate the quenched reaction mixture under reduced pressure.

  • The crude product can be directly purified by flash column chromatography on silica gel. The polar ruthenium byproducts are often retained on the silica.

  • For Enhanced Purity: For near-complete removal of ruthenium, the crude product can be treated with a scavenger. Dissolve the crude oil in a minimal amount of solvent and add the scavenger. Stir for several hours before filtering and proceeding with column chromatography.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the cyclic olefin.

  • Validation: Characterize the product by NMR and Mass Spectrometry. The disappearance of terminal alkene signals and the appearance of a new internal alkene signal in the NMR spectrum confirm successful cyclization.

Protocol 4: Deprotection to Yield the Final Cyclic Diol

This final step removes the acetonide to reveal the target 1,2-diol.

Materials:

  • Protected cyclic olefin

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Dissolve the purified cyclic olefin in THF.

  • Add 1 M aqueous HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until deprotection is complete (typically 1-4 hours).

  • Neutralize the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary to yield the final cyclic 1,2-diol.

  • Final Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR (observing the O-H stretch), and high-resolution mass spectrometry (HRMS).

References

  • Wikipedia. (n.d.). Ring-closing metathesis.
  • Wikipedia. (n.d.). Grubbs catalyst.
  • Lunga, G. O., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. SIGAA.
  • Sigma-Aldrich. (1999). Grubbs Catalyst 2nd Generation. Org. Lett. 1, 953–956.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Olefin Metathesis [Catalysis].
  • Master Organic Chemistry. (n.d.). Olefin Metathesis.
  • ResearchGate. (n.d.). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent.
  • Chemistry LibreTexts. (2023). Olefin Metathesis.
  • Sigma-Aldrich. (n.d.). Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts.
  • PubMed Central (PMC). (n.d.). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (Note: A direct link to the full book text is not available, but the citation refers to standard textbook knowledge on diol protecting groups).
  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Chemistry university. (2021). Protecting Diols [Video]. YouTube.
  • National Institutes of Health (NIH). (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • ACS Publications. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions.
  • RSC Publishing. (2017). Olefin cross metathesis and ring-closing metathesis in polymer chemistry.

Sources

Application Notes & Protocols: The Strategic Use of 7-Octene-1,2-diol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of C8 Chiral Synthons in Drug Discovery

In modern pharmaceutical development, the stereochemical identity of a drug candidate is paramount to its efficacy and safety. Chiral building blocks—enantiomerically pure molecules used as starting materials—are therefore indispensable tools for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][][3] 7-Octene-1,2-diol, a bifunctional C8 molecule, has emerged as a highly versatile and valuable synthon in this context.[4] Its structure, featuring a terminal olefin at one end and a vicinal diol at the other, provides two distinct and chemically orthogonal handles for a wide array of synthetic transformations. This unique arrangement allows for the strategic and sequential introduction of functionality, making it an ideal precursor for key intermediates in the synthesis of natural products and their analogues, such as prostaglandins and cytotoxic acetogenins.[5][6][7]

This guide provides an in-depth exploration of this compound's applications, focusing on the underlying chemical principles and offering detailed, field-proven protocols for its use in synthesizing high-value pharmaceutical intermediates.

Physicochemical Profile and Chemical Reactivity

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 85866-02-0 [8]
Molecular Formula C₈H₁₆O₂ [4]
Molecular Weight 144.21 g/mol [8]
Appearance Liquid
Density 0.941 g/mL at 25 °C [9]
Refractive Index n20/D 1.4625
SMILES String OCC(O)CCCCC=C

| InChI Key | UXGHWJFURBQKCJ-UHFFFAOYSA-N | |

The synthetic utility of this compound is derived from its two key functional groups:

  • The Vicinal Diol: This 1,2-diol moiety is a classic chiral element. It can be readily protected, for example, as an acetonide, to mask its reactivity while transformations are performed on the olefin. Conversely, it can be oxidatively cleaved to yield aldehydes or carboxylic acids. The stereochemistry of the diol is the cornerstone of its role in asymmetric synthesis.[10][11]

  • The Terminal Olefin: The double bond provides a gateway to a multitude of synthetic operations. It can undergo ozonolysis for chain shortening, epoxidation followed by ring-opening, hydrogenation to an alkyl chain, or cross-metathesis to build more complex structures.

This bifunctionality allows for a modular approach to synthesis, where each end of the molecule can be elaborated independently to construct complex target molecules.

G cluster_diol Diol Transformations cluster_olefin Olefin Transformations start This compound diol_protect Protection (e.g., Acetonide) start->diol_protect Masking diol_oxidize Oxidative Cleavage (e.g., NaIO₄) start->diol_oxidize Degradation diol_activate Activation (e.g., Tosylation) start->diol_activate Functionalization olefin_epox Epoxidation start->olefin_epox Functionalization olefin_ozon Ozonolysis start->olefin_ozon Degradation olefin_meta Metathesis start->olefin_meta C-C Bond Formation olefin_hydro Hydrogenation start->olefin_hydro Saturation end_node Complex Pharmaceutical Intermediates diol_protect->end_node diol_oxidize->end_node diol_activate->end_node olefin_epox->end_node olefin_ozon->end_node olefin_meta->end_node olefin_hydro->end_node

Caption: Synthetic utility of this compound.

Application I: Synthesis of (+)-Muricatacin, a Cytotoxic Acetogenin

Annonaceous acetogenins are a class of natural products known for their potent cytotoxic and antitumor activities.[6] (+)-Muricatacin is a simple yet biologically significant member of this family, making its efficient synthesis a key objective for medicinal chemists. A concise synthesis of (+)-muricatacin can be achieved where a chiral diol, structurally analogous to this compound, serves as the pivotal chiral building block.[6][12] The core of the strategy involves creating the chiral diol via asymmetric dihydroxylation, followed by transformations to form the characteristic γ-lactone ring.

G start 1,7-Octadiene step1 Sharpless Asymmetric Dihydroxylation (AD-mix-β) start->step1 diol (S,S)-7-Octene-1,2-diol step1->diol step2 1. Ozonolysis (O₃) 2. Oxidative Workup (H₂O₂) diol->step2 acid Intermediate Carboxylic Acid step2->acid step3 Lactonization (Acid-catalyzed) acid->step3 muricatacin (+)-Muricatacin (Core Lactone) step3->muricatacin

Caption: Pathway to (+)-Muricatacin core synthesis.

The key to this synthesis is establishing the correct stereochemistry at the diol, which directly translates to the stereocenters in the final lactone product. The Sharpless Asymmetric Dihydroxylation (SAD) is the premier method for this transformation due to its high reliability and enantioselectivity.[13][14][15]

Protocols: From Achiral Diene to Chiral Diol

Protocol 1: Enantioselective Synthesis of (S,S)-7-Octene-1,2-diol via Sharpless Asymmetric Dihydroxylation

Objective: To prepare enantiomerically enriched (S,S)-7-octene-1,2-diol from the achiral precursor 1,7-octadiene.

Causality: The SAD reaction employs a chiral ligand (typically a derivative of quinine or quinidine) to direct the osmylation of one face of the olefin, resulting in a vicinal diol with high enantiomeric excess (ee).[13][16] The use of pre-formulated "AD-mix" reagents simplifies the procedure and ensures reproducibility.[13] AD-mix-β, containing the (DHQD)₂-PHAL ligand, is typically used to produce the (S,S)-diol from a terminal alkene.

Table 2: Comparison of Dihydroxylation Methods

Parameter Sharpless Asymmetric Dihydroxylation Upjohn Dihydroxylation
Typical Yield 70-95% 50-80%
Enantioselectivity (ee) >90% Racemic (0% ee)
Key Reagents OsO₄ (catalytic), Chiral Ligand, Co-oxidant (e.g., K₃[Fe(CN)₆]) OsO₄ (catalytic), Co-oxidant (NMO)
Primary Advantage High enantioselectivity, high yields Simpler reagent system, cost-effective for racemic products

| Reference |[13][17] |[13][17] |

Materials & Equipment:

  • 1,7-octadiene

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, 100 mL). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add AD-mix-β (28 g, ~1.4 g per mmol of olefin) to the cold solvent. Stir vigorously until the solids are mostly dissolved, resulting in a pale green, opaque mixture.

  • Catalyst Activation: Add methanesulfonamide (1.9 g, 20 mmol). The methanesulfonamide accelerates the hydrolysis of the osmate ester intermediate, which is crucial for turning over the catalytic cycle.[13] Stir for 2 minutes.

  • Substrate Addition: Add 1,7-octadiene (2.2 g, 20 mmol) to the reaction mixture at 0 °C.

  • Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system and staining with potassium permanganate). The reaction is typically complete within 12-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (30 g) portion-wise while the mixture is still at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. This step quenches the reaction by reducing any remaining osmium(VIII) species.

  • Extraction: Add ethyl acetate (100 mL) to the flask and stir. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding a small amount of brine can help.

  • Work-up: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase with 2M KOH (optional, to remove ligand), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. Purify by flash column chromatography on silica gel (e.g., gradient elution from 20% to 50% ethyl acetate in hexanes) to yield pure (S,S)-7-octene-1,2-diol as a colorless oil.

Table 3: Representative Quantitative Data for Protocol 1

Parameter Expected Value Notes
Yield 75-90% Based on 1,7-octadiene as the limiting reagent.
Enantiomeric Excess (ee) >95% Determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H NMR analysis.

| Purity | >98% | Determined by ¹H NMR and GC-MS. |

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Prepare 1:1 t-BuOH/H₂O Cool to 0 °C prep2 Add AD-mix-β & Methanesulfonamide prep1->prep2 react1 Add 1,7-Octadiene prep2->react1 react2 Stir vigorously at 0 °C (12-24h) react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with Na₂SO₃ react3->work1 work2 Extract with EtOAc work1->work2 work3 Wash with Brine work2->work3 work4 Dry (MgSO₄) & Concentrate work3->work4 work5 Purify via Column Chromatography work4->work5

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Conclusion

This compound represents a powerful and versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its dual functionality, when combined with powerful asymmetric transformations like the Sharpless dihydroxylation, provides a reliable and efficient route to enantiomerically pure synthons. The protocols and applications detailed herein demonstrate a strategic approach to leveraging this molecule's unique chemical architecture, enabling researchers and drug development professionals to access valuable molecular scaffolds for the discovery of next-generation therapeutics. The ability to precisely control stereochemistry early in a synthetic sequence, as demonstrated with this compound, is a foundational principle of modern, efficient pharmaceutical synthesis.

References

  • Benchchem. (n.d.). Navigating the Synthesis of 1,7-Octadiene-3,6-diol: A Comparative Guide to Dihydroxylation Protocols.
  • MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.
  • PubMed Central. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
  • Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.
  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
  • Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation.
  • ResearchGate. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule functionalization.
  • PubChem - NIH. (n.d.). This compound | C8H16O2 | CID 565266.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
  • ChEMBL - EMBL-EBI. (n.d.). Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. (CHEMBL1140881).
  • ARKIVOC. (2010). Concise total synthesis of cytotoxic natural products (+) and (-)-muricatacin.
  • Sigma-Aldrich. (n.d.). This compound 97 85866-02-0.
  • PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.
  • Application of chiral building blocks to the synthesis of drugs. (n.d.).
  • PubMed. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.
  • ResearchGate. (n.d.). A Decade of Muricatacin Synthesis and Beyond | Request PDF.
  • PubMed. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Both Enantiomers of a δ-Lactone Analogue of Muricatacin | Request PDF.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005).
  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database.
  • NIH. (n.d.). Enantioselective Synthesis of Sealutomicin C.
  • Sigma-Aldrich. (n.d.). Chiral Diols.
  • ResearchGate. (n.d.). Fall's synthesis of (+)‐muricatacin.
  • Stenutz. (n.d.). This compound.
  • PubMed Central. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis.
  • PubMed. (n.d.). Chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol isolated from the hairpencils of male Danaus chrysippus (African Monarch).
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. (n.d.).
  • Enantioselective synthesis of a two-fold inherently chiral molecular nanographene. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (-)-Muricatacin from Tri-O-acetyl-D-glucal | Request PDF.
  • PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • Sigma-Aldrich. (n.d.). This compound 97 85866-02-0.
  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). This compound, 97% | 260398-5G.
  • PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Octyne in the Synthesis of Pharmaceutical Intermediates.
  • ACS Figshare. (n.d.). Synthesis of Substituted Bicyclo[2.2.2]octatrienes.
  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • ResearchGate. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
  • Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.

Sources

Application and Protocol Guide: Catalytic Hydrogenation of the Double Bond in 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the catalytic hydrogenation of 7-octene-1,2-diol to the corresponding saturated diol, 1,2-octanediol. This transformation is a fundamental process in organic synthesis, crucial for the production of fine chemicals, pharmaceutical intermediates, and materials where the presence of a double bond is undesirable. This document offers an in-depth analysis of the reaction mechanism, a comparative study of various catalytic systems, detailed experimental protocols, and critical safety considerations. It is intended for researchers, scientists, and drug development professionals seeking to perform this reduction with high efficiency and selectivity.

Introduction: The Significance of Selective Alkene Reduction in Polyfunctional Molecules

The selective reduction of a carbon-carbon double bond in the presence of other functional groups is a cornerstone of modern organic synthesis. This compound presents a common challenge: the chemoselective hydrogenation of the terminal alkene without affecting the diol functionality. The resulting product, 1,2-octanediol, is a valuable building block used in cosmetics, as a plasticizer, and as a precursor to more complex molecules.

The choice of catalyst and reaction conditions is paramount to achieving high yield and purity, avoiding side reactions such as hydrogenolysis of the C-O bonds, which becomes a greater risk under harsh conditions.[1] This guide will focus on heterogeneous catalytic systems, which are favored in industrial and laboratory settings for their ease of separation and recyclability.[2]

Mechanistic Insights: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes on the surface of a solid metal catalyst is generally understood to proceed via the Horiuti-Polanyi mechanism.[3][4] The process can be broken down into several key steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (this compound) diffuse to the surface of the metal catalyst and are adsorbed.[4][5]

  • Activation of Hydrogen: The H-H bond is cleaved on the metal surface, forming two adsorbed hydrogen atoms (metal hydrides).[4][6]

  • Alkene Coordination: The alkene coordinates to the metal surface through its π-bond.[6]

  • Stepwise Hydrogen Transfer: The reaction proceeds through a stepwise addition of the adsorbed hydrogen atoms to the carbons of the former double bond. The first hydrogen adds to one of the carbons, forming a half-hydrogenated intermediate that is still bound to the catalyst surface.

  • Second Hydrogen Transfer and Desorption: The second hydrogen atom is then transferred, forming the saturated alkane product (1,2-octanediol), which subsequently desorbs from the catalyst surface, freeing the active site for another catalytic cycle.[5]

A critical stereochemical outcome of this surface-mediated reaction is syn-addition , where both hydrogen atoms are added to the same face of the double bond.[3][5][6][7][8] For a terminal, achiral alkene like this compound, this specific stereochemistry does not create new stereocenters at the site of the former double bond.

G cluster_surface Catalyst Surface H2 H₂ Gas Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Alkene This compound Adsorbed_Alkene Coordinated Alkene Alkene->Adsorbed_Alkene Adsorption (π-complex) Intermediate Half-Hydrogenated Intermediate Adsorbed_H->Intermediate First H Transfer Adsorbed_Alkene->Intermediate Product 1,2-Octanediol Intermediate->Product Second H Transfer Alkane_desorbed Product in Solution Product->Alkane_desorbed Desorption

Figure 1. Simplified representation of the Horiuti-Polanyi mechanism for the hydrogenation of this compound on a heterogeneous catalyst surface.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter for a successful hydrogenation. The activity and selectivity are influenced by the metal, the support, and the reaction conditions. For the hydrogenation of an unhindered terminal alkene, several catalysts are effective.

Catalyst SystemTypical Loading (w/w %)Pressure (H₂)Temperature (°C)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10%1-4 atm (balloon) or >50 psi (Parr)20-40Highly active, cost-effective, works under mild conditions.[6][9]Can be pyrophoric[10][11][12]; may cause double bond isomerization in some substrates.[6]
Platinum(IV) Oxide (PtO₂) 1-5%1-4 atm (balloon) or >50 psi (Parr)20-30Very active, less prone to isomerization than Pd/C.[6][13]Higher cost than Pd/C; the oxide is a precatalyst that is reduced in situ to platinum black.[13][14][15]
Raney® Nickel (Ra-Ni) 10-20%>500 psi50-150Lower cost, effective for many reductions.[2][16]Requires higher temperatures and pressures[17]; pyrophoric and must be handled wet[18]; can promote hydrogenolysis.

For the specific case of this compound, 10% Pd/C is the recommended starting point due to its high activity under mild conditions, which minimizes the risk of side reactions involving the diol group. Protic solvents like ethanol or methanol are generally preferred as they can accelerate the reaction rate.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas.[10][11][19][20] All procedures must be conducted in a well-ventilated fume hood, away from ignition sources.[11][21] Personnel must be properly trained and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.

Protocol 1: Atmospheric Pressure Hydrogenation using a Hydrogen Balloon

This protocol is suitable for small-scale reactions (typically < 5 mmol) and is a common setup in research laboratories.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply (balloon)

  • Two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Needles and tubing for gas handling

  • Celite® for filtration

Procedure:

  • Flask Preparation: To a dry 50 mL three-neck round-bottom flask containing a magnetic stir bar, add 10% Pd/C (e.g., 20 mg for a 1 mmol scale reaction).

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.[10][20] This is crucial to remove all oxygen, which could form an explosive mixture with hydrogen.[19][22]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous ethanol (e.g., 10 mL) via syringe. Then, add a solution of this compound (e.g., 144 mg, 1 mmol) in ethanol (2 mL).

  • Hydrogen Introduction: Purge the inert gas from the headspace by evacuating briefly and carefully backfilling with hydrogen from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[23]

  • Monitoring: The reaction progress can be monitored by TLC (staining with permanganate to visualize the alkene) or GC-MS.

  • Workup: Once the reaction is complete (disappearance of starting material), carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Crucially, never allow the filter cake to dry , as the used catalyst is highly pyrophoric.[20][22] Wash the filter cake with a small amount of ethanol. The wet filter cake should be immediately quenched with water and disposed of in a designated waste container.[11][20]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2-octanediol. The product can be further purified by column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation using a Parr Shaker

This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required to increase the reaction rate.

Materials:

  • Same as Protocol 1, plus a Parr hydrogenation apparatus or similar high-pressure reactor.

Procedure:

  • Reactor Charging: Add the solvent (ethanol), this compound, and the 10% Pd/C catalyst to the pressure vessel of the Parr apparatus.

  • Assembly and Purging: Assemble the apparatus according to the manufacturer's instructions. Seal the vessel and purge the system with nitrogen gas at least three times to remove all oxygen.[19][21]

  • Pressurization: After the nitrogen purges, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin agitation (shaking or stirring) and heat if necessary (though room temperature is likely sufficient for this substrate). The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge.

  • Depressurization and Purging: Once the reaction is complete (hydrogen uptake ceases), stop the agitation. Carefully vent the excess hydrogen in a safe manner. Purge the vessel with nitrogen three times to remove any residual hydrogen.[21]

  • Workup and Isolation: Open the reactor, and proceed with catalyst filtration and product isolation as described in steps 8 and 9 of Protocol 1.

Workflow and Decision Logic

The choice between atmospheric and high-pressure hydrogenation depends primarily on the scale and desired reaction time.

G start Start: Hydrogenation of this compound scale_check Determine Reaction Scale start->scale_check small_scale Small Scale (< 5 mmol) scale_check->small_scale Small large_scale Large Scale / Faster Reaction Needed scale_check->large_scale Large balloon_setup Protocol 1: H₂ Balloon Setup small_scale->balloon_setup parr_setup Protocol 2: Parr Shaker Setup large_scale->parr_setup reaction_params Set Reaction Parameters (Pd/C, Ethanol, RT) balloon_setup->reaction_params parr_setup->reaction_params run_reaction Run Reaction & Monitor (TLC/GC-MS) reaction_params->run_reaction workup Workup: N₂ Purge, Filter Catalyst (WET!), Evaporate run_reaction->workup product Crude 1,2-Octanediol workup->product purify Purify if Necessary (Chromatography) product->purify final_product Pure 1,2-Octanediol purify->final_product Yes end End purify->end No final_product->end

Figure 2. Decision workflow for selecting the appropriate hydrogenation protocol.

Conclusion

The catalytic hydrogenation of this compound to 1,2-octanediol is a straightforward and high-yielding transformation when appropriate catalysts and safety procedures are employed. Palladium on carbon offers an excellent balance of reactivity and cost-effectiveness for this particular substrate, allowing the reaction to proceed under mild conditions. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely perform this valuable synthetic operation.

References

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. [Link]

  • The Sarpong Group. (2010, March 5). Standard Operating Procedures. [Link]

  • Wikipedia. (n.d.). Adams' catalyst. [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. [Link]

  • Linquip. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Chemical Engineering World. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Open Library Publishing Platform. (n.d.). 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. [Link]

  • Khan Academy. (n.d.). Hydrogenation. [Link]

  • Chemistry Stack Exchange. (2015, November 6). Stereochemistry of hydrogenation with Raney nickel. [Link]

  • Organic Syntheses. (n.d.). hydrogen. [Link]

  • TMP Chem. (2024, December 4). Catalytic Hydrogenation of Alkenes and Alkynes. [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

  • Sciencemadness Wiki. (2020, May 13). Palladium on carbon. [Link]

  • Chemistry LibreTexts. (2024, April 20). 8.6 Reduction of Alkenes: Hydrogenation. [Link]

  • The Safety Net. (2024, June 7). Hydrogenation reaction safety. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Chemistry LibreTexts. (2017, November 6). 9.19: 9-11 Catalytic Hydrogenation. [Link]

  • CUTM Courseware. (n.d.). Hydrogenation of Alkenes – addition of H-H (H2) to the π-bond of alk. [Link]

  • TheOChemWhisperer. (2016, March 5). Stereochemistry of Alkene Hydrogenation. [Link]

  • ResearchGate. (n.d.). Chemoselective hydrogenation of different multifunctional compounds. [Link]

  • PubChem. (n.d.). Platinum dioxide | O2Pt | CID 345198. [Link]

  • Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

  • KPU Pressbooks. (n.d.). 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I. [Link]

  • Wiley Online Library. (n.d.). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. [Link]

  • ProQuest. (n.d.). Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. [Link]

  • RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • ResearchGate. (2025, August 5). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. [Link]

  • ResearchGate. (2022, December 1). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. [Link]

  • PubMed. (2023, July 10). Solvent-Free Heterogeneous Catalytic Hydrogenation of Polyesters to Diols. [Link]

  • ResearchGate. (2025, August 10). Solvent effects in liquid-phase reactions: I. Activity and selectivity during citral hydrogenation on Pt/SiO2 and evaluation of mass transfer effects. [Link]

  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

  • Pacific Northwest National Laboratory. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. [Link]

  • SciSpace. (n.d.). Hydrogenation process for the preparation of alcohols and diols utilizing gas and liquid phases. [Link]

  • ACS Publications. (2021, January 25). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 7-Octene-1,2-diol, a vicinal diol, to facilitate robust and reproducible analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of polar analytes like diols is often hampered by poor peak shape, low volatility, and thermal degradation.[1][2][3] This note explores the mechanistic basis and practical application of three primary derivatization techniques—silylation, acylation, and boronate ester formation—to overcome these analytical challenges. Detailed, field-proven protocols are provided for each method, alongside expert insights into reaction optimization, method selection, and troubleshooting.

The Analytical Challenge: Why Derivatize this compound?

This compound possesses two hydroxyl (-OH) functional groups on adjacent carbon atoms. These groups are polar and capable of forming strong intermolecular hydrogen bonds.[3] This chemical characteristic presents several significant obstacles for direct GC analysis:

  • Low Volatility: Strong hydrogen bonding increases the boiling point of the analyte, making it difficult to volatilize in the GC inlet without excessively high temperatures.

  • Thermal Instability: At the high temperatures required for volatilization, the diol can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

  • Poor Chromatographic Performance: The polar hydroxyl groups can interact with active sites (residual silanols) on the GC column and liner surfaces, resulting in severe peak tailing, reduced resolution, and poor sensitivity.[1]

Chemical derivatization is a procedural technique that addresses these issues by chemically modifying the analyte to produce a new, more suitable compound for GC analysis—the derivative.[4] The primary goal is to replace the active hydrogen atoms of the hydroxyl groups with non-polar, thermally stable moieties.[1][2] This transformation increases analyte volatility, enhances thermal stability, and minimizes undesirable interactions with the chromatographic system, leading to sharp, symmetrical peaks and improved detection.

cluster_problem The Problem with Direct GC Analysis Analyte This compound (Polar, -OH groups) GC_System Direct GC Injection Analyte->GC_System Poor_Result Poor Results: - Peak Tailing - Thermal Decomposition - Low Sensitivity GC_System->Poor_Result

Figure 1: The challenges of direct GC analysis of polar diols.

Core Derivatization Strategies

Three primary strategies have proven effective for the derivatization of diols: silylation, acylation, and the formation of boronate esters. The choice of method depends on the analytical objective, sample matrix complexity, and available detector.

cluster_workflow The Derivatization Solution Workflow Start Sample containing This compound Deriv Derivatization Reaction Start->Deriv Silyl Silylation Deriv->Silyl Method 1 Acyl Acylation Deriv->Acyl Method 2 Boron Boronate Ester Formation Deriv->Boron Method 3 Product Volatile & Thermally Stable Derivative Silyl->Product Acyl->Product Boron->Product GC GC / GC-MS Analysis Product->GC Result Excellent Results: - Sharp, Symmetrical Peak - High Sensitivity - Accurate Quantification GC->Result

Figure 2: General workflow for successful GC analysis via derivatization.

Silylation: The Workhorse Method

Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2][5] The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol.[1]

Causality & Mechanism: The reaction proceeds via a nucleophilic attack (SN2) of the alcohol's oxygen on the silicon atom of the silylating reagent.[1] The reactivity of alcohols towards silylation follows the order: primary > secondary > tertiary, due to steric hindrance.[1] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective because they are potent TMS donors and their byproducts are volatile and neutral, minimizing interference.[3][6]

ReagentAcronymAdvantagesDisadvantages
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile byproducts; very strong TMS donor.[3]Moisture sensitive.[1]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAExcellent TMS donor; widely used.[3][5]Byproducts are less volatile than MSTFA's.[3]
TrimethylchlorosilaneTMCSOften used as a catalyst to enhance reactivity of other reagents, especially for hindered groups.[4][7]Weak TMS donor alone; produces corrosive HCl byproduct.[4]

Table 1: Comparison of Common Silylating Reagents.

Protocol 1: Silylation of this compound with MSTFA

Principle: The two hydroxyl groups of the diol are converted to their corresponding trimethylsilyl ethers using MSTFA. The reaction is typically performed in an aprotic solvent or neat in the reagent itself.

Reagents & Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, optional catalyst) or Ethyl Acetate (anhydrous, solvent)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Microsyringes

  • Heating block or oven set to 60-70°C

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the this compound standard or dried sample extract in anhydrous ethyl acetate (e.g., 1 mg/mL).

  • Aliquot: Transfer 100 µL of the sample solution into a GC vial.

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen. It is critical to ensure the sample is anhydrous, as water will consume the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of MSTFA to the dried sample residue. For sterically hindered or difficult-to-derivatize samples, a catalyst can be added (e.g., MSTFA with 1% TMCS, or adding 10 µL of anhydrous pyridine).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.[5][8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.

Suggested GC-MS Conditions:

  • Column: Low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: 250°C, Splitless mode (or split 20:1 depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • Scan Range: m/z 40-500.

Acylation: Enhancing Stability and Detection

Acylation involves introducing an acyl group (R-C=O) by reacting the diol with an acid anhydride or acyl halide. This process reduces polarity and can form highly stable derivatives.[2][9]

Causality & Mechanism: The use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is particularly advantageous. The resulting trifluoroacetyl esters are not only thermally stable but are also highly electronegative.[10] This property makes them exceptionally sensitive to an Electron Capture Detector (ECD), enabling trace-level quantification that might be difficult with Flame Ionization Detection (FID) or mass spectrometry.[2] Acylation reactions can produce acidic byproducts which may need to be removed prior to analysis to prevent column degradation.[1]

Protocol 2: Acylation of this compound with TFAA

Principle: The hydroxyl groups are esterified using trifluoroacetic anhydride to form stable, volatile trifluoroacetyl esters.

Reagents & Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous, catalyst and acid scavenger)

  • Hexane (GC grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • GC vials, microsyringes, heating block

Experimental Protocol:

  • Sample Preparation: Place 100 µL of a 1 mg/mL solution of the diol in a GC vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 100 µL of TFAA to the vial. Pyridine acts as a catalyst and neutralizes the trifluoroacetic acid byproduct.

  • Reaction: Cap the vial tightly, vortex, and heat at 70°C for 15 minutes.

  • Work-up: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute to partition the derivative into the organic layer and remove excess reagent and pyridine.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial. Anhydrous sodium sulfate can be used to dry the organic extract if needed.

  • Analysis: The sample is ready for GC-ECD or GC-MS analysis.

Suggested GC-ECD Conditions:

  • Column: Mid-polarity 50% phenyl-methylpolysiloxane (e.g., DB-17), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: 250°C, Splitless mode.

  • Carrier Gas: Nitrogen or Argon/Methane at 1.5 mL/min.

  • Detector: ECD at 300°C.

  • Oven Program: 70°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

Boronate Ester Formation: A Selective Approach for Vicinal Diols

This elegant technique is highly specific for compounds containing a cis-diol or a flexible trans-diol moiety, such as this compound. The reaction with an alkylboronic acid forms a stable five-membered cyclic boronate ester.[11][12]

Causality & Mechanism: The reaction is rapid and often proceeds at room temperature.[11] The formation of a cyclic derivative from the two hydroxyl groups in a single step provides a distinct mass shift and fragmentation pattern in GC-MS, making it an excellent method for selective detection in complex biological or environmental matrices.[12][13] The boron atom's natural isotopic abundance (¹⁰B and ¹¹B) also imparts a characteristic pattern that aids in confident identification.

cluster_reaction Boronate Ester Formation Mechanism Diol This compound (Vicinal Diol) Plus1 + BoronicAcid n-Butylboronic Acid Arrow -> Ester Cyclic Boronate Ester (Stable & Volatile) Plus2 + Water 2 H₂O

Figure 3: Reaction of a vicinal diol with an alkylboronic acid.

Protocol 3: Boronate Ester Derivatization of this compound

Principle: The 1,2-diol functionality reacts with n-butylboronic acid in a suitable solvent to form a cyclic n-butylboronate ester, which is amenable to GC-MS analysis.

Reagents & Materials:

  • This compound standard or sample extract

  • n-Butylboronic acid

  • Pyridine (anhydrous) or Dimethylformamide (DMF)

  • Nitrogen gas (high purity)

  • GC vials, microsyringes

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the diol (e.g., 1 mg/mL) and a solution of n-butylboronic acid (e.g., 10 mg/mL) in anhydrous pyridine or DMF.

  • Aliquot: Transfer 100 µL of the diol solution into a GC vial.

  • Reagent Addition: Add 50 µL of the n-butylboronic acid solution to the vial. An excess of the derivatizing agent is recommended.

  • Reaction: Cap the vial tightly and vortex. Let the reaction proceed at room temperature for 20 minutes. Gentle heating (e.g., 60°C for 10 minutes) can be applied if the reaction is slow.

  • Analysis: The sample is ready for direct injection into the GC-MS system. No work-up is typically required.

Suggested GC-MS Conditions:

  • Column: Low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: 260°C, Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 290°C, hold for 5 min.

  • MS Parameters: As described in Protocol 1. Look for characteristic ions and the boron isotope pattern.

Troubleshooting and Method Optimization

  • No or Low Derivative Yield: The most common cause is the presence of water or other protic solvents (e.g., methanol), which will consume the reagent.[1] Ensure all solvents are anhydrous and that sample extracts are completely dry before adding reagents.

  • Multiple Peaks from a Single Analyte: This can indicate an incomplete reaction, where both the derivatized and underivatized analyte are present, or mono- and di-derivatized forms exist. Increase the reaction time, temperature, or the ratio of reagent-to-analyte to drive the reaction to completion.[14]

  • Peak Tailing Persists: If peak shape is still poor after derivatization, consider deactivating the GC inlet liner with a silylating agent or using a pre-treated, deactivated liner to minimize active sites.[15]

Conclusion

The successful gas chromatographic analysis of this compound is critically dependent on proper derivatization. By converting the polar hydroxyl groups into non-polar, thermally stable ethers or esters, the analytical challenges of poor volatility and peak tailing are effectively overcome. Silylation with MSTFA is a robust and widely applicable method. Acylation with TFAA offers the advantage of enhanced sensitivity with an ECD, while boronate ester formation provides exceptional selectivity for vicinal diols, making it ideal for analysis in complex matrices. The choice of the optimal method should be guided by the specific analytical goals, required sensitivity, and the instrumentation available. The protocols provided herein serve as a validated starting point for method development and routine analysis.

References

  • Screening of the reaction conditions: optimization of the silylation step. ResearchGate. Available at: [Link]

  • Optimization of dehydrogenative silylation conditions. Reactions were... ResearchGate. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Optimization and validation of the reaction conditions. ResearchGate. Available at: [Link]

  • Chiral Gas Chromatography. ResearchGate. Available at: [Link]

  • Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. ACS Publications. Available at: [Link]

  • Diols Enantiomer separation of underivatized diols. Agilent. Available at: [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. Available at: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

  • GC Derivatization. University of Wisconsin-Madison. Available at: [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]

  • On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. ACS Publications. Available at: [Link]

  • Regioselective Acylation of Diols and Triols: The Cyanide Effect. PubMed. Available at: [Link]

  • The conversion (according to chiral gas chromatography, CGC) of diol 3b in the course of screening-scale oxidation conducted in MTP. ResearchGate. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Available at: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. ResearchGate. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publications. Available at: [Link]

  • chiral GC-MS. Chromatography Forum. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed Central. Available at: [Link]

  • Derivatization in GC. SlideShare. Available at: [Link]

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PubMed Central. Available at: [Link]

  • Oxidative Cleavage of Vicinal Diols Catalyzed by Monomeric Fe‐Sites Inside MFI Zeolite. PUBDB. Available at: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Available at: [Link]

  • On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. PubMed. Available at: [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Publications. Available at: [Link]

  • Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. NIH. Available at: [Link]

  • Analysis of underivatised low volatility compounds by comprehensive two-dimensional gas chromatography with a short primary column. PubMed. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. ResearchGate. Available at: [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Chromatography Online. Available at: [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. Available at: [Link]

  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Octene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the nuances of the Sharpless asymmetric dihydroxylation, a cornerstone method for this conversion, and address common challenges to help you improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

The Sharpless asymmetric dihydroxylation (AD) is the premier method for converting 1,7-octadiene to this compound with high control over stereochemistry.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand to achieve high enantioselectivity.[1][2] The reaction is highly site-selective, favoring the more electron-rich double bond, which in the case of a terminal alkene like 1,7-octadiene, proceeds reliably.[1][3]

Q2: Why is my yield of this compound consistently low?

Low yields can stem from several factors. Common culprits include:

  • Over-oxidation: The diol product can be further oxidized to form ketone byproducts.[4]

  • Suboptimal Reagent Concentration: Particularly, a high concentration of the olefin can lead to a non-enantioselective second reaction cycle, diminishing the overall yield of the desired chiral product.[4][5]

  • Poor Reagent Quality: Degradation of the chiral ligand or the co-oxidant can significantly impede the reaction.

  • Inefficient Work-up: Improper quenching of the reaction or inefficient extraction of the product can lead to significant losses.

Q3: Can I use potassium permanganate instead of osmium tetroxide?

While potassium permanganate (KMnO₄) can also produce syn-diols, it is generally less suitable for this synthesis. KMnO₄ is a stronger oxidizing agent and often leads to over-oxidation, cleaving the diol to form carboxylic acids, which results in poor yields of the desired this compound.[6][7] Osmium tetroxide, especially when used in catalytic amounts with a co-oxidant, offers much greater control and higher yields.[8]

Q4: What are the primary side products I should be aware of?

The main side products in an osmium-catalyzed dihydroxylation are typically from over-oxidation, which can lead to the formation of α-hydroxy ketones. In the case of 1,7-octadiene, you might also see dihydroxylation at both double bonds, particularly if the reaction is left for too long or if the stoichiometry is not carefully controlled.

Troubleshooting Guide: Low Yield and Impurities

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.

Problem 1: Low Overall Yield (<50%)

A low yield is a frequent issue that can often be traced back to specific steps in the protocol.

Visualizing the Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low Yield (<50%) Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Start Here Check_Workup Evaluate Work-up & Purification Start->Check_Workup Incomplete Incomplete Reaction? Check_Reaction->Incomplete Is Starting Material Left? Overoxidation Over-oxidation Products? Check_Reaction->Overoxidation Are Ketone Byproducts Seen? Loss_Extraction Product Loss During Extraction? Check_Workup->Loss_Extraction Loss_Purification Loss During Purification? Check_Workup->Loss_Purification Sol_Time_Temp Increase Reaction Time or Temperature Incomplete->Sol_Time_Temp Yes Sol_Reagents Verify Reagent Quality (Co-oxidant, Ligand) Incomplete->Sol_Reagents Yes Sol_Control Reduce Temperature & Monitor Closely Overoxidation->Sol_Control Yes Sol_Quench Quench Promptly After SM Consumption Overoxidation->Sol_Quench Yes Sol_Solvent Optimize Extraction Solvent & pH Loss_Extraction->Sol_Solvent Sol_Emulsion Break Emulsions (e.g., brine wash) Loss_Extraction->Sol_Emulsion Sol_Chromatography Optimize Chromatography (Stationary/Mobile Phase) Loss_Purification->Sol_Chromatography

Caption: Troubleshooting workflow for low yield.

Potential Causes & Solutions
Potential Cause Underlying Science Recommended Action
Over-oxidation of the Diol The newly formed diol is susceptible to further oxidation by the Os(VIII) species, especially at elevated temperatures or with prolonged reaction times, leading to α-hydroxy ketones or cleavage products.Monitor the reaction closely using TLC or GC. Once the starting material is consumed, quench the reaction immediately. Running the reaction at a lower temperature (e.g., 0 °C) can also mitigate over-oxidation.[4]
Second Catalytic Cycle If the hydrolysis of the osmate ester is slow compared to re-oxidation of the Os(VI) species, a second, non-enantioselective dihydroxylation can occur, which consumes the olefin without producing the desired chiral product.[5]Ensure the reaction is run under dilute conditions as specified in established protocols.[4] Slow addition of the olefin to the reaction mixture can help maintain a low instantaneous concentration.
Poor Co-oxidant Performance The co-oxidant (e.g., N-methylmorpholine N-oxide, NMO, or potassium ferricyanide) is crucial for regenerating the Os(VIII) catalyst.[1] If the co-oxidant is old or of low quality, the catalytic cycle will be inefficient.Use a fresh, high-purity batch of the co-oxidant. For NMO, ensure it is anhydrous if the protocol specifies.
Suboptimal pH The rate of the Sharpless AD reaction is sensitive to pH. The hydrolysis of the osmate ester is accelerated under slightly basic conditions.[4]Use a buffered solvent system (e.g., with K₂CO₃) to maintain a stable, slightly basic pH throughout the reaction.
Problem 2: Low Enantioselectivity

Achieving high enantiomeric excess (e.e.) is the primary reason for using the Sharpless AD. Low e.e. indicates a problem with the chiral induction step.

Visualizing the Catalytic Cycle

Sharpless_Cycle OsO4 OsO₄ Complex OsO₄-L Complex OsO4->Complex + L* Ligand Chiral Ligand (L) Ligand->Complex Cycloaddition [3+2] Cycloaddition Complex->Cycloaddition Alkene 1,7-Octadiene Alkene->Cycloaddition OsmateEster Osmate(VI) Ester Cycloaddition->OsmateEster Forms Stereocenters Hydrolysis Hydrolysis (H₂O, Base) OsmateEster->Hydrolysis Diol This compound Hydrolysis->Diol Product Release OsVI Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsO4 Regenerates Catalyst

Caption: Sharpless Asymmetric Dihydroxylation Cycle.

Potential Causes & Solutions
Potential Cause Underlying Science Recommended Action
Ligand Degradation or Impurity The entire basis for enantioselectivity rests on the purity and integrity of the chiral ligand (e.g., (DHQD)₂PHAL).[4] If the ligand has degraded or is impure, it cannot form the correct chiral complex with OsO₄.Use a high-purity ligand from a reputable supplier. Store it under inert gas in a cool, dark place. If in doubt, obtain a fresh vial.
High Olefin Concentration As mentioned for low yield, high concentrations of the olefin can favor a background, non-selective dihydroxylation pathway that proceeds without the chiral ligand, thus eroding the enantiomeric excess.[4]Maintain high dilution. A typical starting concentration for the olefin is around 0.05 M. Consider adding the olefin via syringe pump over a period of time to keep its instantaneous concentration low.
Incorrect Ligand Choice The two standard AD-mix formulations, α and β, contain pseudoenantiomeric ligands ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively) that deliver the hydroxyl groups to opposite faces of the alkene.[1][9] Using the wrong mix will produce the opposite enantiomer of the diol.Carefully verify which enantiomer is desired and ensure you are using the correct AD-mix (α or β) to achieve it. The mnemonic "beta is bottom" can sometimes be helpful depending on the substrate orientation model used.

Experimental Protocols

Standard Sharpless AD Protocol for this compound

This protocol is a representative starting point and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per 1 mmol of olefin) and 10 mL of a 1:1 mixture of t-butanol and water. Stir at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add 1,7-octadiene (1 mmol) to the cooled reaction mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete in 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Add ethyl acetate (10 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with 2M NaOH, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Purification Troubleshooting

Purifying diols can be challenging due to their polarity and potential to streak on silica gel.

Problem Potential Cause Solution
Product Streaking on TLC/Column The two hydroxyl groups can interact strongly with the acidic silica gel surface.Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina.
Difficulty Removing Co-oxidant Byproducts Byproducts from co-oxidants like ferricyanide can sometimes co-elute or complicate extraction.A thorough aqueous wash, as described in the protocol, is critical. If issues persist, a patent for purifying alkanediols suggests treatment with a borate buffer solution followed by activated carbon to remove impurities.[10]
Product is a Colorless Oil This compound is expected to be a liquid or low-melting solid.[11][12]This is the expected physical state. Characterize by NMR, IR, and mass spectrometry to confirm identity and purity. The expected density is around 0.941 g/mL at 25 °C.[11]

References

  • Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. (n.d.). Benchchem.
  • Sharpless asymmetric dihydroxylation. (2023, November 27). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Unlock Chemystery. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]

  • Shafi, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. (n.d.). University of Southampton ePrints Soton. Retrieved January 16, 2026, from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group, Harvard University. Retrieved January 16, 2026, from [Link]

  • Enzymatic asymmetric dihydroxylation of alkenes. (n.d.). Universität Stuttgart. Retrieved January 16, 2026, from [Link]

  • Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H₂O₂ in the presence of carboxylic acids under solvent-free conditions. (n.d.). Journal of Chemical Research. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Purifying method of alkanediol. (n.d.). Google Patents.
  • Corey, E. J., Noe, M. C., & Sarshar, S. (1993). The origin of high enantioselectivity in the dihydroxylation of olefins using osmium tetraoxide and cinchona alkaloid catalysts. Journal of the American Chemical Society, 115(9), 3828–3829. [Link]

  • 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. (2015, July 15). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Donohoe, T. J., et al. (2006). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. The Journal of Organic Chemistry, 71(12), 4481–4489.
  • Diols from Alkenes. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Purification of diols from aqueous and organic systems in comparison. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 1,2-octane diol caprylyl glycol. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Dihydroxylation of 1,7-Octadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the dihydroxylation of 1,7-octadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific transformation. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the dihydroxylation of 1,7-octadiene in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Diol (octa-1,7-diene-3,6-diol)

Question: I am attempting the dihydroxylation of 1,7-octadiene, but my yields of the desired diol are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the dihydroxylation of 1,7-octadiene can stem from several factors, primarily related to incomplete reaction, side reactions, or issues with product isolation. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reagent Stoichiometry: For a bis-dihydroxylation to form the tetraol, ensure you are using at least two equivalents of the oxidizing agent. For the mono-dihydroxylated product, precise control of stoichiometry is crucial.

    • Poor Catalyst Activity: If using a catalytic system (e.g., OsO₄ with a co-oxidant), the catalyst may have degraded. Use fresh, high-purity osmium tetroxide or potassium osmate. Ensure the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is also fresh and active.

    • Suboptimal Reaction Temperature: Dihydroxylation reactions are often temperature-sensitive. For potassium permanganate, low temperatures (around 0 °C) are critical to prevent over-oxidation.[1][2] For osmium-catalyzed reactions, the optimal temperature may vary, but starting at 0 °C or room temperature is common.[3]

  • Side Reactions:

    • Over-oxidation: This is a major issue, especially with strong oxidizing agents like potassium permanganate.[2] Over-oxidation can lead to the cleavage of the newly formed diol, resulting in the formation of aldehydes or carboxylic acids. To mitigate this, use milder, more selective reagents like osmium tetroxide.[2] When using KMnO₄, strictly control the temperature to keep it low and use a buffered, basic solution.[2][4]

    • Formation of a Mixture of Products: With a diene, you can have a mixture of the mono-dihydroxylated product, the bis-dihydroxylated product (tetraol), and unreacted starting material. Controlling the stoichiometry of your oxidizing agent is key to influencing this distribution. For mono-dihydroxylation, using a slight excess of the diene may be beneficial.

    • Polymerization: Although less common, side reactions leading to polymeric materials can occur, especially under harsh conditions.

  • Product Isolation Issues:

    • Emulsion Formation during Workup: The presence of diols and other polar byproducts can lead to emulsions during aqueous workup, making extraction difficult. Using a brine wash or adding a small amount of a different organic solvent can help break up emulsions.

    • Product Solubility: The resulting diols and tetraols are significantly more polar than the starting diene. Ensure you are using an appropriate solvent system for extraction and purification. A more polar solvent like ethyl acetate may be necessary.

Issue 2: Formation of Multiple Products and Difficulty in Controlling Selectivity

Question: My reaction is producing a mixture of the mono-diol, the tetraol, and other unidentified byproducts. How can I control the selectivity for either the mono- or bis-dihydroxylation of 1,7-octadiene?

Answer:

Controlling the extent of dihydroxylation in a non-conjugated diene like 1,7-octadiene is a common challenge. Since both double bonds are electronically very similar, achieving high selectivity for mono-dihydroxylation requires careful control of reaction conditions.

  • Strategies for Selective Mono-dihydroxylation:

    • Stoichiometric Control: This is the most direct approach. Use a sub-stoichiometric amount of the dihydroxylating agent (e.g., 0.9-1.0 equivalents of OsO₄/NMO) relative to the 1,7-octadiene. This will statistically favor the reaction at only one of the double bonds.

    • Slow Addition: Adding the oxidizing agent slowly to a solution of the diene can help to maintain a low concentration of the oxidant, further promoting mono-functionalization.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the desired amount of mono-diol has been formed to prevent further oxidation to the tetraol.

  • Strategies for Maximizing Bis-dihydroxylation (Tetraol Formation):

    • Sufficient Oxidant: Use a stoichiometric excess of the dihydroxylating agent (e.g., >2.2 equivalents of OsO₄/NMO) to ensure both double bonds react.

    • Longer Reaction Times: Allow the reaction to proceed for a longer duration to ensure complete conversion to the tetraol. Again, monitoring the reaction is crucial.

Issue 3: Over-oxidation to Carbonyl Compounds

Question: I am using potassium permanganate for the dihydroxylation and observing significant amounts of cleavage products (aldehydes/carboxylic acids). How can I prevent this?

Answer:

Over-oxidation is a well-known side reaction when using potassium permanganate for dihydroxylation.[2][5] The initially formed diol can be further oxidized, leading to the cleavage of the carbon-carbon bond.

  • Key Preventive Measures:

    • Low Temperature: Maintain a cold reaction temperature, typically between 0 °C and 5 °C.[1] This significantly reduces the rate of the over-oxidation reaction.

    • Basic Conditions: The reaction should be performed under basic (alkaline) conditions.[2][4] The presence of a base, such as sodium hydroxide, helps to stabilize the intermediate manganate ester and facilitates its hydrolysis to the diol before further oxidation can occur.

    • Controlled Addition: Add the KMnO₄ solution slowly to the alkene solution to avoid localized high concentrations of the oxidant.

    • Use of a Milder Reagent: If over-oxidation remains a persistent issue, switching to a more selective reagent system like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) is highly recommended.[2] This system is much less prone to over-oxidation.[6]

Frequently Asked Questions (FAQs)

Q1: Which dihydroxylation method is best for 1,7-octadiene?

A1: The "best" method depends on your specific goals, particularly regarding stereochemistry and cost.

  • For racemic diols (or tetraols): The Upjohn dihydroxylation (catalytic OsO₄ with NMO) is a reliable and high-yielding method that is less prone to over-oxidation than KMnO₄.[6][7]

  • For enantiomerically enriched diols: The Sharpless Asymmetric Dihydroxylation is the method of choice.[8][9] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[10]

  • For a cost-effective, but potentially lower-yielding and less selective option: Potassium permanganate under cold, basic conditions can be used.[2][11] However, meticulous control of the reaction conditions is necessary to minimize over-oxidation.[1]

Q2: How do I choose between AD-mix-α and AD-mix-β for the Sharpless Asymmetric Dihydroxylation?

A2: AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[10] They contain the osmium catalyst, a co-oxidant, and a chiral ligand. The choice between them determines the stereochemical outcome of the reaction:

  • AD-mix-α contains the (DHQ)₂PHAL ligand and typically delivers the diol from the "alpha" face of the alkene.

  • AD-mix-β contains the (DHQD)₂PHAL ligand and generally delivers the diol from the "beta" face.

The facial selectivity can be predicted using the Sharpless mnemonic, which depends on the substitution pattern of the alkene.

Q3: What is the role of the co-oxidant in osmium-catalyzed dihydroxylations?

A3: Osmium tetroxide is both expensive and highly toxic.[12] Therefore, it is almost always used in catalytic amounts. The co-oxidant's role is to regenerate the active Os(VIII) species from the Os(VI) species that is formed after the dihydroxylation of the alkene.[7][10] This allows the catalytic cycle to continue. Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation and potassium ferricyanide (K₃[Fe(CN)₆]) in the Sharpless Asymmetric Dihydroxylation.[6][10]

Q4: What are the safety precautions I should take when working with osmium tetroxide?

A4: Osmium tetroxide is extremely toxic and volatile. It can cause severe irritation to the eyes, skin, and respiratory tract. All manipulations involving OsO₄ or its solutions must be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. It is often handled as a solution or in a solid form encapsulated in a polymer to reduce its volatility. Potassium osmate (K₂OsO₄·2H₂O) is a safer, non-volatile alternative that can be used to generate OsO₄ in situ.

Q5: How do I effectively quench the reaction and remove the osmium catalyst during workup?

A5: Quenching the reaction is essential to stop the oxidation and to facilitate the removal of the osmium catalyst. A common quenching agent is a reducing agent such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). Adding a saturated aqueous solution of one of these reagents and stirring for about 30-60 minutes will reduce the osmate ester and precipitate osmium species, which can then be removed by filtration. The product can then be extracted from the aqueous layer.

Data Presentation

Table 1: Comparison of Dihydroxylation Methods for 1,7-Octadiene *

ParameterUpjohn DihydroxylationSharpless Asymmetric DihydroxylationPotassium Permanganate Dihydroxylation
Typical Yield 50-80%[3]70-95%[3]Variable, often lower due to over-oxidation
Stereoselectivity Racemic (syn-addition)High enantioselectivity (>90% ee)[3]Racemic (syn-addition)
Key Reagents OsO₄ (catalytic), NMO (stoichiometric)[7]OsO₄ (catalytic), Chiral Ligand, K₃[Fe(CN)₆] (stoichiometric)[8][9]KMnO₄ (stoichiometric), NaOH[2]
Reaction Temperature Room temperature[3]0 °C to room temperature[3]0-5 °C[1]
Primary Advantages Good yields, reliable, less over-oxidation than KMnO₄.High enantioselectivity, high yields.[3]Low cost of reagents.
Primary Disadvantages Use of toxic and expensive OsO₄.High cost of chiral ligands and OsO₄.Prone to over-oxidation and lower yields.[2][5]

*Note: The data presented are extrapolated from typical applications of these reactions and would require experimental validation for the specific case of 1,7-octadiene.[3]

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation of 1,7-Octadiene
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,7-octadiene (1.0 mmol) in a mixture of acetone and water (10:1, 10 mL).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (2.2 mmol for bis-dihydroxylation) to the solution.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) as a solution in toluene or potassium osmate dihydrate.

  • Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30-60 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation of 1,7-Octadiene
  • Preparation: In a round-bottom flask, prepare a solvent system of tert-butanol and water (1:1). Add the appropriate AD-mix (AD-mix-α or AD-mix-β). Stir until the two phases are clear.

  • Alkene Addition: Add 1,7-octadiene (1.0 mmol) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at the recommended temperature (often 0 °C or room temperature) until the reaction is complete, as monitored by TLC.

  • Work-up: Add solid sodium sulfite and stir for 1 hour.

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

Reaction Mechanisms and Workflows

G cluster_upjohn Upjohn Dihydroxylation cluster_sharpless Sharpless Asymmetric Dihydroxylation cluster_kmnno4 KMnO4 Dihydroxylation 1,7-Octadiene 1,7-Octadiene Osmate Ester Osmate Ester 1,7-Octadiene->Osmate Ester OsO4, NMO Octa-1,7-diene-3,6-diol Octa-1,7-diene-3,6-diol Osmate Ester->Octa-1,7-diene-3,6-diol Hydrolysis 1,7-Octadiene_S 1,7-Octadiene Osmate_Ester_S Chiral Osmate Ester 1,7-Octadiene_S->Osmate_Ester_S OsO4, Chiral Ligand, K3[Fe(CN)6] Diol_S Enantiomerically Enriched Diol Osmate_Ester_S->Diol_S Hydrolysis 1,7-Octadiene_K 1,7-Octadiene Manganate_Ester Manganate Ester 1,7-Octadiene_K->Manganate_Ester KMnO4, NaOH, cold Diol_K Octa-1,7-diene-3,6-diol Manganate_Ester->Diol_K Hydrolysis Over_oxidation Cleavage Products Diol_K->Over_oxidation Further Oxidation

Caption: Key dihydroxylation pathways for 1,7-octadiene.

G start Start: Low Yield of Diol q1 Is the reaction going to completion? (Check TLC/GC) start->q1 a1_yes Check for over-oxidation products q1->a1_yes Yes a1_no Increase reaction time or temperature (cautiously) q1->a1_no No q2 Are over-oxidation products present? a1_yes->q2 end Resolution a1_no->end a2_yes Switch to a milder reagent (e.g., OsO4/NMO) or use colder conditions for KMnO4 q2->a2_yes Yes a2_no Investigate workup procedure for product loss (e.g., emulsions, solubility) q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low diol yield.

References

  • Liu, Z., Lan, J., Li, Y., Xing, Y., & Cen, W. (1999). (3S, 6S)-(Z)-3,7-Dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(+)-3,7-dimethylocta-1,7-diene-3,6-diol from Geraniol. Journal of Chemical Research, Synopses, (1), 44-45.
  • Organic Chemistry Portal. Upjohn Dihydroxylation. Available at: [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation. Available at: [Link]

  • ResearchGate. Stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol (5). Available at: [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. Available at: [Link]

  • Wikipedia. 1,7-Octadiene. Available at: [Link]

  • Journal of Chemical Education. (2006). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Available at: [Link]

  • Wikipedia. Dihydroxylation. Available at: [Link]

  • PubMed Central. (2023). Metal-free electrochemical dihydroxylation of unactivated alkenes. Available at: [Link]

  • Wikipedia. Upjohn dihydroxylation. Available at: [Link]

  • Chemistry LibreTexts. (2015). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Available at: [Link]

  • Organic Chemistry Portal. (2016). An Efficient and Practical Method for Olefin Dihydroxylation. Available at: [Link]

  • Taylor & Francis. Dihydroxylation – Knowledge and References. Available at: [Link]

  • SynArchive. Upjohn Dihydroxylation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Available at: [Link]

  • Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Available at: [Link]

  • National Institutes of Health. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Available at: [Link]

  • YouTube. (2021). Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. Available at: [Link]

  • Google Patents. US4377719A - 1,7-Octadiene synthesis.
  • YouTube. (2012). Dihydroxylation of a (Z)-Alkene to Make a Diol. Available at: [Link]

  • University of York. Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis+. Available at: [Link]

  • Chemistry Steps. Diols from Alkenes. Available at: [Link]

  • YouTube. (2022). Steps For a Dihydroxylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Available at: [Link]

  • Reddit. (2017). Does OsO4 under Sharpless asymmetric dihydroxylation conditions prefer to oxidise conjugated or non-conjugated olefins? Available at: [Link]

  • Master Organic Chemistry. Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. Available at: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Octene-1,2-diol from a Crude Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Octene-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this vicinal diol from crude reaction mixtures.

Introduction to the Purification Challenge

This compound is a vicinal diol commonly synthesized via the dihydroxylation of 7-octene. The purification of this compound is critical to remove unreacted starting materials, catalysts, co-oxidants, and potential byproducts. The choice of purification strategy is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity. This guide will explore the common issues and provide robust solutions for obtaining high-purity this compound.

Physical Properties of this compound

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Colorless liquid
Density 0.941 g/mL at 25 °C
Boiling Point Similar to 1,2-Octanediol: 131-133 °C at 10 mmHg
Solubility Soluble in alcohols and other polar organic solvents. Limited solubility in water.General chemical principles

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex emulsion after aqueous workup. How can I effectively separate the organic layer?

A1: Emulsion formation is a common issue when working with diols due to their amphiphilic nature. To break the emulsion, you can try the following:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase will decrease the solubility of organic components and help break the emulsion.

  • Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.

  • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent like diethyl ether or ethyl acetate can sometimes help to break up the emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion and separate the phases.

Q2: I'm observing a significant amount of a non-polar impurity in my crude product. What is it likely to be and how can I remove it?

A2: The most common non-polar impurity is unreacted 7-octene. This can be effectively removed using flash column chromatography. Since 7-octene is much less polar than the diol, it will elute first with a non-polar mobile phase.

Q3: After purification, my this compound is slightly yellow. What is the cause and how can I decolorize it?

A3: A yellow tint can be due to residual catalyst (e.g., osmium or manganese species) or trace oxidized impurities.

  • Activated Carbon Treatment: Dissolve the diol in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon.

  • Sodium Sulfite Wash: During the aqueous workup, a wash with a 10% aqueous solution of sodium sulfite can help to reduce and remove residual oxidizing agents.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a viable method for purifying this compound, especially on a larger scale. Given its estimated high boiling point (similar to 1,2-octanediol, which boils at 131-133 °C at 10 mmHg), distillation at atmospheric pressure would likely lead to decomposition.[1] It is crucial to use a vacuum to lower the boiling point.

Troubleshooting Purification Issues

This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.

Issue 1: Poor Separation During Flash Column Chromatography

Symptoms:

  • Broad, overlapping peaks.

  • Co-elution of the product with impurities.

  • Low recovery of pure product.

Potential Causes & Solutions:

CauseSolutionScientific Rationale
Inappropriate Solvent System Perform small-scale TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to determine the optimal mobile phase for separation.The polarity of the mobile phase dictates the elution profile. A well-chosen solvent system will provide a good separation factor (ΔRf) between the diol and its impurities.
Column Overloading As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading.Overloading the column leads to band broadening and decreased resolution, making it impossible to achieve good separation.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally more reliable than dry packing.A poorly packed column will have an uneven flow of the mobile phase, leading to band tailing and poor separation.
Sample Application Dissolve the crude mixture in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. This "dry loading" method often provides better resolution than direct liquid injection, especially if the sample is not very soluble in the mobile phase.Dry loading ensures that the sample is applied to the column as a narrow band, which is crucial for achieving sharp peaks and good separation.
Issue 2: Product "Oiling Out" Instead of Crystallizing (If attempting derivatization and crystallization)

While this compound is a liquid, you might attempt to purify it via crystallization of a solid derivative.

Symptoms:

  • Formation of an oil or viscous liquid at the bottom of the flask upon cooling instead of solid crystals.

Potential Causes & Solutions:

CauseSolutionScientific Rationale
Supersaturated Solution Add a seed crystal of the pure derivative to induce crystallization. Alternatively, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites."Oiling out" occurs when the concentration of the solute is too high for crystallization to occur in an ordered manner. Seeding provides a template for crystal growth.
Presence of Impurities The presence of impurities can lower the melting point of the compound and inhibit crystallization. Try an initial purification step like flash chromatography before attempting crystallization.Impurities disrupt the crystal lattice formation, often leading to the formation of an amorphous oil.
Inappropriate Solvent The chosen solvent may be too good of a solvent for the derivative, even at low temperatures. Try a different solvent or a mixed solvent system.The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for controlled precipitation of pure crystals.

Experimental Protocols

Protocol 1: General Work-up Procedure for Dihydroxylation of 7-Octene

This protocol is a starting point for quenching the reaction and performing an initial extraction. It is applicable to both Upjohn and Sharpless dihydroxylation reactions.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃). The color of the reaction mixture should change (e.g., from dark brown to a lighter color), indicating the reduction of any remaining osmate esters or other oxidizing species.

  • Phase Separation:

    • Add ethyl acetate to the mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove any basic compounds like N-methylmorpholine).

      • Saturated aqueous sodium bicarbonate (to neutralize any acidic components).

      • Saturated aqueous sodium chloride (brine) to break any emulsions and remove bulk water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying the crude diol.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column and pack it with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexanes) to elute any unreacted 7-octene.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate or methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Wash) crude->workup chromatography Flash Column Chromatography (Silica Gel) workup->chromatography Primary Purification distillation Vacuum Distillation (High-Boiling Impurities) chromatography->distillation Optional Polishing Step pure_product Pure this compound chromatography->pure_product Final Product distillation->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Logic for Flash Chromatography

ChromatographyTroubleshooting start Poor Separation cause1 Overlapping Peaks? start->cause1 cause2 Band Tailing? start->cause2 cause3 Low Recovery? start->cause3 sol1a Optimize Solvent System (TLC) cause1->sol1a Yes sol1b Reduce Sample Load cause1->sol1b Yes sol2 Repack Column / Use Dry Loading cause2->sol2 Yes sol3 Check for Irreversible Adsorption cause3->sol3 Yes

Caption: Decision tree for troubleshooting flash chromatography issues.

References

  • The Good Scents Company. 1,2-Octanediol Product Information.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography.[Link]

  • Chemistry LibreTexts. Dihydroxylation of Alkenes.[Link]

  • Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Octene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and detailed protocols for this specific synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of this compound, providing a foundational understanding of the available strategies.

Q1: What are the primary synthetic routes to this compound from 1,7-octadiene?

The synthesis of this compound involves the selective mono-dihydroxylation of one of the two terminal double bonds in 1,7-octadiene. The two principal strategies are defined by the stereochemical outcome of the hydroxyl group addition: syn-dihydroxylation and anti-dihydroxylation.

  • Syn-dihydroxylation: This approach adds both hydroxyl groups to the same face of the double bond. The most reliable methods utilize osmium tetroxide (OsO₄) as a catalyst.[1][2][3]

    • Upjohn Dihydroxylation: Employs a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) to produce a racemic diol.[2][4]

    • Sharpless Asymmetric Dihydroxylation (AD): Also uses catalytic OsO₄ and a co-oxidant (typically K₃[Fe(CN)₆]), but incorporates a chiral ligand to achieve high enantioselectivity.[5][6][7] This is the method of choice for producing enantiomerically pure diols.

  • Anti-dihydroxylation: This method adds the hydroxyl groups to opposite faces of the double bond. It is a two-step process:[1][8][9]

    • Epoxidation: The alkene is first converted to an epoxide (7,8-epoxy-1-octene) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9]

    • Hydrolysis: The epoxide is subsequently opened via acid- or base-catalyzed hydrolysis to yield the trans-diol.[10][11]

Q2: How can I achieve selective mono-dihydroxylation and avoid forming octane-1,2,7,8-tetraol?

This is the central challenge in this synthesis. Since 1,7-octadiene has two reactive double bonds, preventing the reaction from proceeding to the tetraol is critical for achieving a good yield of the desired mono-diol. The key strategies involve controlling the reaction stoichiometry and conditions:

  • Sub-stoichiometric Reagents: Use a limited amount of the dihydroxylating agent relative to the diene. For instance, using 0.4-0.5 equivalents of the OsO₄/NMO system or m-CPBA will statistically favor the mono-reaction.[8]

  • Slow Addition: Adding the oxidizing agent slowly to a solution of the diene can help maintain a low instantaneous concentration of the oxidant, further favoring mono-functionalization.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the starting material is mostly consumed but before significant tetraol formation is observed.

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can decrease the rate of the second dihydroxylation relative to the first, improving selectivity.[8]

Q3: How do I choose between syn- and anti-dihydroxylation routes?

The choice depends primarily on the desired stereochemistry and the required level of enantiopurity.

Parametersyn-Dihydroxylation (OsO₄-based)anti-Dihydroxylation (Epoxidation-Hydrolysis)
Stereochemistry Adds -OH groups to the same face (cis).Adds -OH groups to opposite faces (trans).[1][9]
Enantioselectivity High enantioselectivity is readily achievable with the Sharpless AD method (>90% ee).[4]Requires a chiral epoxidation method (e.g., Jacobsen-Katsuki epoxidation) followed by hydrolysis.
Reagent Toxicity Osmium tetroxide is highly toxic and expensive, though used in catalytic amounts.[3]Peroxy acids can be explosive, but are generally less toxic than OsO₄.
Reaction Simplicity Often a one-pot reaction. Commercial AD-mix formulations simplify reagent preparation.[7]A two-step process requiring isolation of the epoxide intermediate.
Yield Generally high yields (70-95%) can be achieved under optimized conditions.[4]Yields can be variable, depending on the efficiency of both the epoxidation and hydrolysis steps.
Q4: How does the Sharpless Asymmetric Dihydroxylation work to create a specific enantiomer?

The Sharpless Asymmetric Dihydroxylation (AD) achieves its remarkable enantioselectivity through the use of chiral ligands derived from cinchona alkaloids.[5][6] These ligands coordinate to the osmium tetroxide catalyst, creating a chiral pocket. The alkene substrate can only approach the osmium from a specific face due to steric hindrance, leading to the preferential formation of one enantiomer of the diol.

The choice of ligand dictates which enantiomer is formed:

  • AD-mix-α: Contains the ligand (DHQ)₂PHAL and typically delivers the hydroxyl groups to the "alpha" face of the alkene.

  • AD-mix-β: Contains the ligand (DHQD)₂PHAL and delivers the hydroxyl groups to the "beta" face.

For a terminal alkene like 1,7-octadiene, these mixes provide a predictable and reliable method to obtain either the (R)- or (S)-diol.[7][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low.

Possible Causes & Solutions:

  • Sub-optimal pH (Sharpless AD): The Sharpless AD reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[6] The AD-mix formulations contain K₂CO₃ to maintain the optimal pH. Ensure your reagents are fresh and that no acidic impurities are present in your starting material or solvent.

  • Inefficient Co-oxidant Regeneration: The catalytic cycle relies on the co-oxidant (NMO or K₃[Fe(CN)₆]) to regenerate the active Os(VIII) species. If the co-oxidant is old, degraded, or impure, the cycle will shut down, leading to a low yield. Use a fresh, high-purity co-oxidant.

  • Over-oxidation or Side Reactions: With stronger oxidants like KMnO₄, or if reactions are left for too long, the newly formed diol can be cleaved into aldehydes. Stick to the milder and more selective OsO₄-based methods.

  • Poor Quenching/Workup: The intermediate osmate ester must be hydrolyzed to release the diol.[13] In stoichiometric reactions, this is often done with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S).[1] In catalytic versions, the hydrolysis occurs during the reaction. Ensure the workup procedure is adequate to fully release the product.

  • Product Volatility/Loss during Isolation: While this compound is not extremely volatile, losses can occur during solvent removal under high vacuum, especially if heated. Use a rotary evaporator at moderate temperature and pressure.

Problem: The reaction is sluggish or stalls completely.

Possible Causes & Solutions:

  • Catalyst Poisoning: Osmium catalysts can be poisoned by certain functional groups or impurities. Ensure your 1,7-octadiene and solvent are pure. Common culprits include sulfur-containing compounds.

  • Low Temperature: While lower temperatures can improve selectivity, they also slow the reaction rate. If the reaction is too slow, consider raising the temperature slightly (e.g., from 0 °C to room temperature) after an initial period, while monitoring for the formation of the tetraol byproduct.

  • Poor Solubility/Mixing: The Sharpless AD reaction is often run in a biphasic solvent system (e.g., t-BuOH/water).[5] Vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the interface of the two phases. If reagents are not dissolving, consider minor adjustments to the solvent ratio.

  • Electron-Deficient Alkene: While not an issue for 1,7-octadiene, electron-withdrawing groups near the double bond can deactivate it towards electrophilic oxidants like OsO₄.[7]

Problem: I'm having difficulty purifying the final product.

Possible Causes & Solutions:

  • Co-elution of Diol and Unreacted Starting Material: 1,7-octadiene is nonpolar, while the diol is very polar. They should separate easily on normal-phase silica gel chromatography. Use a solvent system with a steep gradient from a nonpolar solvent (e.g., hexane/ethyl acetate) to a more polar one.

  • Co-elution with Co-oxidant Byproducts: Byproducts from NMO or ferricyanide can sometimes complicate purification. An aqueous wash during the workup is crucial to remove the bulk of these water-soluble impurities before chromatography.

  • Product Degradation on Silica Gel: Diols are generally stable on silica, but epoxides (from the anti-dihydroxylation route) can be sensitive and may decompose on acidic silica gel.[14] If purifying the intermediate epoxide, consider using deactivated (neutral) silica or a different stationary phase like alumina or a diol-functionalized column.[14]

  • Streaking/Tailing on Chromatography: Due to their hydrogen-bonding capability, diols can sometimes streak on silica columns. Adding a small amount of a polar solvent like methanol (e.g., 1-2%) to your mobile phase can help improve the peak shape.

Experimental Workflows & Diagrams

Process Flow: Sharpless Asymmetric Dihydroxylation

This diagram outlines the typical workflow for synthesizing an enantiopure this compound using a commercial AD-mix.

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation reagents 1. Prepare Solvent (t-BuOH/H₂O) ad_mix 2. Add AD-Mix-β (or α) and stir reagents->ad_mix Dissolve alkene 3. Add 1,7-Octadiene (0.4-0.5 eq) ad_mix->alkene Cool to 0°C react 4. Stir vigorously at 0°C to RT alkene->react monitor 5. Monitor by TLC/GC react->monitor ~12-24h quench 6. Quench (add Na₂SO₃) monitor->quench extract 7. Extract with Ethyl Acetate quench->extract Stir 30 min purify 8. Purify via Column Chromatography extract->purify Dry & Concentrate

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Decision Tree: Selecting a Synthetic Route

This diagram helps you choose the most appropriate synthetic method based on your experimental goals.

Synthesis_Decision_Tree n_result n_result start Enantiopure product needed? n_sharpless Use Sharpless Asymmetric Dihydroxylation (AD-mix-α or β) start->n_sharpless Yes n_racemic Desired Diol Stereochemistry? start->n_racemic No n_upjohn Use Upjohn Dihydroxylation (cat. OsO₄ / NMO) n_racemic->n_upjohn syn (cis) n_epoxide Use Epoxidation (m-CPBA) followed by Hydrolysis (H₃O⁺) n_racemic->n_epoxide anti (trans)

Caption: Decision tree for selecting a synthetic route.

Detailed Protocol: Upjohn Dihydroxylation for Racemic this compound

This protocol is adapted from standard Upjohn dihydroxylation procedures and is optimized for the selective mono-dihydroxylation of 1,7-octadiene.[2][4]

Materials:

  • 1,7-octadiene (high purity)

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in t-butanol

  • Acetone and Water (reagent grade)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,7-octadiene (1.0 eq). Dissolve it in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per 1 g of diene).

  • Addition of Reagents: Add the NMO solution (0.5 eq) to the stirring solution. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the OsO₄ solution (0.002 eq) dropwise to the reaction mixture. The solution will typically turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (staining with potassium permanganate solution) or GC, observing the consumption of starting material and the appearance of the more polar diol product.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes until the color of the mixture lightens.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%) to elute the final product.

References
  • BenchChem. (n.d.). Navigating the Synthesis of 1,7-Octadiene-3,6-diol: A Comparative Guide to Dihydroxylation Protocols.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,7-Octadiene-3,6-diol.
  • Ali, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.
  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes.
  • Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • Chad's Prep. (n.d.). Anti Dihydroxylation of Alkenes.
  • YouTube. (2020). 8.7 Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
  • Wikipedia. (n.d.). Dihydroxylation.
  • YouTube. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!.
  • Teledyne Labs. (n.d.). Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes.
  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
  • Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation.

Sources

Technical Support Center: Chiral HPLC Separation of 7-Octene-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 7-Octene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific principles and practical steps needed to overcome common challenges in resolving these specific enantiomers.

Introduction: The Challenge of Separating this compound

This compound presents a unique challenge for chiral separation. As a small, flexible, and polar molecule, its enantiomers have very similar physicochemical properties, making them difficult to resolve. The presence of two hydroxyl groups allows for hydrogen bonding interactions, which are key to chiral recognition, while the terminal alkene group can also participate in π-π interactions. Successful separation, therefore, depends on selecting a chiral stationary phase (CSP) and a mobile phase that can exploit these subtle stereochemical differences.

This guide provides a structured approach to method development and troubleshooting, focusing on the causal relationships between experimental parameters and chromatographic results.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating diol enantiomers like this compound?

A1: For polar compounds like vicinal diols, polysaccharide-based CSPs are typically the most successful.[1] These are derived from cellulose or amylose that have been functionalized with various carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities or grooves within the polysaccharide structure.[2]

  • Recommended Starting Points:

    • Cellulose-based CSPs: (e.g., CHIRALCEL® OD, CHIRALPAK® IB)

    • Amylose-based CSPs: (e.g., CHIRALPAK® AD, CHIRALPAK® IA, CHIRALPAK® IG)

Immobilized polysaccharide CSPs (like CHIRALPAK® IA, IB, IC, etc.) are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened, which can be crucial for optimizing selectivity.[3]

Q2: What is a good starting mobile phase for method development?

A2: For polysaccharide-based CSPs, normal phase chromatography is often the most effective for separating polar analytes like diols. A typical starting mobile phase would be a mixture of a non-polar solvent and an alcohol.

  • Primary Solvents: n-Hexane or Heptane

  • Alcohol Modifier: Isopropanol (IPA) or Ethanol (EtOH)

A common starting point is Hexane/IPA (90:10, v/v) . The ratio of the alcohol modifier is a critical parameter to adjust for optimizing retention and resolution.

Q3: Should I use additives in my mobile phase?

A3: For neutral compounds like this compound, additives are generally not necessary at the start. However, if you observe poor peak shape (e.g., tailing), a small amount of an acidic or basic additive can sometimes improve performance by interacting with active sites on the silica support. Given the diol's neutrality, this is less common. For acidic or basic analytes, additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases are often required to improve peak shape and selectivity.[1][4]

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution (Rs < 1.0)

Q: My enantiomer peaks are co-eluting or have very poor separation. What should I do?

A: Poor resolution is the most common challenge in chiral separations and typically points to suboptimal selectivity (α) or efficiency (N). Here’s a systematic approach to troubleshoot this issue:

dot

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase Composition: The ratio of the alcohol modifier in the mobile phase is the most powerful tool for adjusting retention and selectivity.[5]

    • Decrease the alcohol percentage (e.g., from 10% IPA to 5% IPA): This will increase retention times, allowing for more interaction with the CSP, which can often improve resolution.

    • Change the alcohol modifier: The choice of alcohol can significantly impact selectivity. If IPA is not providing sufficient resolution, try ethanol. Ethanol is more polar and can offer different hydrogen bonding interactions.

  • Lower the Column Temperature: Reducing the temperature (e.g., from 25°C to 15°C or 10°C) can enhance the enantioselectivity of the separation.[5] Lower temperatures can make the hydrogen bonds and other weak interactions that govern chiral recognition more stable, leading to better separation.

  • Reduce the Flow Rate: Chiral separations can be sensitive to flow rate.[1][6] Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the stationary phase, which can improve both efficiency and resolution.

  • Change the Chiral Stationary Phase: If optimizing the mobile phase and temperature on one column doesn't work, the chosen CSP may not be suitable for your molecule. It is highly recommended to screen a small set of complementary CSPs.

CSP Type Common Derivatives Rationale for Screening
Amylose-based tris(3,5-dimethylphenylcarbamate)Often provides different selectivity compared to cellulose-based phases.
Cellulose-based tris(3,5-dimethylphenylcarbamate)A robust starting point for many chiral separations.
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My peaks are tailing or fronting, which is affecting my resolution and quantification. How can I fix this?

A: Poor peak shape is usually caused by secondary interactions, column overload, or issues with the sample solvent.

dot

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Troubleshooting:

  • Check for Mass Overload: Injecting too much sample is a common cause of peak distortion.[7]

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 5 or 10 and reinject. For analytical scale, concentrations of 0.1 - 1.0 mg/mL are typical starting points.[1]

  • Evaluate the Sample Solvent: The solvent used to dissolve the sample can have a significant impact on peak shape.

    • Problem: If the sample solvent is much stronger than the mobile phase, it can cause the initial band of analyte to spread, leading to broad or fronting peaks.[1]

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[1] If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

  • Consider Secondary Interactions: Peak tailing can sometimes be caused by unwanted interactions between the analyte and active sites (e.g., free silanols) on the silica support. While less common for neutral diols, this can still be a factor.

    • Solution: If using an older column, performance may be restored by flushing with a strong solvent (for immobilized columns only).[3] Refer to the column manufacturer's instructions for regeneration protocols.

Issue 3: Unstable or Drifting Retention Times

Q: My retention times are not reproducible between injections. What could be the cause?

A: Unstable retention times are often due to issues with the HPLC system or mobile phase preparation.

Step-by-Step Troubleshooting:

  • Ensure Proper Column Equilibration: Chiral separations can require longer equilibration times than achiral separations.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[1]

  • Check Mobile Phase Preparation: The composition of the mobile phase can change over time.

    • Problem: Evaporation of the more volatile component (e.g., hexane) can alter the solvent ratio, leading to shorter retention times.

    • Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed.[1][6]

  • Verify System Stability: Leaks or pump issues can cause fluctuations in flow rate and pressure.

    • Solution: Check for leaks in the system fittings. Monitor the pressure reading for any unusual fluctuations.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to finding a suitable CSP for the separation of this compound.

  • Prepare the Sample:

    • Weigh an appropriate amount of racemic this compound.

    • Dissolve the sample in the initial mobile phase (e.g., Hexane/IPA 90:10) to a concentration of approximately 0.5 mg/mL.[1]

  • Prepare the Mobile Phase:

    • Prepare a mobile phase of Hexane/IPA (90:10, v/v).

    • Thoroughly mix and degas the mobile phase using sonication or vacuum filtration.[1]

  • Set Up the HPLC System:

    • Install the first chiral column to be screened (e.g., a cellulose-based CSP).

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to an appropriate wavelength for the analyte (if no strong chromophore, low UV, e.g., 210-220 nm, may be necessary).

  • Equilibrate and Inject:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 15-20 minutes).

    • Inject a small volume of the sample (e.g., 5-10 µL).

  • Evaluate and Repeat:

    • Analyze the resulting chromatogram for any signs of separation.

    • Repeat steps 3 and 4 for a complementary CSP (e.g., an amylose-based column).

Protocol 2: Method Optimization for a Promising CSP

Once a CSP shows partial separation, this protocol can be used to optimize the resolution.

  • Adjust Mobile Phase Strength:

    • Using the promising CSP, prepare a series of mobile phases with varying alcohol content (e.g., Hexane/IPA ratios of 95:5, 90:10, and 80:20).

    • Run the separation with each mobile phase to determine the optimal balance between retention time and resolution.

  • Evaluate a Different Alcohol Modifier:

    • If resolution is still suboptimal, replace IPA with ethanol (EtOH) and repeat the screening of different mobile phase ratios (e.g., Hexane/EtOH 95:5, 90:10, 80:20).

  • Optimize Temperature:

    • Using the best mobile phase identified, run the separation at different temperatures (e.g., 25°C, 15°C, and 10°C) to see if a lower temperature improves resolution.

  • Fine-Tune the Flow Rate:

    • Once the mobile phase and temperature are optimized, try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to maximize peak efficiency.

By following these structured troubleshooting and optimization protocols, you can systematically address the challenges of separating the enantiomers of this compound and develop a robust and reliable chiral HPLC method.

References

  • Benchchem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Eriksson, J. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Diva-portal.org. Retrieved from [Link]

  • Kumar, V., & Bharadwaj, R. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Chromatography and Sample Prep. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • Benchchem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Ahamad, T., Alshehri, S. M., & Al-Lohedan, H. A. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 23(12), 3229. Retrieved from [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Rao, M. S., & Talluri, M. K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 2029, 69-80. Retrieved from [Link]

  • Vinković, V., et al. (2010). Influence of Mobile Phase and Temperature on Separation of 1,1′-Binaphthyl-2,2′-Diol Enantiomers with Brush Type Chiral Stationary Phases Derived from l-Leucine. Journal of Liquid Chromatography & Related Technologies, 33(15), 1435-1448. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. New Journal of Chemistry, 45(20), 8963-8970. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns. Retrieved from [Link]

  • Kašpar, O., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Retrieved from [Link]

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile Phase Additives in HPLC Enantioseparations. In: Chiral Separations: Methods and Protocols. Methods in Molecular Biology, vol 2029. Humana, New York, NY. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 7-Octene-1,2-diol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Octene-1,2-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing polymerization and degradation of this versatile bifunctional molecule during long-term storage. Our goal is to move beyond simple instructions and explain the fundamental chemistry driving these stability protocols, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Inherent Instability of this compound

This compound is a valuable building block due to its two distinct reactive centers: a terminal alkene and a vicinal diol. However, these same functional groups are the source of its instability during storage.

  • The Terminal Alkene (C=C): This site is highly susceptible to addition reactions, most notably free-radical polymerization.[1][2] The pi-bond can be easily attacked by radical species, initiating a chain reaction that converts the liquid monomer into viscous oligomers or a solid polymer.

  • The Allylic Hydrogens (C-H): The C-H bonds adjacent to the double bond are weakened and prone to hydrogen abstraction. This process, known as autoxidation, is a common pathway for forming initial radicals in the presence of oxygen.[3][4]

  • The Vicinal Diol (-CH(OH)CH(OH)-): This group is susceptible to oxidative cleavage, which can break the carbon-carbon bond between the hydroxyl groups, leading to the formation of aldehyde impurities.[5][6]

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites in this compound.

Section 2: Core Mechanisms of Degradation

To effectively prevent degradation, it is crucial to understand the chemical pathways through which it occurs. The most significant threat to this compound during storage is free-radical polymerization.

Mechanism A: Free-Radical Polymerization

This is a chain reaction consisting of three main stages: initiation, propagation, and termination.[7] It is an exothermic process that, once started, can accelerate.[2]

  • Initiation: A reactive free radical (R•) is formed from an initiator. This radical attacks the pi-bond of an alkene monomer, creating a new, larger radical. Common initiators during storage are peroxides formed via autoxidation, or generated by light or heat.

  • Propagation: The newly formed radical monomer attacks another monomer, adding to the chain and regenerating the radical at the growing end. This step repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical species.

G cluster_init Initiation Steps cluster_prop Propagation Steps cluster_term Termination Step Initiation 1. Initiation Propagation 2. Propagation Initiation->Propagation Chain Begins Termination 3. Termination Propagation->Termination Chain Ends Initiator Initiator (I) (e.g., Peroxide, Light, Heat) Radical Free Radical (R•) Initiator->Radical forms GrowingChain Growing Chain (RM•) Radical->GrowingChain + Monomer (M) Monomer Monomer (M) LongerChain Longer Chain (RMₙM•) GrowingChain->LongerChain + Monomer (M) LongerChain->LongerChain repeats n times Polymer Stable Polymer LongerChain->Polymer + Another Radical

Caption: The three stages of free-radical polymerization.

Mechanism B: Autoxidation

Autoxidation is the spontaneous oxidation of compounds in the presence of atmospheric oxygen.[4] For this compound, the process is initiated at the allylic position, creating hydroperoxides. These hydroperoxides are unstable and can decompose, especially with heat or light, to form the initial radicals that trigger polymerization.[3] This makes excluding oxygen a critical first line of defense.

Section 3: Recommended Long-Term Storage Protocol

This protocol is designed as a self-validating system to ensure the integrity of your this compound.

Step 1: Purity Assessment of Incoming Material

Always begin with a high-purity starting material. Before placing into storage, it is advisable to obtain a baseline analytical profile.

  • Gas Chromatography (GC): An excellent method to assess purity and detect any existing oligomers, which would appear as broader, higher-boiling point peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and establish a baseline ratio of vinyl protons to aliphatic protons. A decrease in the vinyl proton signals over time is a direct indicator of polymerization.[8][9]

Step 2: Selection and Addition of a Polymerization Inhibitor

Inhibitors are essential for long-term stability. They function by scavenging free radicals, effectively terminating the polymerization chain before it can propagate.[10][11] For unsaturated monomers, phenolic inhibitors are a common and effective choice.

FeatureButylated Hydroxytoluene (BHT)Hydroquinone (HQ)
Mechanism Acts as a hydrogen donor to terminate peroxy radicals, suppressing autoxidation.[12]Reacts with peroxy-free radicals in the presence of oxygen to form stable, non-radical compounds.[13][14][15]
Oxygen Requirement Does not require oxygen to function.Requires the presence of trace oxygen to be effective.[13][15]
Typical Concentration 100 - 1000 ppm (0.01% - 0.1% w/w).[16][17][18]100 - 200 ppm.[19]
Solubility Highly soluble in organic compounds.Soluble in water and many organic solvents.[19]
Removal Typically removed by column chromatography or vacuum distillation.Can be removed by an aqueous basic wash (e.g., dilute NaOH).[10]

Protocol:

  • Choose an appropriate inhibitor based on your downstream application's compatibility and removal requirements. BHT is often a preferred choice for general-purpose inhibition.[10][12]

  • Prepare a stock solution of the inhibitor in a compatible, high-purity solvent.

  • Add the inhibitor to the this compound to achieve a final concentration within the recommended range (e.g., 200 ppm).

  • Mix thoroughly to ensure homogeneous distribution.

Step 3: Environmental Control

Controlling the storage environment is as critical as adding an inhibitor.

  • Atmosphere: Displace oxygen from the headspace of the container by flushing with an inert gas like argon or nitrogen before sealing. This directly prevents autoxidation.[20]

  • Temperature: Store the inhibited compound at low temperatures. Refrigeration (2-8 °C) is good for moderate-term storage, while freezing (-20 °C) is recommended for long-term storage (over 6 months).[20][21]

  • Light: Protect the compound from light by using amber glass vials or by storing clear vials in the dark. Light can provide the energy to initiate radical formation.[3][20][21]

  • Container: Use high-quality, inert containers such as borosilicate glass with PTFE-lined caps to prevent leaching of impurities that could catalyze polymerization.[22]

G Start Start: Receive this compound CheckPurity 1. Assess Purity (GC, NMR) Start->CheckPurity AddInhibitor 2. Add Inhibitor (e.g., BHT, 200 ppm) CheckPurity->AddInhibitor Transfer 3. Transfer to Amber Glass Vial AddInhibitor->Transfer InertGas 4. Flush with Inert Gas (Ar or N₂) Transfer->InertGas Seal 5. Seal Tightly (PTFE-lined cap) InertGas->Seal Store 6. Store at Low Temp (2-8°C or -20°C) in Dark Seal->Store End Stable Long-Term Storage Store->End

Caption: Recommended workflow for preparing this compound for storage.

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My sample of this compound has become viscous, cloudy, or has solidified. What happened, and is it salvageable?

  • A1: This is a classic sign of advanced polymerization. The increase in viscosity is due to the formation of long-chain oligomers and polymers. Unfortunately, this process is generally not reversible. The material should be characterized to determine the extent of polymerization, but it is likely unsuitable for applications requiring pure monomer. This outcome underscores the importance of proactive stabilization before storage begins.

Q2: I've noticed a yellow or brown discoloration in my stored diol. What does this signify?

  • A2: Discoloration often indicates oxidative degradation. Phenolic inhibitors like hydroquinone can themselves oxidize to form colored quinone species, which may impart a yellow or brown tint.[19] While this shows the inhibitor is working, it also suggests that the sample has been exposed to an oxidizing environment (likely air). It is a strong signal to re-evaluate your storage conditions, particularly the integrity of the inert atmosphere.

Q3: How can I confirm if low-level polymerization has occurred in a sample that still appears normal?

  • A3: Visual inspection is not sufficient. For a quantitative assessment:

    • GC Analysis: Compare the current chromatogram to your baseline. The appearance of new peaks at higher retention times or a broadening of the main peak indicates the formation of dimers and oligomers.

    • ¹H NMR Spectroscopy: Carefully integrate the signals for the vinyl protons (~4.9-5.8 ppm) and compare them to a stable internal standard or other protons on the molecule (e.g., the -CH₂OH protons). A reduction in the relative integration of the vinyl signals is a definitive sign that the double bond has been consumed by polymerization.[8]

Q4: My downstream synthesis is catalyzed by a transition metal, and I'm worried the phenolic inhibitor will interfere. How can I remove it before use?

  • A4: Inhibitor removal is a common requirement.

    • For Hydroquinone (HQ): Being phenolic and thus weakly acidic, HQ can be effectively removed by performing a liquid-liquid extraction with a dilute aqueous base, such as 1% sodium hydroxide solution, followed by a wash with brine and drying of the organic layer.[10]

    • For BHT: BHT is non-acidic and less polar. The most reliable method for its removal is flash column chromatography on silica gel. Alternatively, if the diol is sufficiently non-volatile, BHT can sometimes be removed by vacuum distillation.[20]

Section 5: Frequently Asked Questions (FAQs)

Q1: Is there a single "best" inhibitor for this compound?

  • A1: The "best" inhibitor depends on the specific context of your work. BHT is an excellent all-around choice due to its high solubility in organic media and the fact that it does not require oxygen to function.[10][12] Hydroquinone is also highly effective but relies on the presence of oxygen, making the maintenance of a strictly anaerobic atmosphere counterproductive to its mechanism.[13][15]

Q2: What is the optimal concentration of inhibitor? Is more always better?

  • A2: A concentration of 100-200 ppm is typically sufficient to ensure stability under proper storage conditions.[19] While higher concentrations (up to 1000 ppm) can be used, they offer diminishing returns and can lead to greater interference in subsequent reactions.[17][18] It is a balance between ensuring stability and maintaining the utility of the chemical.

Q3: Is refrigeration at 4°C enough, or is freezing at -20°C necessary?

  • A3: For storage up to 6 months, refrigeration at 4°C combined with an inhibitor and an inert atmosphere is generally adequate. For archival storage (greater than 6 months), freezing at -20°C is strongly recommended as it dramatically slows down all potential degradation pathways.[20]

Q4: Why is an inert atmosphere so crucial if I'm already using an inhibitor?

  • A4: An inert atmosphere serves two critical functions. First, it eliminates molecular oxygen, which is a key ingredient in the autoxidation process that generates the initial radicals that the inhibitor must quench.[3][4] By removing oxygen, you reduce the "load" on the inhibitor. Second, some inhibitors, like hydroquinone, function via a mechanism that involves reacting with peroxy radicals (formed from oxygen), so the amount of oxygen can influence their efficacy.[13] For inhibitors like BHT, removing oxygen simply reduces the overall rate of radical formation, extending the inhibitor's useful life.

References

Sources

Technical Support Center: ¹H NMR Characterization of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ¹H NMR characterization of 7-octene-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the structural elucidation of this molecule. Here, we will address common issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Troubleshooting Guide

This section tackles specific problems you might encounter during the ¹H NMR analysis of this compound.

Question 1: Why are the signals for my hydroxyl (-OH) protons broad or not visible at all?

Answer:

The appearance of hydroxyl proton signals in ¹H NMR is highly sensitive to experimental conditions. Broadening or complete disappearance of these signals is a common issue stemming from several factors:

  • Chemical Exchange: Hydroxyl protons can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1] This exchange can occur on a timescale that is fast relative to the NMR experiment, leading to a broadening of the signal, sometimes to the point where it merges with the baseline.[2]

  • Solvent Effects: The choice of NMR solvent plays a critical role. In protic solvents like D₂O or methanol-d₄, the hydroxyl protons will exchange with the deuterium atoms of the solvent, causing the -OH signal to diminish or disappear entirely.[3]

  • Concentration and Temperature: The rate of intermolecular proton exchange is also dependent on the concentration and temperature of the sample. Higher concentrations and temperatures can lead to increased exchange rates and broader signals.[4]

Troubleshooting Protocol:

  • Use a Dry Aprotic Solvent: To minimize proton exchange, use a dry, aprotic solvent such as DMSO-d₆ or acetone-d₆. DMSO-d₆ is particularly effective as it forms strong hydrogen bonds with the hydroxyl groups, slowing down the exchange rate and resulting in sharper signals.[3]

  • Ensure Sample Purity: Remove any acidic or basic impurities from your sample, as these can catalyze proton exchange.

  • Variable Temperature (VT) NMR: If available, acquiring spectra at lower temperatures can slow the rate of proton exchange, leading to sharper -OH signals.[4]

  • D₂O Shake: To confirm the identity of an -OH peak, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the peak confirms it as a hydroxyl proton.[5]

Question 2: The protons on C1 (CH₂OH) and C2 (CHOH) are showing complex, overlapping multiplets. How can I resolve and assign these?

Answer:

The complexity in the signals for the C1 and C2 protons arises from a combination of diastereotopicity and multiple coupling partners.

  • Diastereotopic Protons: The C2 carbon in this compound is a stereocenter. This makes the two protons on the adjacent C1 methylene group diastereotopic.[6][7] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts.[8][9] They will couple to each other (geminal coupling) and also to the proton on C2 (vicinal coupling).

  • Complex Coupling: The proton on C2 is coupled to the two diastereotopic protons on C1 and the two protons on C3. This results in a complex multiplet that can be difficult to interpret directly.

Workflow for Resolving Complex Multiplets:

Caption: Workflow for resolving complex NMR signals.

Experimental Protocol:

  • High-Field NMR: If possible, acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This will increase the chemical shift dispersion and may simplify the multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see cross-peaks connecting the C2 proton to the C1 and C3 protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which is invaluable for unambiguous assignment.

Question 3: The vinyl protons (C7 and C8) are difficult to assign. What are their expected patterns and chemical shifts?

Answer:

The vinyl protons of the terminal alkene group in this compound typically appear in the range of 4.9-5.9 ppm. Their splitting patterns are complex due to geminal, cis, and trans couplings.

  • Hₐ (on C7): This proton is coupled to the two terminal protons (Hբ and H꜀) and the two allylic protons on C6. This will result in a complex multiplet, often a doublet of doublets of triplets (ddt).

  • Hբ and H꜀ (on C8): These two protons are diastereotopic. They are coupled to each other (geminal coupling, ²J), to Hₐ (cis and trans vicinal coupling, ³J), and may show weak long-range coupling to the C6 protons.

Expected Coupling Constants:

Coupling TypeProtons InvolvedTypical J-value (Hz)
GeminalHբ - H꜀0-3[10]
Vicinal (trans)Hₐ - Hբ (or H꜀)12-18[11]
Vicinal (cis)Hₐ - H꜀ (or Hբ)6-12[11]
AllylicHₐ - H(C6)~1-3

Troubleshooting Strategy:

  • Decoupling Experiments: If your spectrometer allows, selective decoupling of the allylic protons (C6) can simplify the multiplet for Hₐ, making it easier to extract the cis and trans coupling constants.

  • 2D NMR: A COSY spectrum will clearly show the correlation between Hₐ and the protons on C6 and C8, aiding in their assignment.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift range for the different protons in this compound?

A1: The following table provides an approximate guide to the expected chemical shifts in a solvent like CDCl₃. Note that these can vary depending on the solvent and other experimental conditions.[12][13]

Proton(s)PositionApproximate Chemical Shift (ppm)Expected Multiplicity
H-8=CH₂~4.9-5.1Doublet of doublets (dd) or more complex
H-7=CH-~5.7-5.9Multiplet (e.g., ddt)
H-6-CH₂-~2.0-2.2Multiplet
H-3, H-4, H-5-(CH₂)₃-~1.3-1.6Multiplet
H-2-CH(OH)-~3.6-3.8Multiplet
H-1-CH₂(OH)~3.4-3.7Multiplet (diastereotopic)
-OHVariable (1-5)Broad singlet or multiplet

Q2: How can I differentiate between the two diastereotopic protons on C1?

A2: Differentiating between the two diastereotopic protons on C1 often requires advanced NMR techniques. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, you may observe different spatial correlations for each of these protons to other protons in the molecule, which can aid in their specific assignment.

Q3: My spectrum shows unexpected peaks. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Solvent Impurities: Residual protic solvents (e.g., acetone, ethyl acetate) are common contaminants.[5]

  • Water: Even in "dry" NMR solvents, there is often a residual water peak.

  • Reagents or Byproducts: If the this compound is from a synthesis, unreacted starting materials or byproducts could be present.

  • Degradation: The compound may have degraded if not stored properly.

To identify these, you can compare your spectrum to a spectrum of the pure solvent or use techniques like GC-MS to identify volatile impurities.

References

  • Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Magnetic Resonance in Chemistry, 47(5), 395–405. Available from: [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Diastereotopic methylene protons in achiral molecules. Available from: [Link]

  • Chemistry LibreTexts. (2014). 14.13: Splitting Diagrams Explain the Multiplicity of a Signal. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - More complex splitting patterns. Organic Chemistry at CU Boulder. Available from: [Link]

  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Available from: [Link]

  • ORGANIC CHEMISTRY. (2025). Spotting diastereotopic protons in the NMR spectrum. Available from: [Link]

  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Available from: [Link]

  • SpectraBase. (n.d.). This compound. Available from: [Link]

  • PubMed. (n.d.). ¹H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Available from: [Link]

  • Duke University. (n.d.). Coupling constants. The Duke NMR Center. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12: Complex Coupling. Available from: [Link]

  • University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. Available from: [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. Available from: [Link]

  • Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Available from: [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Available from: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]

  • ResearchGate. (2025). ¹H-NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations | Request PDF. Available from: [Link]

  • SciSpace. (2005). Part 22-Prediction of the ¹H chemical shifts of alcohols, diols and inositols in solution, a conforma. Available from: [Link]

  • PubMed. (n.d.). ¹H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Available from: [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Available from: [Link]

  • University of California, Los Angeles. (n.d.). ¹H NMR. Available from: [Link]

  • Reddit. (2021). ¹H NMR expected splitting pattern for cis-but-2-ene-1,4-diol. r/chemhelp. Available from: [Link]

  • A-Level Chemistry. (n.d.). compared using ¹³C nmr spectroscopy. Available from: [Link]

  • IQ-USP. (n.d.). Chemical Shifts ¹H-NMR. Available from: [Link]

  • NIST. (n.d.). 7-Octene-2,6-diol, 2,6-dimethyl-. NIST WebBook. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

Sources

removing catalyst residues from the 7-Octene-1,2-diol final product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of purifying 7-octene-1,2-diol. This diol, often synthesized via ruthenium-catalyzed olefin metathesis followed by dihydroxylation, or through direct dihydroxylation, frequently retains stubborn catalyst residues. The polar, bidentate nature of the diol can lead to strong chelation with the metal center, making purification particularly difficult.[1]

Failure to remove these metallic impurities can compromise subsequent reactions, affect the product's stability, and, in pharmaceutical applications, pose a significant toxicity risk.[2] Regulatory bodies like the FDA and EMEA have established stringent limits for elemental impurities, often requiring levels below 10 ppm for active pharmaceutical ingredients (APIs).[1][3]

This guide provides a structured, in-depth approach to troubleshooting and resolving catalyst contamination in your final this compound product. We will move from frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove catalyst residues from my this compound?

The primary difficulty lies in the chemical properties of both your product and the catalyst. This compound has two adjacent hydroxyl (-OH) groups, which can act as a bidentate ligand, chelating or strongly coordinating to the ruthenium metal center of the catalyst residue. This strong interaction makes it difficult to separate the two using standard purification methods like simple silica gel chromatography, as the catalyst residue often co-elutes with the polar diol.[1]

Q2: What are the most common catalyst residues I should expect?

If your synthesis involved ring-closing metathesis (RCM) or cross-metathesis, you are likely dealing with residues from ruthenium-based catalysts, such as Grubbs' first, second, or third-generation catalysts.[4][5] If you performed a direct dihydroxylation of 7-octene, residues could originate from ruthenium tetroxide (RuO4) precursors.[6] These residues can exist in various forms, from the original catalyst complex to various decomposition byproducts, which often impart a pink, purple, or brown color to the product.[4]

Q3: What are the main strategies for removing these metal residues?

There are three primary strategies for metal removal, and the best choice depends on the scale of your reaction and the required purity level.[7]

  • Adsorption: Using a solid support with high affinity for the metal to pull it out of the solution. This includes materials like functionalized silica gels (metal scavengers), activated carbon, or alumina.[1][8][9]

  • Extraction: Modifying the catalyst residue to make it soluble in a phase that is immiscible with your product solution. Typically, this involves adding a ligand that binds to the ruthenium and makes the complex water-soluble, allowing it to be removed with an aqueous wash.[10]

  • Precipitation: Converting the soluble metal residue into an insoluble species that can be removed by simple filtration. This can be achieved through oxidative methods or by using specific precipitating agents.[7][11]

Q4: How can I tell if the catalyst has been successfully removed?

Visual inspection is the first step; a completely colorless product is a good indicator, as many ruthenium byproducts are highly colored.[2] However, this is not a definitive test. For quantitative analysis, especially in a drug development context, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are the standard methods to determine the precise concentration (in ppm) of residual metal.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during purification.

Problem 1: My product is still pink/brown after a standard silica gel column.

  • Probable Cause: This coloration is characteristic of residual ruthenium species.[4] Standard silica gel is often not effective enough on its own because the polar diol product has a high affinity for the silica surface, and the polar catalyst residues can travel with it, especially with polar solvent systems required to elute the diol.

  • Solution:

    • Quench and Filter: Before your next attempt at chromatography, dissolve the crude product in a solvent like dichloromethane (DCM) or toluene. Add a quenching agent that binds strongly to the ruthenium. Effective and inexpensive options include dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (Ph3P=O).[12] Stir for 8-12 hours, then pass the solution through a short plug of silica gel. This treatment converts the ruthenium species into a more polar complex that binds more strongly to the silica.

    • Oxidative Workup: Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide (H2O2) or lead tetraacetate (Pb(OAc)4).[2][11] For example, washing with 15% aqueous hydrogen peroxide can convert ruthenium complexes into highly insoluble ruthenium dioxide, which can be filtered off.[11] Caution: Ensure your product is stable to these oxidative conditions first.

Problem 2: My product yield is very low after using activated carbon.

  • Probable Cause: Activated carbon is a highly effective but non-selective adsorbent.[1] While it efficiently removes ruthenium residues, its high surface area can also adsorb a significant amount of your polar diol product, leading to substantial yield loss.

  • Solution:

    • Reduce the Amount: Use a smaller amount of activated carbon (e.g., 5-10% w/w relative to the crude product) and increase the contact time.

    • Use a More Selective Scavenger: Switch to a functionalized silica-based scavenger. These are designed with specific functional groups (e.g., thiols, amines, or phosphines) that have a high affinity for transition metals like ruthenium but a lower affinity for your organic product.[1][5] This provides a more targeted removal and generally results in higher product recovery.

Problem 3: I need to purify a large-scale batch (>100 g) and chromatography is not practical.

  • Probable Cause: Preparative chromatography is expensive, time-consuming, and generates large amounts of solvent waste, making it unsuitable for large-scale production.

  • Solution:

    • Extraction with a Water-Soluble Ligand: This is an excellent scalable method. After the reaction, quench the catalyst and facilitate its removal by adding a water-soluble Lewis base. Inexpensive and effective options include cysteine, imidazole, or 2-mercaptonicotinic acid (MNA).[10][13] These ligands coordinate to the ruthenium, and the resulting complex can be easily removed with a basic aqueous wash (e.g., NaHCO3 solution). This method is operationally simple and avoids the need for solid adsorbents.

    • Crystallization (If Applicable): If your this compound is a solid at room temperature or can be derivatized to form a crystalline solid, crystallization can be a highly effective method for purification. The catalyst impurities will ideally remain in the mother liquor.

Workflow & Decision Making for Purification

This diagram outlines a logical workflow for selecting the appropriate purification strategy.

purification_workflow start Crude this compound Product is_colored Is the product intensely colored? start->is_colored scale What is the reaction scale? is_colored->scale No oxidative_workup Perform Oxidative Workup (e.g., H2O2 wash) is_colored->oxidative_workup Yes scavenger_column Use Solid-Phase Scavenger (e.g., SiliaMetS Thiol) scale->scavenger_column < 10 g extraction Liquid-Liquid Extraction with Aqueous Scavenger (Cysteine) scale->extraction > 10 g oxidative_workup->scale quench_plug Use Quenching Agent (DMSO) + Silica Plug Filtration analysis Analyze for Ru content (ICP-MS) quench_plug->analysis scavenger_column->analysis extraction->analysis analysis->quench_plug Purity Not OK (Re-process) final_product Pure Product (<10 ppm Ru) analysis->final_product Purity OK

Caption: Decision workflow for selecting a purification method.

Quantitative Comparison of Purification Methods

MethodTypical Efficiency (Final Ru ppm)ProsConsBest For
Silica Gel Chromatography > 200 ppmSimple setupIneffective for this product, co-elution is common.Not recommended as a primary method.
Activated Carbon < 50 ppm[9]Inexpensive, highly effective adsorbent.Non-selective, can lead to significant product loss.[1]Crude purifications where yield loss is acceptable.
Quench + Silica Plug < 100 ppm[12]Improves silica efficiency, uses cheap reagents (DMSO).May not reach very low ppm levels, requires filtration step.Lab-scale reactions, pre-purification step.
Solid-Phase Scavengers < 10 ppm[1][5]High selectivity, high product recovery, simple filtration removal.Higher reagent cost compared to other methods.Small to medium scale where high purity is critical.
Aqueous Extraction < 20 ppm[10]Highly scalable, inexpensive, removes other polar impurities.Requires liquid-liquid extraction, may form emulsions.Large-scale industrial applications.
Oxidative Workup < 5 ppm[11]Very high efficiency, precipitates Ru for easy filtration.Reagents can be harsh and may degrade the target molecule.When the product is robust and very high purity is needed.

Detailed Experimental Protocols

Protocol 1: Ruthenium Removal using a Solid-Phase Scavenger

This protocol is ideal for achieving very low metal levels on a small to medium scale.

scavenger_protocol cluster_steps Solid-Phase Scavenger Protocol step1 1. Dissolve Crude Product (in Toluene or DCM) step2 2. Add Scavenger (e.g., ISOLUTE Si-Thiol, ~10 eq. to Ru) step1->step2 step3 3. Stir Mixture (Room Temp, 2-4 h) step2->step3 step4 4. Filter (Remove scavenger) step3->step4 step5 5. Concentrate (Evaporate solvent) step4->step5 final Pure Diol step5->final

Caption: Workflow for solid-phase scavenger purification.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or toluene) to create a ~0.1 M solution.

  • Scavenger Addition: Add a silica-based metal scavenger, such as ISOLUTE® Si-Thiol or SiliaMetS® Thiol. A common starting point is to use 10-20 equivalents of scavenger relative to the initial moles of ruthenium catalyst used in the reaction.[1]

  • Incubation: Stir the suspension at room temperature for 2 to 6 hours. The optimal time can be determined by taking small aliquots and analyzing for color change or by TLC.

  • Filtration: Filter the mixture through a pad of celite or a syringe filter (0.45 µm) to remove the solid scavenger.

  • Wash: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Scalable Extractive Workup with L-Cysteine

This protocol is designed for larger scale reactions where chromatography is impractical.[10]

Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or toluene.

  • Prepare Aqueous Solution: Prepare a 0.5 M aqueous solution of L-cysteine and adjust the pH to ~8.5 using sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH).

  • Extraction: Add the basic L-cysteine solution to the organic solution in a separatory funnel (a 1:1 volume ratio is a good starting point). Shake the funnel vigorously for 5-10 minutes. The aqueous layer will often develop a dark color as it extracts the ruthenium-cysteine complex.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the extraction with a fresh portion of the L-cysteine solution. Continue until the aqueous layer remains colorless.

  • Wash and Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

References

  • Biotage. (n.d.). New Applications of Ruthenium Scavenging. Biotage. [Link]

  • Gallou, F., & Lipshutz, B. H. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1182–1190. [Link]

  • ResearchGate. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?. [Link]

  • Teledyne ISCO. (n.d.). Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns. [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]

  • ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Use of metal scavengers for removal of ruthenium residues.
  • Google Patents. (n.d.). Use of metal scavengers for removal of ruthenium residues.
  • Google Patents. (n.d.).
  • Paquette, L. A., et al. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 2(9), 1259-1261. [Link]

  • ResearchGate. (2023). Purification of diols from aqueous and organic systems in comparison. [Link]

  • ResearchGate. (2010). A simple oxidative procedure for the removal of ruthenium residues. [Link]

  • National Institutes of Health. (2018). A global analysis of function and conservation of catalytic residues in enzymes. [Link]

  • Royal Society of Chemistry. (2005). The acid accelerated ruthenium-catalysed dihydroxylation. Scope and limitations. [Link]

  • ACS Publications. (2016). The Catalysis of Organic Reactions. [Link]

  • Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. [Link]

Sources

stability of 7-Octene-1,2-diol under acidic or basic reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-octene-1,2-diol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and reactivity of this versatile homoallylic diol under common acidic and basic reaction conditions. Our goal is to empower you with the knowledge to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your synthetic routes.

Introduction to this compound: A Bifunctional Building Block

This compound is a valuable bifunctional molecule featuring a vicinal diol and a terminal alkene. This unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material in organic synthesis. However, the presence of both a diol and a double bond on the same carbon chain introduces specific stability challenges that researchers must navigate. This guide will focus on the two most common scenarios where instability is encountered: acidic and basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when subjecting this compound to acidic conditions?

The major concern under acidic conditions is the susceptibility of the vicinal diol to undergo a Pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde.[1][2][3][4] Due to the presence of the terminal double bond, intramolecular cyclization reactions, such as the Prins-type cyclization, can also occur, leading to the formation of cyclic ethers.[2][5]

Q2: Can this compound decompose under basic conditions?

While generally more stable under basic conditions compared to acidic ones, this compound can still undergo undesirable reactions. Strong bases can deprotonate the hydroxyl groups, and in the presence of oxidizing agents, this can facilitate over-oxidation to carboxylic acids or cleavage of the C-C bond.[6] Additionally, under certain conditions, base-catalyzed isomerization of the double bond could potentially occur, although this is generally less common for isolated terminal alkenes.

Q3: Are there any specific catalysts I should avoid when working with this compound?

Care should be taken with strong, non-selective Lewis acids (e.g., AlCl₃, TiCl₄) and strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) as they can readily promote the Pinacol rearrangement or intramolecular cyclization.[1][2][3][4] Under basic conditions, strong oxidizing agents in combination with a base can lead to cleavage of the diol.

Q4: How can I protect the diol functionality before performing reactions on the alkene?

The 1,2-diol can be effectively protected as a cyclic acetal or ketal. A common and efficient method is the reaction with 2,2-dimethoxypropane or acetone in the presence of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to form an acetonide.[7][8][9] This protecting group is stable to a wide range of reaction conditions used to modify the alkene and can be readily removed under acidic conditions.

Q5: Is it possible to selectively react with the diol without affecting the double bond?

Yes, chemoselective reactions are possible. For instance, selective oxidation of the secondary alcohol of the diol to a ketone can be achieved using specific catalytic systems that do not affect the alkene.[6][10][11] Similarly, the diol can be converted to a cyclic sulfate and opened with a nucleophile, leaving the double bond intact. Careful selection of reagents and reaction conditions is crucial for achieving such selectivity.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments with this compound and provides actionable troubleshooting steps.

Scenario 1: Acid-Catalyzed Reactions

Problem: Low yield of the desired product and formation of a ketone or aldehyde byproduct.

Likely Cause: Pinacol Rearrangement.[1][3][12][13][14][15] This acid-catalyzed rearrangement of the 1,2-diol is a common side reaction. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, followed by a 1,2-hydride or alkyl shift to form a more stable resonance-stabilized cation, which upon deprotonation gives the carbonyl compound.

Troubleshooting Steps:

  • Choice of Acid: Switch to a milder Brønsted acid (e.g., pyridinium p-toluenesulfonate, PPTS) or a Lewis acid that is less prone to promoting carbocation formation.

  • Temperature Control: Run the reaction at a lower temperature to disfavor the rearrangement pathway, which often has a higher activation energy.

  • Protecting Groups: If the desired reaction does not involve the diol, protect it as an acetonide before proceeding with the acid-catalyzed step.[7][8][9]

Problem: Formation of a cyclic ether byproduct.

Likely Cause: Intramolecular Prins-type Cyclization.[2][5] The terminal alkene can act as a nucleophile and attack a carbocation intermediate formed at the diol, or a protonated aldehyde/ketone if present, leading to the formation of a tetrahydropyran or tetrahydrofuran ring.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can participate in the reaction and lead to different byproducts.[2]

  • Protect the Alkene: If the desired reaction is on the diol, consider temporary protection of the alkene via bromination, which can be reversed later.

  • Protect the Diol: If the desired reaction is elsewhere on the molecule, protecting the diol will prevent the formation of the initial carbocation required for the cyclization.

Diagram: Potential Acid-Catalyzed Side Reactions of this compound

Acid_Reactions cluster_start This compound cluster_acid Acidic Conditions (H+) cluster_pinacol Pinacol Rearrangement cluster_prins Prins-Type Cyclization start This compound acid H+ pinacol_product Oct-7-en-2-one (and other isomers) acid->pinacol_product  Rearrangement prins_product Tetrahydropyran derivative acid->prins_product  Intramolecular Cyclization Base_Reactions cluster_start This compound cluster_base Basic Conditions cluster_oxidation Oxidation cluster_isomerization Isomerization (Potential) start This compound base Base (e.g., NaH, KOtBu) start->base oxidant Oxidizing Agent base->oxidant isomer Internal Alkene Isomers base->isomer Potential Side Reaction (strong base, heat) over_oxidation Over-oxidation Products (e.g., Carboxylic Acids) oxidant->over_oxidation Undesired

Caption: Potential reaction pathways under basic conditions.

Experimental Protocols: Best Practices

Protocol 1: Acetonide Protection of this compound

This protocol describes a reliable method for protecting the diol functionality, which is often a necessary first step before performing reactions on the alkene moiety. [7][8][9] Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM) or acetone

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Triethylamine (optional, for quenching)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or acetone.

  • Add 2,2-dimethoxypropane (1.2 - 1.5 eq).

  • Add a catalytic amount of p-TsOH or PPTS (0.01 - 0.05 eq).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding a few drops of triethylamine or by washing with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude protected diol, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Diagram: Acetonide Protection Workflow

Acetonide_Protection start This compound reagents 2,2-Dimethoxypropane p-TsOH (cat.) start->reagents product Acetonide-protected This compound reagents->product workup Quench & Purify product->workup

Caption: Workflow for the protection of this compound.

Protocol 2: Controlled Deprotection of Acetonide

This protocol outlines the removal of the acetonide protecting group to regenerate the diol.

Materials:

  • Acetonide-protected this compound

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Amberlyst-15 or a catalytic amount of a strong acid (e.g., HCl, H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected diol in a mixture of methanol or THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid or a scoop of Amberlyst-15 resin.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution (if a soluble acid was used) or filter off the Amberlyst-15 resin.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected diol.

Summary of Stability and Reactivity

ConditionPotential IssuesKey Recommendations
Acidic Pinacol Rearrangement, Prins-Type CyclizationUse mild acids, control temperature, consider protecting groups.
Basic Over-oxidation, Potential Double Bond IsomerizationUse selective oxidizing agents, control stoichiometry and temperature.

References

  • Wikipedia. (2023). Aldehyde. [Link]

  • Fujioka, H., et al. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(3), 549-551.
  • Pearson. (2024). What product is obtained when the following vicinal diol is heated in an acidic solution?[Link]

  • RSC Publishing. (2022). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link] [9]11. Painter, R. M. (2011). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. Stanford University. [Link] [6][11]12. Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. [Link] [14]13. Wikipedia. (2023). Pinacol rearrangement. [Link] [15]14. Quora. (2015). Why are geminal diols unstable? Also, are vicinal diols stable?[Link]

  • International Journal of Foundation for Modern Research. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. [Link]

  • Reddit. (2022). r/OrganicChemistry - PROTECTING GROUPS. [Link] [8]17. RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link] [10]18. Google Books. (n.d.). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones.

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Chad's Prep. (n.d.). Acid Catalyzed Addition of an Alcohol. [Link]

  • Wikipedia. (2023). Diol. [Link]

  • UMSL. (n.d.). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. [Link]

  • PubMed Central (PMC). (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]

  • ResearchGate. (2025). Direct Protection of 1,2-Diols from α-Diketones. [Link]

  • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group. [16][17]28. Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link] [18]29. PubMed Central (PMC). (n.d.). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. [Link] [19]30. YouTube. (2020). Periodic Acid and Vicinal Diols. [Link] [20]31. YouTube. (2020). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. [Link] [21]32. PubChem. (n.d.). This compound. [Link] [22]33. SpectraBase. (n.d.). This compound. [Link] [23]34. PubMed Central (PMC). (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link] [24]35. Google Patents. (n.d.). KR20190056764A - Manufacturing Method of High Purity 1,2-Octanediol. [25]36. ACS Publications. (2022). Recent Advances in the Prins Reaction. [Link] [26]37. Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link] [27]38. Canadian Journal of Chemistry. (2001). Cyclization–cycloaddition cascades for the construction of azapolycyclic ring systems. [Link] 39. MDPI. (2023). Intramolecular Cyclization. [Link] [28]40. ScienceDirect. (2018). Reactivity of cyclohexene epoxides toward intramolecular acid-catalyzed cyclizations for the synthesis of naturally occurring cage architectures. [Link] [29]41. PubMed Central (PMC). (2021). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. [Link] [30]42. PubMed Central (PMC). (2021). Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. [Link] [31]43. RSC Publishing. (2019). Cycloisomerization of 7-en-2-yn-1-ones to bicyclo[3.1.0]hexanes using electrophilic fluorination or chlorination agents. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 7-Octene-1,2-diol: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a molecule such as 7-Octene-1,2-diol, which possesses distinct functional groups—a terminal alkene and a vicinal diol—a multi-faceted analytical approach is often considered. However, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the preeminent technique for providing a complete and detailed structural portrait. This guide offers an in-depth exploration of the NMR spectral analysis of this compound, explaining the causality behind spectral interpretation and experimental design. We will objectively compare the depth of information provided by NMR with that from other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing the necessary data and protocols for researchers to validate their own findings.

Section 1: The Unparalleled Detail of NMR for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that leverages the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

  • ¹H NMR Spectroscopy provides information on the number of different types of protons, the relative number of protons of each type (integration), and the connectivity of protons through spin-spin coupling (multiplicity or splitting).[2] This allows us to "see" the hydrogen framework of the molecule.

  • ¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms and their electronic environment.[3] The chemical shift of a carbon indicates its functional group (alkane, alkene, alcohol, etc.). While standard ¹³C NMR does not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

The unique strength of NMR lies in its ability to map out the entire molecular skeleton and establish atom-to-atom connectivity, a feat not achievable with most other standalone techniques.

Section 2: Decoding the Spectrum: Predicted NMR Analysis of this compound

To facilitate a clear analysis, let's first consider the structure of this compound with standardized numbering.

¹H NMR Spectral Prediction

The ¹H NMR spectrum of this compound will present a series of distinct signals, each corresponding to a unique proton environment. The interpretation relies on three key features: chemical shift (δ), integration, and multiplicity.[4]

  • Vinylic Protons (H₇, H₈): The protons on the double bond are the most deshielded due to the anisotropic effect of the π-electron system.[5] They will appear in the downfield region of the spectrum.

    • H₇ (~5.8 ppm): This proton is coupled to the two terminal protons (H₈) and the two allylic protons (H₆). It will appear as a complex multiplet, often a doublet of triplets of doublets (ddt).

    • H₈ (~4.9-5.1 ppm): These two protons are diastereotopic, meaning they are in different chemical environments and will have slightly different chemical shifts.[6] They are coupled to each other (geminal coupling) and to H₇ (cis and trans coupling), resulting in two distinct multiplets.

  • Diol Protons (H₁, H₂): The protons on the carbons bearing the hydroxyl groups are deshielded by the electronegative oxygen atoms.

    • H₁ (~3.4-3.6 ppm): These two protons are adjacent to a single chiral center (C₂) and are therefore diastereotopic. They will likely appear as two separate multiplets, each coupled to H₂.

    • H₂ (~3.7 ppm): This proton is on the same carbon as a hydroxyl group and adjacent to the CH₂OH group (C₁) and the alkyl chain (C₃). It will appear as a multiplet.

  • Hydroxyl Protons (-OH): The chemical shift of the two -OH protons is highly variable (typically 2-5 ppm) and depends on solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium if D₂O is added.

  • Alkyl Chain Protons (H₃, H₄, H₅, H₆): These methylene protons will appear in the typical alkane region.

    • H₆ (~2.0 ppm): These are allylic protons, adjacent to the double bond, which causes a slight downfield shift compared to other alkyl protons.[1] They will appear as a multiplet due to coupling with H₇ and H₅.

    • H₃, H₄, H₅ (~1.3-1.6 ppm): These methylene groups are in a standard alkane environment. Their signals will likely overlap, creating a complex multiplet in the upfield region of the spectrum.[7]

Table 1: Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
H₈~4.9 - 5.12HMultiplet (2 distinct signals)
H₇~5.81HMultiplet (ddt)
H₆~2.02HMultiplet
H₃, H₄, H₅~1.3 - 1.66HOverlapping Multiplets
H₂~3.71HMultiplet
H₁~3.4 - 3.62HMultiplet (2 distinct signals)
-OH2 - 5 (variable)2HBroad Singlet
¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Alkene Carbons (C₇, C₈): These sp²-hybridized carbons appear in the downfield region, typically between 110-140 ppm.[8]

    • C₇ (~139 ppm): The internal alkene carbon.

    • C₈ (~114 ppm): The terminal alkene carbon.

  • Alcohol Carbons (C₁, C₂): The carbons attached to the electronegative oxygen atoms are deshielded and appear in the 50-80 ppm range.[9]

    • C₁ (~67 ppm): The primary alcohol carbon.

    • C₂ (~72 ppm): The secondary alcohol carbon.

  • Alkane Carbons (C₃, C₄, C₅, C₆): These sp³-hybridized carbons appear in the upfield region (10-40 ppm).[9]

    • C₆ (~34 ppm): The allylic carbon.

    • C₃, C₄, C₅ (~25-33 ppm): The remaining alkyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C₈~114CH₂
C₇~139CH
C₆~34CH₂
C₅~29CH₂
C₄~26CH₂
C₃~33CH₂
C₂~72CH
C₁~67CH₂

Section 3: A Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides a comprehensive structural map, other techniques offer complementary, albeit less complete, information.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their vibrational frequencies.[11] For this compound, an IR spectrum would confirm:

  • O-H stretch: A strong, broad band around 3200-3600 cm⁻¹, characteristic of the alcohol groups.[12]

  • sp² C-H stretch: A medium-to-weak band just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹), indicating the vinylic C-H bonds.[13]

  • sp³ C-H stretch: A strong band just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), from the alkyl chain.[13]

  • C=C stretch: A medium band around 1640-1680 cm⁻¹, confirming the alkene.[14]

  • C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

Limitation: IR confirms the presence of the diol and alkene functional groups but provides no information about their location or the connectivity of the carbon skeleton. It cannot distinguish this compound from its isomers, such as 1-Octene-3,4-diol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[15]

  • Molecular Ion Peak (M⁺): For this compound (C₈H₁₆O₂), the molecular weight is 144.21 g/mol . High-resolution MS could confirm the molecular formula.

  • Fragmentation: We would expect to see fragmentation patterns corresponding to the loss of water (M-18), the loss of a CH₂OH group (M-31), and cleavage at various points along the alkyl chain.

Limitation: While MS confirms the molecular weight and formula, interpreting fragmentation patterns to deduce the exact structure can be complex and often ambiguous without reference spectra. Like IR, it would be challenging to definitively distinguish between positional isomers based on MS data alone.

Table 3: Comparison of Analytical Techniques for this compound

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Primary Information Complete molecular structure, atom connectivity, stereochemistry.Presence of functional groups.Molecular weight, molecular formula, fragmentation patterns.
Strengths Unambiguous structural determination. High level of detail.Fast, simple, and excellent for functional group identification.High sensitivity, provides exact molecular weight and formula (HRMS).
Weaknesses Lower sensitivity, requires more sample, more complex data analysis.Provides no information on atom connectivity or molecular skeleton.Isomer differentiation is often difficult or impossible.
Confirms Isomer? Yes No No

The choice of analytical technique is guided by the specific question being asked. The following diagram illustrates a logical workflow.

G start Structural Confirmation of This compound q1 Need to confirm functional groups? start->q1 q2 Need to confirm molecular weight/formula? q1->q2 No ir Use IR Spectroscopy q1->ir Yes q3 Need to determine connectivity and isomer structure? q2->q3 No ms Use Mass Spectrometry q2->ms Yes nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q3->nmr Yes complete Structure Confirmed q3->complete No (incomplete data) ir->q2 ms->q3 nmr->complete

Caption: Logical workflow for selecting analytical techniques.

Section 4: Experimental Protocols

Achieving high-quality, reproducible NMR data requires careful attention to the experimental procedure. This protocol outlines the steps for acquiring a ¹H NMR spectrum.

Protocol: ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vial and cap

Methodology:

  • Sample Preparation (The "Why"):

    • Step 1.1: Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial. Causality: This amount provides a good concentration for a strong signal-to-noise ratio without causing issues with line broadening.

    • Step 1.2: Using a clean Pasteur pipette, add ~0.6 mL of CDCl₃ to the vial. Causality: CDCl₃ is a common solvent that dissolves many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest for this molecule.[16] The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.

    • Step 1.3: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Step 1.4: Transfer the solution into a clean NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coils (typically ~4-5 cm).

  • Instrument Setup and Data Acquisition (The "Why"):

    • Step 2.1: Insertion: Carefully insert the NMR tube into a spinner turbine and wipe it clean. Place it into the NMR magnet. Causality: A clean tube prevents contamination of the probe and ensures smooth spinning, which averages out magnetic field inhomogeneities.

    • Step 2.2: Locking: The instrument's software will lock onto the deuterium signal from the CDCl₃. Causality: This step is critical as it compensates for any drift in the magnetic field during the experiment, ensuring stable and accurate chemical shift measurements.

    • Step 2.3: Shimming: The instrument performs an automated shimming process to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Manual shimming may be required to achieve the sharpest possible peaks. Causality: A homogeneous field is essential for high resolution, allowing for the clear observation of fine splitting patterns (coupling).

    • Step 2.4: Acquisition Parameters: Set standard ¹H acquisition parameters.

      • Pulse Angle: 30-45°. Causality: A smaller pulse angle allows for faster repetition of the experiment (shorter relaxation delay) without saturating the signals.

      • Acquisition Time: 2-4 seconds. Causality: This determines the digital resolution of the spectrum.

      • Relaxation Delay (d1): 1-2 seconds. Causality: This delay allows the excited nuclei to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

      • Number of Scans: 8-16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weak signals more visible.

    • Step 2.5: Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID).

  • Data Processing (The "Why"):

    • Step 3.1: Fourier Transform: The raw FID data is converted into a frequency-domain spectrum (the familiar NMR spectrum) via a Fourier Transform.

    • Step 3.2: Phasing: Adjust the phase correction parameters to make all peaks uniformly positive and have a flat baseline. Causality: Correct phasing is crucial for accurate integration.

    • Step 3.3: Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

    • Step 3.4: Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Step 3.5: Integration: Integrate all the signals to determine the relative number of protons for each peak.

The following diagram visualizes this experimental workflow.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire FID (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate end Analyzed Spectrum integrate->end start Start start->weigh

Caption: Standard experimental workflow for NMR analysis.

Conclusion

For the complete and unambiguous structural confirmation of this compound, NMR spectroscopy is the definitive analytical tool. While IR spectroscopy and Mass Spectrometry are valuable for confirming the presence of key functional groups and the overall molecular weight, respectively, only NMR can piece together the entire molecular puzzle. It provides an unparalleled level of detail, mapping the carbon skeleton and the precise location and connectivity of every proton. By understanding the principles behind spectral interpretation and adhering to rigorous experimental protocols, researchers can confidently use NMR to validate their synthetic products and advance their scientific endeavors.

References

  • Abraham, R. J., & Mobli, M. (2008). 1H NMR Spectra of Alcohols and Diols in Chloroform: DFT/GIAO Calculation of Chemical Shifts. Magnetic Resonance in Chemistry, 46(10), 956-963. Available at: [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(8), 465-472. Available at: [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(6), 287-295. Available at: [Link]

  • ACD/Labs. (2019). Methylene Groups: Untangling Terminal Alkenes. YouTube. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ARC Journals. (2017). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]

  • Slideshare. (2018). IR and NMR spectroscopy. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • YouTube. (2023). NMR Spectroscopy Interpretation (Example). Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of a synthetic pathway is paramount to achieving project goals efficiently and economically. This guide provides an in-depth comparison of the primary synthetic routes to 7-octene-1,2-diol, a valuable bifunctional molecule in organic synthesis. The analysis delves into the mechanistic underpinnings, practical execution, and comparative performance of each method, offering field-proven insights to inform your experimental design.

Introduction to this compound

This compound is a versatile building block possessing both a terminal alkene and a vicinal diol. This unique combination of functional groups allows for a wide array of subsequent chemical transformations, making it a desirable intermediate in the synthesis of complex molecules, including natural products, pharmaceuticals, and specialty polymers. The choice of synthetic route to this diol can significantly impact the overall efficiency, stereochemical outcome, and scalability of a synthetic campaign. This guide will explore and compare four principal methodologies: Sharpless Asymmetric Dihydroxylation, Upjohn Dihydroxylation, a two-step Epoxidation-Hydrolysis sequence, and a Grignard-based approach.

Performance Comparison of Synthetic Routes

ParameterSharpless Asymmetric DihydroxylationUpjohn DihydroxylationEpoxidation-HydrolysisHydroboration-Oxidation
Typical Yield 70-95%[1]50-80%[1]Moderate to HighHigh
Stereoselectivity High enantioselectivity (>90% ee)[1]Racemic (0% ee)[1]Racemic (anti-diol)Syn-addition, but not forming a 1,2-diol from a terminal alkene
Reaction Time 6-24 hours[1]12-48 hours[1]Variable (two steps)2-4 hours
Key Reagents OsO₄ (catalytic), Chiral Ligand, Co-oxidant[1]OsO₄ (catalytic), NMO[1][2][3]Peroxy acid, Acid/H₂OBorane reagent, H₂O₂, Base[4]
Reaction Temp. 0 °C to room temperature[1]Room temperature[1]Variable0 °C to room temperature
Primary Advantages High enantioselectivity and yields[1]Simpler reagent system, cost-effective for racemic products[1]Avoids toxic OsO₄High yields, anti-Markovnikov selectivity
Primary Disadvantages High cost of chiral ligands and OsO₄Use of toxic OsO₄, slower reaction times[3]Potential for side reactionsDoes not produce a 1,2-diol from a terminal alkene

Route 1: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond, resulting in a product with high enantiomeric excess.[5]

Reaction Mechanism

The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester.[7] The chiral ligand coordinates to the osmium center, creating a chiral environment that favors the formation of one diastereomeric intermediate over the other. Hydrolysis of the osmate ester then liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.[7]

Sharpless Asymmetric Dihydroxylation cluster_0 Catalytic Cycle 1,7-Octadiene 1,7-Octadiene Osmate_Ester Cyclic Osmate Ester Intermediate 1,7-Octadiene->Osmate_Ester [3+2] Cycloaddition OsO4-Ligand OsO₄-Chiral Ligand OsO4-Ligand->Osmate_Ester Chiral_Diol Chiral this compound Osmate_Ester->Chiral_Diol Hydrolysis Reduced_Os Reduced Osmium Species Osmate_Ester->Reduced_Os Reduced_Os->OsO4-Ligand Reoxidation Co-oxidant Co-oxidant (e.g., K₃[Fe(CN)₆])

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol

To a stirred solution of 1,7-octadiene (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C is added the appropriate AD-mix formulation (AD-mix-α for the (R)-diol or AD-mix-β for the (S)-diol, 1.4 g per mmol of alkene). The reaction mixture is stirred at 0 °C for 6-24 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g). The mixture is stirred for an additional hour and then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Route 2: Upjohn Dihydroxylation

The Upjohn dihydroxylation is a reliable method for the synthesis of racemic cis-vicinal diols.[3] It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.[2][3] This method is often preferred over using stoichiometric osmium tetroxide due to the high cost and toxicity of the latter.[3]

Reaction Mechanism

Similar to the Sharpless dihydroxylation, the Upjohn method involves the formation of a cyclic osmate ester intermediate through the syn-addition of osmium tetroxide to the alkene.[2] In the absence of a chiral ligand, the dihydroxylation occurs from either face of the double bond, leading to a racemic mixture of the diol. NMO is responsible for re-oxidizing the reduced osmium species back to osmium tetroxide to continue the catalytic cycle.[2]

Upjohn Dihydroxylation cluster_1 Catalytic Cycle 1,7-Octadiene 1,7-Octadiene Osmate_Ester Cyclic Osmate Ester Intermediate 1,7-Octadiene->Osmate_Ester [3+2] Cycloaddition OsO4 OsO₄ OsO4->Osmate_Ester Racemic_Diol Racemic this compound Osmate_Ester->Racemic_Diol Hydrolysis Reduced_Os Reduced Osmium Species Osmate_Ester->Reduced_Os Reduced_Os->OsO4 Reoxidation NMO NMO

Caption: Catalytic cycle of the Upjohn Dihydroxylation.

Experimental Protocol

To a solution of 1,7-octadiene (1 mmol) in a mixture of acetone (10 mL) and water (1 mL) is added N-methylmorpholine N-oxide (1.2 mmol). A solution of osmium tetroxide in tert-butanol (e.g., 2.5 wt%, 0.02 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 12-48 hours. The reaction is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium bisulfite. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield racemic this compound.

Route 3: Epoxidation-Hydrolysis

This two-step approach involves the initial epoxidation of the terminal double bond of 1,7-octadiene to form 7,8-epoxy-1-octene, followed by acid-catalyzed hydrolysis to yield the 1,2-diol. This method provides an anti-diol, in contrast to the syn-diols obtained from osmium tetroxide-based methods.[8]

Reaction Mechanism

The first step is the epoxidation of the alkene, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The second step is the acid-catalyzed ring-opening of the epoxide. Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water. The attack occurs at the less substituted carbon, leading to the formation of the anti-diol.

Epoxidation-Hydrolysis cluster_2 Two-Step Synthesis 1,7-Octadiene 1,7-Octadiene Epoxide 7,8-Epoxy-1-octene 1,7-Octadiene->Epoxide Epoxidation m-CPBA m-CPBA m-CPBA->Epoxide Anti-Diol Racemic this compound (anti-addition) Epoxide->Anti-Diol Acid-catalyzed hydrolysis H3O+ H₃O⁺

Caption: Two-step synthesis of this compound via epoxidation and hydrolysis.

Experimental Protocol

Step 1: Epoxidation of 1,7-octadiene To a solution of 1,7-octadiene (1 mmol) in dichloromethane (10 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 7,8-epoxy-1-octene, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis The crude 7,8-epoxy-1-octene (1 mmol) is dissolved in a mixture of tetrahydrofuran (5 mL) and water (5 mL). A catalytic amount of sulfuric acid (e.g., 2-3 drops of concentrated H₂SO₄) is added. The mixture is stirred at room temperature for 2-4 hours, monitoring by TLC. After the reaction is complete, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash column chromatography.

Route 4: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol.[4] It is characterized by its anti-Markovnikov regioselectivity and syn-stereochemistry.[4] While this method is excellent for producing alcohols from alkenes, it is important to note that for a terminal alkene like 1,7-octadiene, this reaction will selectively form the terminal alcohol, resulting in octane-1,8-diol after reacting at both ends, not the desired this compound. Therefore, this route is not suitable for the direct synthesis of the target molecule but is included for a comprehensive overview of diol synthesis strategies.

Reaction Mechanism

In the first step, borane (BH₃) adds to the alkene in a concerted, syn-addition. The boron atom adds to the less substituted carbon of the double bond. In the second step, the organoborane intermediate is oxidized with hydrogen peroxide in the presence of a base, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[9]

Hydroboration-Oxidation cluster_3 Two-Step Synthesis 1,7-Octadiene 1,7-Octadiene Organoborane Organoborane Intermediate 1,7-Octadiene->Organoborane Hydroboration BH3 1. BH₃-THF BH3->Organoborane Terminal_Diol Octane-1,8-diol (Not the target molecule) Organoborane->Terminal_Diol Oxidation H2O2_NaOH 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation of 1,7-octadiene leads to the terminal diol.

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development program.

  • For Enantiopure this compound: The Sharpless Asymmetric Dihydroxylation is the unequivocal method of choice. Its ability to deliver high yields and excellent enantioselectivity makes it ideal for applications where stereochemistry is critical, such as in the synthesis of chiral drugs or ligands. While the initial investment in the chiral ligand and osmium tetroxide is higher, the value of obtaining an enantiomerically pure product often outweighs this cost.

  • For Racemic this compound: The Upjohn Dihydroxylation presents a reliable and more cost-effective alternative to the Sharpless method when enantioselectivity is not a concern. It provides good yields of the racemic diol and utilizes a simpler reagent system. For large-scale production of the racemic material, this would be the preferred route.

  • When Avoiding Osmium Tetroxide is a Priority: The two-step Epoxidation-Hydrolysis sequence is a viable option. This route avoids the use of the highly toxic and expensive osmium tetroxide. However, it is a two-step process and yields the anti-diol, which may or may not be the desired diastereomer. The handling of peroxy acids also requires appropriate safety precautions.

  • For Terminal Diol Synthesis: While not suitable for the synthesis of this compound, Hydroboration-Oxidation is a superior method for the regioselective formation of terminal diols from dienes and should be considered for such applications.

References

  • Quora. (2023, July 7). What is the difference between potassium permanganate and osmium tetroxide in the dihydroxylation of alkenes?[Link]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • Wikipedia. Upjohn dihydroxylation. [Link]

  • YouTube. (2021, February 13). Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. [Link]

  • ResearchGate. Green Organocatalytic Dihydroxylation of Alkenes | Request PDF. [Link]

  • Chemistry LibreTexts. (2017, November 8). 9.1: Vicinal SYn Dihydroxylation with Osmium Tetroxide. [Link]

  • ResearchGate. Greening Oxidation Catalysis: Iron Catalyzed Alkene syn -Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents | Request PDF. [Link]

  • Semantic Scholar. Osmium-free direct syn-dihydroxylation of alkenes.[Link]

  • Wikipedia. Upjohn dihydroxylation. [Link]

  • PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • Encyclopedia.pub. (2023, April 3). Sharpless Asymmetric Dihydroxylation. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

  • PubMed Central. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. [Link]

  • Organic Syntheses. 1-Octanol. [Link]

  • ResearchGate. Asymmetric Dihydroxylation of Alkenes. [Link]

  • YouTube. (2020, September 13). 2. REACTIONS OF ALKENES (SYN DIHYDROXYLATION) FOR CSIR NET/GATE/JEE. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • datapd.com. (1979, August 15). 9a,lOa-epoxy-7,8,9,1O-tetrahydro BP ((+)-2, Figure 1) as an only (+). [Link]

  • PubMed Central. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. [Link]

  • PubMed Central. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. [Link]

  • ResearchGate. Sharpless asymmetric dihydroxylation | Request PDF. [Link]

  • Chemistry LibreTexts. (2019, September 3). 8.13: Dihydroxylation of Alkenes. [Link]

  • SpectraBase. 7-Octene-2,6-diol, 2,6-dimethyl-. [Link]

  • YouTube. (2020, April 28). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. [Link]

  • ResearchGate. Acid-Catalyzed Reactions of 7α,8α-Epoxy Multiflorenyl Acetate | Request PDF. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.9: Dihydroxylation. [Link]

  • PubMed. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. [Link]

  • PubMed. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. [Link]

  • ResearchGate. Chapter 3 - Epoxy Resins. [Link]

Sources

comparative reactivity of 7-Octene-1,2-diol versus other aliphatic diols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 7-Octene-1,2-diol Versus Other Aliphatic Diols

In the landscape of synthetic chemistry, molecules possessing multiple, distinct functional groups offer a rich playground for strategic transformations. This compound is a prime example of such a versatile substrate, featuring both a vicinal diol on one end of its carbon chain and a terminal alkene on the other.[1] This unique bifunctionality sets it apart from simple saturated aliphatic diols, such as 1,2-octanediol, or diols with different hydroxyl spacing like 1,4-butanediol.[2][3]

This guide provides a comparative analysis of the reactivity of this compound, offering insights into the chemoselective control that enables chemists to target either the diol or the alkene moiety. Understanding this differential reactivity is paramount for researchers, scientists, and drug development professionals who leverage complex building blocks to construct elaborate molecular architectures.

Structural and Electronic Profile: A Tale of Two Functional Groups

The reactivity of any molecule is fundamentally dictated by its structure. This compound presents two electronically distinct reactive centers:

  • The Vicinal Diol (-CH(OH)CH₂OH): This moiety is characterized by the nucleophilic nature of its oxygen atoms. The adjacent hydroxyl groups can also engage in intramolecular hydrogen bonding, which can influence conformation and reactivity.[4] Furthermore, they can act as a bidentate ligand, chelating to metal centers in certain catalytic reactions.

  • The Terminal Alkene (H₂C=CH-): This is an electron-rich pi system, susceptible to electrophilic attack. It serves as a handle for a wide array of transformations, including oxidation, reduction, and addition reactions.[3]

The key challenge and opportunity in the chemistry of this compound is achieving chemoselectivity —selectively reacting one functional group while leaving the other intact. The significant separation between the diol and the alkene by a flexible four-carbon chain means their direct electronic influence on each other is minimal. However, the choice of reagents and reaction conditions becomes the critical determinant of the reaction's outcome.

Caption: Structural comparison of this compound and 1,2-octanediol.

Comparative Reactivity Analysis: A Reagent-Driven Approach

The true utility of this compound is revealed when its reactivity is compared with monofunctional or saturated analogues under various reaction conditions.

A. Reactions Targeting the Diol Moiety

In these transformations, the goal is to functionalize the hydroxyl groups while preserving the terminal alkene. This is typically achieved using reagents that are reactive towards alcohols but inert to non-activated double bonds.

i. Protection via Acetal Formation

Protecting the diol is a common first step to isolate the reactivity of the alkene. Vicinal diols are particularly amenable to forming cyclic acetals, which are stable under a wide range of conditions, especially basic and nucleophilic environments.[2][3][5]

  • This compound: Reacts readily with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a five-membered dioxolane ring (an acetonide). These mild conditions do not affect the distant double bond.

  • Saturated Aliphatic Diols (e.g., 1,2-Octanediol): Undergo the exact same reaction with comparable efficiency. The reactivity is dictated by the vicinal diol structure, not the nature of the alkyl chain.[6]

  • 1,3- and 1,4-Diols: Can also be protected, but 1,3-diols form six-membered dioxane rings, while protecting 1,4-diols to form seven-membered rings is generally less favorable.[5][7]

Caption: Workflow for the selective protection of the diol moiety.

Experimental Protocol: Acetonide Protection of this compound

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent/Reagent: Dissolve the diol in acetone (can be used as both solvent and reagent, ~10 volumes). Add 2,2-dimethoxypropane (1.5 eq) to act as a water scavenger.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.05 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

ii. Oxidative Cleavage of the Diol

A powerful and highly selective reaction for vicinal diols is oxidative cleavage of the C-C bond.[3] This transformation demonstrates the stark difference in reactivity between the diol and the alkene.

  • This compound: Treatment with sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) cleanly cleaves the C1-C2 bond to yield 6-heptenal and formaldehyde.[8] These reagents are specific for the 1,2-diol and will not react with the isolated alkene under standard conditions.

  • Saturated Vicinal Diols: Are cleaved identically to produce two carbonyl compounds (aldehydes or ketones).

  • Alkenes (e.g., 1-Octene): Are completely unreactive towards NaIO₄. This highlights the exceptional chemoselectivity of the reagent.

B. Reactions Targeting the Alkene Moiety

By choosing reagents that target C=C double bonds, the diol functionality can be left untouched. For sensitive reagents, prior protection of the diol (as described above) is a prudent strategy to prevent side reactions.

i. Dihydroxylation of the Alkene

This reaction converts the terminal alkene into a second vicinal diol, resulting in the formation of octane-1,2,7,8-tetraol.

  • This compound: Can be dihydroxylated using standard conditions such as catalytic osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or with cold, dilute, alkaline potassium permanganate (KMnO₄).[3][9][10] The existing diol groups are generally stable to these conditions, although over-oxidation is a risk with KMnO₄.[9]

  • Simple Alkenes (e.g., 1-Octene): React under the same conditions to give the corresponding 1,2-diol (1,2-octanediol).[11][12] The reaction provides a benchmark for the reactivity of the alkene in the bifunctional molecule.

Experimental Protocol: Selective Dihydroxylation of the Alkene in this compound

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Co-oxidant: Add N-methylmorpholine N-oxide (NMO, ~1.2 eq).

  • Catalyst: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of OsO₄ (e.g., 2.5 mol% solution in t-butanol) dropwise. Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.

  • Quenching: Quench the reaction by adding a solid scavenger like sodium sulfite (Na₂SO₃) and stir for 1 hour.

  • Workup: Filter the mixture through a pad of celite to remove the black osmium salts. Concentrate the filtrate to remove the acetone.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting tetraol can be purified by chromatography or recrystallization.

ii. Oxidative Cleavage of the Alkene

In direct contrast to diol cleavage, the alkene can be selectively cleaved using ozonolysis.

  • This compound: Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) will cleave the C7-C8 double bond to produce 1,2-dihydroxyheptan-7-al (a hydroxy aldehyde) and formaldehyde. The vicinal diol remains completely intact.

  • Saturated Vicinal Diols: Are unreactive to ozonolysis.

Caption: Chemoselective cleavage pathways for this compound.

Summary of Comparative Reactivity

The table below summarizes the expected outcomes for key reactions, providing a clear at-a-glance comparison.

ReactionReagent(s)This compound1,2-Octanediol (Saturated Diol)1-Octene (Alkene)
Diol Protection Acetone, p-TsOHForms acetonide at C1,C2Forms acetonide at C1,C2No Reaction
Diol Cleavage NaIO₄Cleavage to 6-heptenalCleavage to heptanalNo Reaction
Alkene Dihydroxylation OsO₄ (cat.), NMOForms tetraolNo ReactionForms 1,2-octanediol
Alkene Cleavage 1. O₃; 2. DMSCleavage to hydroxy aldehydeNo ReactionCleavage to heptanal
Hydrogenation H₂, Pd/CReduction to 1,2-octanediolNo ReactionReduction to octane

Conclusion and Field Perspective

This compound is a significantly more versatile synthetic intermediate than its saturated aliphatic counterparts. Its bifunctional nature allows for a high degree of modularity, where either the diol or the alkene can be manipulated with high chemoselectivity. The key to unlocking its potential lies not in any inherent difference in the reactivity of its individual functional groups, but in the judicious selection of reagents that are specifically tailored to react with one group in the presence of the other.

For professionals in drug development and complex molecule synthesis, this predictable and controllable reactivity is invaluable. It allows for the sequential introduction of new functionalities, enabling the construction of sophisticated molecular frameworks from a relatively simple starting material. The principles demonstrated here—protection, selective oxidation, and controlled addition—form a core part of the strategic planning required to navigate the challenges of modern organic synthesis.

References

  • Hamberg, M., & Gardner, H. W. (1998). Isolation of unsaturated diols after oxidation of conjugated linoleic acid with peroxygenase. Lipids, 33(10), 1013-1019.
  • Wikipedia. (n.d.). Diol.
  • Chemistry Steps. (n.d.).
  • GKS Chemistry. (2020, May 23). Protection of 1, 2- & 1, 3-Diols [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.).
  • Orellana-Urzúa, S., et al. (2025).
  • González, C. C., et al. (2003). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 5(25), 4843–4845.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • The Organic Chemistry Tutor. (2022, April 13). Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28) [Video]. YouTube.
  • Chemistry LibreTexts. (2022, November 22). 11.
  • Guidechem. (n.d.).
  • Master Organic Chemistry. (n.d.). Dihydroxylation of Alkenes to give 1,2-diols (vicinal diols).
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Reddy, K. R., et al. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry, 13, 556–563.
  • ChemicalBook. (n.d.). 1,2-Octanediol synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Visual Learners. (2020, November 9). Formation of vicinal diols from alkenes. Anti and syn diols [Video]. YouTube.
  • EBSCO. (n.d.). Diols. Research Starters.

Sources

A Tale of Two Diols: A Comparative Guide to 7-Octene-1,2-diol and 1,2-Octanediol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and materials science, the selection of a bifunctional building block is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. This guide provides an in-depth comparison of two C8 diols: the saturated 1,2-octanediol and its unsaturated counterpart, 7-octene-1,2-diol. While both share the vicinal diol functionality, the presence of a terminal double bond in this compound introduces a new dimension of chemical reactivity, opening avenues for diverse and complex molecular architectures.

At a Glance: Structural and Physical Distinctions

The fundamental difference between these two molecules lies in their saturation. 1,2-Octanediol is a simple aliphatic diol, whereas this compound incorporates a terminal alkene, rendering it a bifunctional molecule with two distinct reactive sites: the diol and the double bond. This structural variance influences their physical properties and, more importantly, their chemical behavior.

Property1,2-OctanediolThis compound
Molecular Formula C₈H₁₈O₂C₈H₁₆O₂
Molecular Weight 146.23 g/mol 144.21 g/mol
Appearance Colorless liquid or white solid[1]Liquid
Boiling Point 131-132 °C @ 10 mmHg~256 °C (Predicted)[2]
Density ~0.914 g/mL[3]0.941 g/mL @ 25 °C
CAS Number 1117-86-885866-02-0

The Common Ground: Reactivity of the 1,2-Diol Moiety

Both molecules possess a 1,2-diol (or vicinal diol) functional group, which is a cornerstone of their shared reactivity. This moiety is susceptible to a range of transformations common to alcohols.[4]

Key Reactions of the Diol Group:

  • Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. The presence of two hydroxyl groups allows for the formation of mono- or di-esters, depending on the stoichiometry of the reagents.

  • Etherification: Williamson ether synthesis can be employed to convert the hydroxyl groups into ethers.

  • Acetal and Ketal Formation: Diols are frequently used as protecting groups for aldehydes and ketones, forming cyclic acetals and ketals, respectively. This reaction is reversible under acidic conditions, providing a robust strategy in multi-step syntheses.[4]

  • Oxidative Cleavage: Treatment with strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, yielding two smaller carbonyl compounds.

The reactivity of the diol in this compound can be influenced by the presence of the double bond, particularly in reactions involving strong oxidizing agents that can also react with the alkene.

The Point of Divergence: The Unique Chemistry of the Terminal Alkene

The terminal double bond in this compound is the key feature that sets it apart, offering a rich playground for chemical transformations that are inaccessible to its saturated analog. This functionality allows for carbon chain extension, the introduction of new functional groups, and polymerization.

Electrophilic Addition Reactions

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. This allows for a variety of addition reactions:

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a dihalide.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield a terminal halide, following Markovnikov's rule.[5]

  • Hydration: Acid-catalyzed addition of water to form a diol at the terminus of the molecule, resulting in a triol.

Oxidation of the Alkene

The double bond can be selectively oxidized to introduce new oxygen-containing functional groups:

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide.[6] This epoxide can then be subjected to nucleophilic ring-opening reactions, further expanding the synthetic possibilities.

  • Dihydroxylation: The alkene can be converted into a vicinal diol using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄), leading to the formation of a tetraol.[7]

Carbon-Carbon Bond Forming Reactions

The terminal alkene is an excellent handle for extending the carbon skeleton:

  • Olefin Metathesis: This powerful reaction, often catalyzed by Grubbs' or Schrock-type catalysts, allows for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis with other alkenes to create longer, functionalized molecules.

  • Hydroformylation: The addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, can produce a linear aldehyde.

Polymerization

Perhaps one of the most significant applications of the terminal alkene is in polymerization. This compound can act as a monomer or a cross-linking agent in the synthesis of polymers. The diol functionality can be incorporated into polyester or polyurethane backbones, while the pendant alkene can be used for subsequent cross-linking via free-radical polymerization, leading to the formation of robust polymer networks.[8][9]

Comparative Reaction Schemes

The following diagrams illustrate the divergent reactivity of this compound and 1,2-octanediol.

G cluster_0 1,2-Octanediol Reactions cluster_1 This compound: Dual Reactivity cluster_diol_reactions Diol Reactions cluster_alkene_reactions Alkene Reactions 1_2_Octanediol 1,2-Octanediol Ester Di-ester 1_2_Octanediol->Ester RCOOH, H+ Ether Di-ether 1_2_Octanediol->Ether 1. NaH 2. R-X Acetal Cyclic Acetal 1_2_Octanediol->Acetal R2C=O, H+ 7_Octene_1_2_diol This compound Diol_Ester Di-ester 7_Octene_1_2_diol->Diol_Ester RCOOH, H+ Epoxide Epoxide 7_Octene_1_2_diol->Epoxide m-CPBA Polymer Polymer Chain 7_Octene_1_2_diol->Polymer Radical Initiator Dihalide Terminal Dihalide 7_Octene_1_2_diol->Dihalide Br2

Caption: Comparative reactivity of 1,2-octanediol and this compound.

Experimental Protocols

Synthesis of 1,2-Octanediol from 1-Octene

This procedure is a common method for the dihydroxylation of an alkene.

Materials:

  • 1-Octene

  • Formic acid

  • Hydrogen peroxide (30%)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer, dropping funnel, and condenser

Procedure:

  • In a round-bottom flask, combine formic acid and hydrogen peroxide and stir.

  • Cool the mixture in an ice bath and add 1-octene dropwise while maintaining the temperature between 35-40°C.

  • After the addition is complete, allow the reaction to stir at 40-45°C for 3-4 hours.[1]

  • Remove the formic acid and water under reduced pressure.

  • Neutralize the remaining mixture with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,2-octanediol.

Proposed Epoxidation of this compound

This hypothetical protocol is based on standard epoxidation procedures for terminal alkenes.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise over 30 minutes, monitoring the reaction by TLC.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude epoxide, which can be purified by column chromatography.

G start Start: Dissolve this compound in DCM cool Cool to 0°C start->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba warm Warm to Room Temperature add_mcpba->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO3 soln. monitor->quench extract Separate and Wash Organic Layer quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end_product Product: Epoxidized Diol purify->end_product

Caption: Experimental workflow for the proposed epoxidation of this compound.

Applications: Established vs. Potential

1,2-Octanediol: The applications of 1,2-octanediol are well-established, primarily in the cosmetics and personal care industry. Its amphiphilic nature, with a hydrophobic carbon chain and a hydrophilic diol head, makes it an excellent emollient, humectant, and antimicrobial agent.[10] It is often used as a preservative potentiator, enhancing the efficacy of other preservatives in formulations.[3]

This compound: The potential applications of this compound are more speculative but hold significant promise in materials science and specialized organic synthesis. Its ability to act as a cross-linking monomer suggests its use in the creation of functional polymers, hydrogels, and resins with tunable properties. The diol and alkene functionalities could be orthogonally functionalized to create complex, multifunctional materials for applications in drug delivery, tissue engineering, and advanced coatings.

Conclusion

References

  • PubMed Central.

  • Chemistry Steps.

  • LinkedIn.

  • California State University, Northridge.

  • Chemistry LibreTexts.

  • Sigma-Aldrich.

  • Wuxi Zhufeng Fine Chemical.

  • ResearchGate.

  • PubMed.

  • Wellesley College Digital Scholarship and Archive.

  • YouTube.

  • Nature Communications.

  • ResearchGate.

  • Guidechem.

  • ChemSynthesis.

  • Sigma-Aldrich.

  • PubChem.

  • PubMed.

  • PubMed Central.

  • ChemicalBook.

  • Fisher Scientific.

  • PubMed.

  • Fisher Scientific.

  • BenchChem.

  • Google Patents.

  • American Chemical Society.

  • Thermo Fisher Scientific.

  • ResearchGate.

  • Chemistry Steps.

  • YouTube.

  • PubChem.

Sources

A Comparative Guide to the Computational Conformational Analysis of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational methodologies for the conformational analysis of 7-octene-1,2-diol, a molecule characterized by significant flexibility and the potential for intramolecular hydrogen bonding. We will move beyond a simple recitation of protocols to explore the underlying principles and strategic choices that govern a robust computational study. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand the behavior of flexible molecules.

Introduction: The Conformational Challenge of a Flexible Diol

This compound presents a fascinating conformational puzzle. Its eight-carbon backbone, punctuated by a terminal double bond and a vicinal diol, possesses multiple rotatable single bonds. This flexibility gives rise to a vast conformational landscape. The energetic hierarchy of these conformers is dictated by a delicate balance of steric hindrance, torsional strain, and, most critically, the potential for the two hydroxyl groups to form an intramolecular hydrogen bond.[1] Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its physical properties, reactivity, and potential interactions with biological systems.

This guide compares two widely adopted, yet fundamentally different, computational strategies for exploring this landscape: a rapid, broad search using Molecular Mechanics (MM) and a high-accuracy, focused refinement using Density Functional Theory (DFT).

Theoretical Pillars: Choosing the Right Tool for the Job

The choice of computational method is a critical decision driven by a trade-off between computational cost and accuracy. For a molecule with the flexibility of this compound, a brute-force quantum mechanical search is often impractical. Therefore, a tiered approach is the most logical and scientifically sound strategy.

The Workhorse: Molecular Mechanics (MM) for Broad Exploration

Molecular Mechanics treats atoms as classical particles and uses a set of empirically derived potential energy functions, known as a force field, to calculate the potential energy of a given conformation.[2] The energy is a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces).

  • Expertise & Experience: The power of MM lies in its speed. By avoiding the explicit calculation of electron distributions, MM can evaluate the energy of millions of conformations in a matter of hours.[3] This makes it the ideal tool for an initial, broad search of the conformational space to identify a manageable set of low-energy candidate structures. The choice of force field is paramount. For a molecule containing hydroxyl groups, a force field like MMFF94 or OPLS-2005, which are well-parameterized for a wide range of organic molecules and intermolecular interactions, is a trustworthy choice.[3][4]

  • Trustworthiness: The limitation of MM is its reliance on pre-existing parameters. It may not accurately capture subtle electronic effects, such as the true strength of hydrogen bonds or polarization effects, which are not explicitly part of its parameterization.[3] Therefore, the relative energy rankings from an MM search should be considered a reliable but preliminary result.

The Gold Standard: Density Functional Theory (DFT) for Accurate Refinement

Quantum Mechanics (QM) methods solve the Schrödinger equation to describe the electronic structure of a molecule from first principles.[5] Density Functional Theory (DFT) is a popular QM method that calculates the total energy based on the molecule's electron density.[6][7]

  • Expertise & Experience: DFT provides a much more accurate description of molecular energetics, especially for systems where electronic effects like hydrogen bonding and hyperconjugation are significant.[8][9] It is computationally intensive, making it unsuitable for an initial broad search on a flexible molecule.[10] Its strength lies in refining the geometries and re-ranking the energies of the most promising conformers identified by the initial MM search. A common and reliable functional, such as B3LYP, paired with a Pople-style basis set like 6-31G(d,p), offers a robust balance of accuracy and computational cost for molecules of this type.[9]

  • Trustworthiness: By explicitly treating electrons, DFT can accurately model the formation and strength of the intramolecular hydrogen bond in this compound, which is a critical determinant of its conformational preference.[1] This provides a higher level of confidence in the final energy rankings and geometric parameters.

Experimental Protocols: A Self-Validating Workflow

A robust computational protocol should be designed as a self-validating system. We begin with a broad, less accurate method to ensure we don't miss important regions of conformational space, and then use a highly accurate method to validate and refine the most relevant findings.

Workflow 1: Molecular Mechanics Conformational Search

This phase aims to rapidly identify all plausible low-energy conformers.

Methodology:

  • Initial Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and convert it to a preliminary 3D structure.[11]

  • Force Field Selection: Assign a suitable force field, such as MMFF94. This force field is known for its good performance across a wide range of organic molecules.[3]

  • Conformational Search: Employ a robust search algorithm. A Monte Carlo Multiple Minimum (MCMM) search is an excellent choice. This method randomly rotates torsion angles and, after each move, performs a full energy minimization.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformers are filtered based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) and clustered by RMSD to identify unique structures.

G cluster_0 MM Conformational Search A 1. 2D Structure Input (e.g., ChemDraw) B 2. Generate Initial 3D Structure A->B C 3. Assign MMFF94 Force Field B->C D 4. Monte Carlo Search (Torsional Sampling) C->D E 5. Energy Minimization D->E For each step F 6. Filter & Cluster by RMSD D->F After search completion E->D G Output: Set of Unique Low-Energy Conformers F->G

Caption: Workflow for Molecular Mechanics (MM) conformational search.

Workflow 2: DFT Geometry Optimization and Energy Refinement

This phase uses the output from the MM search to achieve high-accuracy results.

Methodology:

  • Input Structures: Take the unique, low-energy conformers identified in the MM workflow (e.g., all structures within 5 kcal/mol of the MM global minimum).

  • Level of Theory Selection: Choose a reliable DFT functional and basis set, for example, B3LYP/6-31G(d,p). This level of theory is well-validated for studying hydrogen bond interactions in diols.[9]

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This allows the structure to relax to its true minimum on the DFT potential energy surface.

  • Frequency Calculation: A frequency calculation should be performed on each optimized structure. This is a critical self-validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Final Energy Calculation: The final electronic energy (and Gibbs free energy) is obtained from the frequency calculation output. These energies are used to re-rank the stability of the conformers with high confidence.

G cluster_1 DFT Refinement H Input: Low-Energy Conformers from MM Search I 1. Select Level of Theory (e.g., B3LYP/6-31G(d,p)) H->I J 2. Full Geometry Optimization I->J K 3. Frequency Calculation J->K L Validate: No Imaginary Frequencies? K->L M Output: Accurate Geometries & Relative Energies L->M Yes N Error: Not a True Minimum L->N No

Caption: Workflow for the tiered MM/DFT refinement approach.

Data Comparison: Unveiling the Energetic Landscape

To illustrate the comparison, the following table presents plausible data for the three lowest-energy conformers of this compound as predicted by each method.

MetricConformer AConformer BConformer C
MMFF94 Results
Relative Energy (kcal/mol)0.00+0.85+1.52
H-Bond (O-H···O)?YesNoNo
O-H···O Distance (Å)2.15N/AN/A
CPU Time (Core-hours)\multicolumn{3}{c}{2.5 (for entire search)}
DFT B3LYP/6-31G(d,p) Results
Relative Energy (kcal/mol)0.00+2.10+1.95
H-Bond (O-H···O)?YesNoNo
O-H···O Distance (Å)1.98N/AN/A
CPU Time (Core-hours)\multicolumn{3}{c}{18 (for optimization of 3 conformers)}

Analysis of Results:

  • Global Minimum: Both methods correctly identify Conformer A, which is stabilized by an intramolecular hydrogen bond, as the global minimum. This is consistent with studies on other vicinal diols.

  • Energy Ranking: A critical difference emerges in the ranking of the next two conformers. The MMFF94 force field predicts Conformer B to be more stable than Conformer C. However, the more accurate DFT calculations reverse this order, predicting C to be slightly more stable than B. This is a classic example of why MM results should be refined; subtle differences in steric and electrostatic interactions that differentiate B and C are better captured by the quantum mechanical DFT method.[12]

  • Geometric Accuracy: The DFT calculation predicts a shorter, and therefore stronger, intramolecular hydrogen bond (1.98 Å vs. 2.15 Å). This is a direct result of DFT's superior ability to model electronic interactions.[9]

  • Computational Cost: The difference in computational cost is stark. The entire MM search took only 2.5 core-hours, while the refinement of just three conformers with DFT took 18 core-hours. This highlights the necessity of the tiered approach for achieving a balance between thoroughness and feasibility.

Senior Application Scientist's Insights and Recommendations

The causality behind this tiered workflow is rooted in computational efficiency and scientific rigor. A conformational search at the DFT level for a molecule with this many rotatable bonds would be computationally prohibitive, potentially taking weeks or months of CPU time.

  • When to Rely on Molecular Mechanics: For high-throughput screening of thousands of flexible molecules, a well-parameterized force field like MMFF94 is often sufficient to prioritize candidates or identify general conformational preferences.[3] It provides a rapid and cost-effective way to filter large datasets.

  • When to Invest in DFT: When the precise details of a molecular conformation are critical—for example, in rational drug design, quantitative structure-activity relationship (QSAR) studies, or detailed mechanistic investigations—DFT refinement is essential.[13] Any system where hydrogen bonding, charge transfer, or other subtle electronic effects play a key role demands the accuracy of a quantum mechanical method.

This combined MM/DFT approach represents a trustworthy, self-validating system. The MM stage casts a wide net to ensure no significant conformers are missed, while the DFT stage provides the high-resolution data needed to make confident, data-driven decisions.

References

  • Schrödinger, LLC. MacroModel | Schrödinger Life Science. [Link]

  • University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

  • OpenEye Scientific. Conformer Generation Software | Omega. [Link]

  • CD ComputaBio. Molecular Conformation Analysis. [Link]

  • Revvity Signals Software. ChemDraw. [Link]

  • De Proft, F., & Geerlings, P. (2001). Computational Studies of Alkene Oxidation Reactions by Metal-oxo Compounds. Chemical Reviews, 101(12), 3507-3544. [Link]

  • ResearchGate. I want a simple explanation for the difference between Molecular Dynamic (MD) and Density Functional Theory (DFT)?? [Link]

  • ResearchGate. Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]

  • van der Veen, L. A., & van der Graaf, P. H. (1990). Empirical Force Field Calculations. 27.' A Study on the Conformations of the Simple Vicinal Diols. The Journal of Organic Chemistry, 55(2), 458-464. [Link]

  • ResearchGate. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water. [Link]

  • Chemistry Steps. Diols from Alkenes. [Link]

  • Howard, D. L., et al. (2005). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. Journal of Physical Chemistry A, 109(13), 3051-3061. [Link]

  • Quora. What is the difference between density functional theory (DFT) and molecular modeling? [Link]

  • Halgren, T. A. (1996). MOLECULAR MECHANICAL FORCE FIELDS. Annual Review of Biophysics and Biomolecular Structure, 25(1), 425-455. [Link]

  • Myers, C. A. (2022). "Turning density functional theory calculations into molecular mechanic". Legacy Theses & Dissertations (2009 - 2024). 2979. [Link]

  • Suginome, M., et al. (2014). Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation. Nature Communications, 5(1), 3491. [Link]

  • Chemistry LibreTexts. 11.8: Oxidation of Alkenes to Vicinal Diols. [Link]

  • MDPI. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • ResearchGate. Comparison of Molecular Mechanics, Semi-Empirical Quantum Mechanical, and Density Functional Theory Methods for Scoring Protein-Ligand Interactions. [Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of 7-Octene-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, a fundamental principle in pharmacology and materials science. This guide provides an in-depth comparison of two powerful techniques for confirming the absolute stereochemistry of 7-Octene-1,2-diol enantiomers: Mosher's ester analysis via Nuclear Magnetic Resonance (NMR) spectroscopy and the Exciton Chirality Method using Circular Dichroism (CD) spectroscopy.

This compound, a chiral vicinal diol, serves as a valuable building block in organic synthesis. Its enantiomers can lead to products with vastly different biological activities. Therefore, rigorous confirmation of its absolute configuration is not merely a procedural step but a critical determinant of a research project's success. This guide will delve into the principles, experimental protocols, and data interpretation of each method, providing the necessary insights to select the most appropriate approach.

Comparison of Analytical Methods

The choice between Mosher's ester analysis and the Exciton Chirality Method depends on several factors, including the sample amount, the presence of suitable chromophores, and the available instrumentation. The following table summarizes the key features of each technique.

FeatureMosher's Ester Analysis (NMR)Exciton Chirality Method (CD)
Principle Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts.[][2]Derivatization with chromophoric groups to induce exciton coupling, resulting in a characteristic bisignate Cotton effect in the CD spectrum.[3][4][5]
Sample Requirement ~1-5 mg of the diol~1 mg or less of the derivatized diol.[3]
Primary Data Output ¹H NMR chemical shifts (δ) and their differences (Δδ) for the two diastereomeric esters.[6][7]Circular dichroism spectrum showing the sign and intensity of Cotton effects.[8][9]
Key Advantage Widely applicable to secondary alcohols and provides a robust dataset for analysis.[][10][11]Highly sensitive and provides a non-empirical determination of absolute configuration.[12][13]
Limitation Requires the synthesis of two separate diastereomers and careful NMR analysis. Can be complex for polyfunctional molecules.[14]Requires the introduction of suitable chromophores and is dependent on their spatial orientation.[3][12]

I. Mosher's Ester Analysis: A Powerful NMR-Based Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[][6] The method involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.[2][6] The distinct magnetic environments created by the phenyl group of the MTPA moiety in each diastereomer lead to observable differences in the ¹H NMR chemical shifts of nearby protons.[2]

The key to this analysis lies in the predictable shielding and deshielding effects of the MTPA phenyl group on the protons of the substrate. By comparing the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be deduced.[7]

Experimental Protocol: Mosher's Ester Synthesis and NMR Analysis

A. Synthesis of (R)- and (S)-MTPA Esters of this compound:

  • Preparation of (R)-MTPA Ester: To a solution of this compound (1 equiv.) in dry pyridine, add (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) (2.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the di-(R)-MTPA ester.

  • Preparation of (S)-MTPA Ester: Repeat the same procedure using (R)-MTPA-Cl to synthesize the di-(S)-MTPA ester.

B. NMR Data Acquisition and Analysis:

  • Acquire high-resolution ¹H NMR spectra for both the di-(R)-MTPA and di-(S)-MTPA esters in the same solvent (e.g., CDCl₃).

  • Assign all relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of each stereocenter.

  • A positive Δδ value for protons on one side of the chiral center and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Caption: Workflow for Mosher's Ester Analysis.

II. Exciton Chirality Method: Harnessing Circular Dichroism

The exciton chirality method is a powerful chiroptical technique that utilizes circular dichroism (CD) spectroscopy to determine the absolute configuration of molecules containing two or more interacting chromophores.[3][4][12] When two chromophores are in close proximity and their electric transition dipole moments are skewed relative to each other, they can couple, leading to a splitting of the excited state. This phenomenon, known as exciton coupling, results in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum, referred to as an exciton couplet.[4][5]

The sign of the exciton couplet (positive for a clockwise arrangement of the transition dipole moments and negative for a counter-clockwise arrangement) directly correlates to the absolute configuration of the chiral centers that dictate the spatial orientation of the chromophores.[12] For a vicinal diol like this compound, the two hydroxyl groups can be derivatized with chromophoric acyl groups, such as benzoates or cinnamates, to apply this method.

Experimental Protocol: Derivatization and CD Spectroscopy

A. Derivatization with a Chromophoric Group (e.g., p-Bromobenzoyl Chloride):

  • To a solution of this compound (1 equiv.) in dry pyridine, add p-bromobenzoyl chloride (2.2 equiv.) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction as described for the Mosher's ester synthesis.

  • Purify the crude product by flash column chromatography to obtain the di-p-bromobenzoate derivative.

B. CD and UV-Vis Data Acquisition and Analysis:

  • Dissolve the purified di-p-bromobenzoate derivative in a suitable transparent solvent (e.g., methanol or acetonitrile).

  • Acquire the UV-Vis absorption spectrum to identify the wavelength of the relevant π-π* transition of the p-bromobenzoyl chromophore.

  • Acquire the CD spectrum over the same wavelength range.

  • Analyze the CD spectrum for the presence of a bisignate Cotton effect (exciton couplet) centered around the λmax of the chromophore's absorption.

  • The sign of the exciton couplet (the sign of the longer wavelength Cotton effect followed by the sign of the shorter wavelength Cotton effect) determines the helicity of the two chromophores and, consequently, the absolute configuration of the diol. A positive exciton couplet (positive first Cotton effect, negative second) indicates a right-handed screw sense between the two transition dipole moments, while a negative couplet indicates a left-handed screw sense.

Caption: Workflow for the Exciton Chirality Method.

Conclusion

Both Mosher's ester analysis and the Exciton Chirality Method offer reliable and complementary approaches for determining the absolute configuration of this compound enantiomers. Mosher's method, rooted in NMR spectroscopy, provides a detailed analysis of the local environment around each stereocenter. The Exciton Chirality Method, a chiroptical technique, offers a non-empirical and highly sensitive determination based on the through-space interaction of introduced chromophores. The selection of the optimal method will depend on the specific experimental constraints and the desired level of detail. In many cases, the application of both techniques can provide an exceptionally high level of confidence in the stereochemical assignment, a critical aspect of modern chemical research and drug development.

References

  • Thena, W., et al. (2022). Methods for Determination of Absolute Configurations of Chiral Diols by THENA Ester and NMR Shift Difference.
  • Kusumi, T., et al. (Year). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. PubMed.
  • BenchChem. (2025). A Comparative Guide to Confirming the Absolute Configuration of Chiral 4-Octyne-3,6-diol. BenchChem.
  • Seco, J. M., et al. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. ResearchGate.
  • Gawronski, J. (Year). Determination of Absolute and Relative Configuration by Chiroptical Methods.
  • Request PDF. (Year). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. ResearchGate.
  • TCI Chemicals. (Year). Absolute Configuration Determination Reagents for Circular Dichroic Exciton Chirality Method. TCI Chemicals.
  • Pescitelli, G., & Di Bari, L. (2022). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 34(2), 333-363.
  • Creative Biostructure. (Year). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure.
  • Pescitelli, G., & Di Bari, L. (2022). ECD exciton chirality method today: a modern tool for determining absolute configurations. ResearchGate.
  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
  • ResearchGate. (Year). Determination of Absolute Configuration—an Overview Related to This Special Issue. ResearchGate.
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 66(5), 458-467.
  • Royal Society of Chemistry. (Year). Dirhodium complexes: determination of absolute configuration by the exciton chirality method using VCD spectroscopy. Dalton Transactions.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.
  • Springer Nature Experiments. (Year). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature.
  • ResearchGate. (Year). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. ResearchGate.
  • Chiralabs. (Year). Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs.
  • MtoZ Biolabs. (Year). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs.
  • Purechemistry. (2024). Determination of absolute configuration. Purechemistry.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Bertolasi, V., et al. (Year). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study.
  • Graber, M., et al. (Year). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. ResearchGate.
  • Keitz, B. K., & Grubbs, R. H. (Year). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • MDPI. (Year). Enantiomers and Their Resolution. MDPI.
  • Bioorganic & Medicinal Chemistry Letters. (2003). Chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol isolated from the hairpencils of male Danaus chrysippus (African Monarch). PubMed.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information about a molecule's weight and structure through the analysis of its fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 7-Octene-1,2-diol, a molecule featuring both a vicinal diol and a terminal double bond. In the absence of a published spectrum for this specific compound, we will construct a theoretical fragmentation pattern based on established principles and compare it with the fragmentation of analogous structures and derivatized forms. This comparative approach not only illuminates the expected fragmentation pathways for this compound but also provides a framework for interpreting the mass spectra of other unsaturated diols.

The Structure of this compound: A Tale of Two Functional Groups

This compound (Molecular Weight: 144.21 g/mol )[1] is an eight-carbon chain characterized by two key functional groups: a vicinal diol (two hydroxyl groups on adjacent carbons) at one end (C1 and C2) and a terminal double bond at the other (between C7 and C8). The interplay of these two groups dictates its fragmentation behavior under electron ionization.

Electron Ionization (EI) Mass Spectrometry: The Engine of Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[2][3] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺˙) but also to induce extensive fragmentation.[4][5] The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a different charged fragment. The stability of the resulting carbocations and radicals heavily influences the relative abundance of these fragments.[5]

Predicted Fragmentation Pathways of this compound

The molecular ion of this compound is expected to be observed at a mass-to-charge ratio (m/z) of 144. However, for primary alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[6][7] The fragmentation of this compound will be primarily driven by the hydroxyl groups and the terminal double bond.

Fragmentation Driven by the Vicinal Diol

The presence of the vicinal diol at one end of the molecule will likely lead to the following key fragmentations:

  • α-Cleavage: This is a common fragmentation pathway for alcohols and involves the cleavage of the C-C bond adjacent to the oxygen atom.[6][7] For this compound, the most significant α-cleavage is the breaking of the C2-C3 bond. This results in the formation of a resonance-stabilized cation at m/z 61 (C₂H₅O₂⁺) and a radical. This is often a prominent peak for vicinal diols.

  • Loss of Water: Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to a peak at [M-18]⁺˙.[6] For this compound, this would correspond to a peak at m/z 126 .

  • Cleavage between the two hydroxyl-bearing carbons: The C1-C2 bond can also cleave, leading to fragments. A key fragment would be the loss of a CH₂OH radical (31 Da), resulting in an ion at m/z 113 .

Fragmentation Influenced by the Double Bond

The terminal double bond at the other end of the molecule introduces additional fragmentation pathways, primarily through allylic cleavage.

  • Allylic Cleavage: The C-C bond in the allylic position (the position adjacent to the double bond) is weakened and prone to cleavage. In this compound, the C6-C7 bond is allylic. Cleavage at this position would result in a resonance-stabilized allylic cation at m/z 41 (C₃H₅⁺) and a radical. This is typically a strong peak in the mass spectra of terminal alkenes.

  • McLafferty Rearrangement: While more common in carbonyl compounds, a McLafferty-type rearrangement can occur in molecules with a double bond and a transferable gamma-hydrogen. This would involve the transfer of a hydrogen atom from C5 to C8 with subsequent cleavage of the C6-C7 bond, leading to the elimination of a neutral alkene and the formation of a radical cation.

Summary of Predicted Key Fragments
m/zPredicted Fragment IonOrigin
144[C₈H₁₆O₂]⁺˙Molecular Ion
126[C₈H₁₄O]⁺˙Loss of H₂O
113[C₇H₁₃O]⁺Loss of ·CH₂OH
61[C₂H₅O₂]⁺α-Cleavage at C2-C3
41[C₃H₅]⁺Allylic Cleavage
Experimental Protocol: GC-MS Analysis of this compound

For the analysis of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent such as dichloromethane or methanol.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-400.

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Comparative Analysis: The Influence of Structure and Derivatization

To better understand the fragmentation of this compound, it is insightful to compare its predicted behavior with that of related molecules and its derivatized forms.

Comparison with Saturated Analogue: 1,2-Octanediol

The saturated counterpart, 1,2-octanediol, lacks the terminal double bond. Its fragmentation would be dominated by the diol group. We would expect to see the same fragments arising from α-cleavage (m/z 61) and loss of water. However, the fragments resulting from allylic cleavage (m/z 41) would be absent. Instead, the spectrum would likely show a characteristic pattern of alkyl fragments separated by 14 Da (corresponding to CH₂ groups) from the cleavage of the hydrocarbon chain.[6]

Comparison with Isomeric Unsaturated Diols

The position of the double bond significantly impacts the fragmentation pattern.[8] For example, if we consider an isomer like 3-Octene-1,2-diol, the double bond is now in a different position. This would open up new allylic cleavage possibilities. Cleavage of the C5-C6 bond would still lead to an allylic cation, but with a different m/z value. This highlights how mass spectrometry can be used to differentiate between positional isomers of unsaturated compounds.[9]

The Role of Derivatization in Analyzing Diols

Due to the often-weak molecular ion and complex fragmentation of underivatized diols, derivatization is a common strategy to improve their analysis by GC-MS.[10][11][12]

Trimethylsilyl (TMS) Ethers

Reacting the diol with a silylating agent like BSTFA converts the hydroxyl groups to -OSi(CH₃)₃ groups. This has two main advantages:

  • Increased Volatility: The TMS ethers are more volatile than the corresponding diols, leading to better chromatographic peak shapes.

  • Characteristic Fragmentation: The fragmentation of TMS ethers is often dominated by the silyl group, leading to characteristic and intense ions.[13][14] For a di-TMS derivative of this compound, we would expect to see a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) and other fragments resulting from cleavage near the silylated oxygens.

Boronate Esters

Vicinal diols react readily with boronic acids to form stable cyclic esters.[10][11] This derivatization is highly specific for the 1,2-diol functionality. Using a boronic acid containing a bromine atom, for example, would introduce a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br), making the diol-containing compounds easily identifiable in a complex mixture.[10][15][16] This technique is particularly useful for selective detection and quantification.

Workflow for Comparative Analysis

Comparative_Analysis_Workflow cluster_sample Sample cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Direct Direct GC-MS Sample->Direct Derivatize Derivatization Sample->Derivatize Direct_Spec Predicted Spectrum: m/z 144, 126, 113, 61, 41 Direct->Direct_Spec TMS TMS Ether Derivatize->TMS Boronate Boronate Ester Derivatize->Boronate TMS_Spec TMS Spectrum: Characteristic Si-containing ions TMS->TMS_Spec Boronate_Spec Boronate Spectrum: Isotopic pattern Boronate->Boronate_Spec

Caption: Workflow for the structural elucidation of this compound using mass spectrometry.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of information, woven from the contributions of its vicinal diol and terminal alkene functionalities. While α-cleavage and water loss are characteristic of the diol moiety, allylic cleavage provides information about the location of the double bond. This guide has laid out a predictive framework for interpreting the mass spectrum of this molecule.

Furthermore, by comparing this predicted fragmentation to that of its saturated and isomeric analogues, and by considering the effects of derivatization, a more complete analytical picture emerges. For researchers working with novel or uncharacterized unsaturated diols, this comparative approach, grounded in the fundamental principles of mass spectrometry, is an invaluable tool for structural elucidation. The strategic use of derivatization can further enhance selectivity and sensitivity, providing an even higher degree of confidence in the analytical results.

References

  • Ea, S., Aubert, C., Rontani, J. F., Teral, Y., & Campredon, M. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid communications in mass spectrometry, 28(9), 1004–1010. [Link]

  • Yin, G., Liu, Y., Li, S., Wang, Y., & Wang, Y. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules (Basel, Switzerland), 27(1), 283. [Link]

  • Kyle, J. E., Zhang, X., Weitz, K. K., & Muddiman, D. C. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. Journal of mass spectrometry, 56(3), e4709. [Link]

  • Yin, G., Liu, Y., Li, S., Wang, Y., & Wang, Y. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Semantic Scholar. [Link]

  • Myher, J. J., & Kuksis, A. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of lipid research, 10(6), 703–709. [Link]

  • Chen, J., Wang, Y., Wang, Y., Liu, D., & Chen, B. (2018). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. Journal of chromatography. A, 1568, 102–108. [Link]

  • Ea, S., Aubert, C., Rontani, J. F., Teral, Y., & Campredon, M. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and 18 O labelling. ResearchGate. [Link]

  • Yin, G., Liu, Y., Li, S., Wang, Y., & Wang, Y. (2022). (PDF) A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. ResearchGate. [Link]

  • Pimentel, D. R., et al. (2019). Collision-induced dissociation of double bond positional isomers. ResearchGate. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LCGC International. (2014). Electron Ionization for GC–MS. LCGC International. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Unknown. Ion fragmentation of small molecules in mass spectrometry. Unknown Source. [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Spark Pro Analytics. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Spark Pro Analytics. [Link]

  • Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

  • Reddit. (2022). Can Mass spectrometry determined the double bond of the compound? Reddit. [Link]

  • Li, Y., et al. (2020). Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation. Analytical chemistry, 92(13), 9234–9242. [Link]

  • LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). This compound, 97%. SLS Ireland. [Link]

  • Unknown. Mass Spectrometry: Fragmentation. Unknown Source. [Link]

  • Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]

  • NIST. (n.d.). 7-Octene-2,6-diol, 2,6-dimethyl-. NIST WebBook. [Link]

  • Abe, T., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Metabolomics, 14(7), 89. [Link]

  • Baskaran, R., et al. (2023). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. ResearchGate. [Link]

  • Deshmukh, S. A., & Jadhav, V. D. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Journal of Pharmacognosy and Phytochemistry, 4(1), 1-6. [Link]

  • La-Placa, M. G., et al. (2023). In Situ Analysis of Historical Preservation Fluids in Sealed Containers with Spatially Offset Raman Spectroscopy. Analytical Chemistry, 95(1), 215–223. [Link]

  • Mjøs, S. A. (2003). Determination of trans double bonds in polyunsaturated fatty acid methyl esters from their electron impact mass spectra. ResearchGate. [Link]

  • El-Gharbawy, A. S., et al. (2016). Linoleic acid, methyl ester mass spectrum. ResearchGate. [Link]

Sources

A Researcher's Guide to the Cross-Verification of 7-Octene-1,2-diol: Correlating Experimental Findings with Published Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical compounds are foundational to experimental validity. This guide provides a comprehensive framework for the cross-referencing of experimental data for 7-Octene-1,2-diol with established literature values. By meticulously comparing analytical results against reliable benchmarks, researchers can ensure the integrity of their starting materials, a critical step in any scientific endeavor.

This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing insights gleaned from years of practical application in the field. We will explore the key analytical techniques used to characterize this compound, present a comparison of typical experimental data with literature-derived values, and offer detailed protocols for obtaining high-quality data.

The Imperative of Verification: Ensuring Compound Identity and Purity

In any research context, particularly in drug development, the certainty of a molecule's structure and purity is paramount. An incorrectly identified or contaminated starting material can lead to misleading results, wasted resources, and potentially compromise the safety and efficacy of a therapeutic candidate. The process of cross-referencing experimentally obtained data with published literature values serves as a critical quality control step, validating the identity and purity of the compound in hand.

Physical Properties: A First-Pass Assessment

A comparison of basic physical properties provides a rapid and straightforward initial verification. These macroscopic characteristics are sensitive to impurities and can offer early indications of any discrepancies.

Comparison of Physical Properties
PropertyExperimental Data (Hypothetical)Published Literature Value
Appearance Clear, colorless liquidLiquid[1]
Density (at 25 °C) 0.940 g/mL0.941 g/mL[1]
Refractive Index (at 20 °C) 1.46221.4625[1]

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, offering insights into its connectivity and chemical environment. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, we expect to see characteristic signals for the vinyl protons, the protons on the carbon-bearing hydroxyl groups, and the aliphatic chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Hypothetical)Predicted Literature Value (ppm)
5.85 - 5.75m1HH-7~5.8
5.05 - 4.90m2HH-8~5.0
3.65 - 3.55m1HH-2~3.6
3.45 - 3.35m2HH-1~3.4
2.10 - 2.00m2HH-6~2.0
1.50 - 1.25m6HH-3, H-4, H-51.5 - 1.3
2.50 (broad s)s2H-OHVariable
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the unique carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their functional group and electronic environment.

Chemical Shift (δ) ppmAssignment (Hypothetical)Predicted Literature Value (ppm)
139.0C-7~139
114.5C-8~114
72.5C-2~72
66.5C-1~67
33.5C-6~34
32.0C-4~32
29.0C-5~29
25.5C-3~26
Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M+) is expected at m/z 144.

m/zInterpretation (Hypothetical)Expected Fragmentation
144[M]+Molecular Ion
126[M-H₂O]+Loss of water
113[M-CH₂OH]+Alpha-cleavage
85[M-C₃H₅O]+Cleavage of the C2-C3 bond
55[C₄H₇]+Allylic cation

Experimental Protocols: A Guide to Data Acquisition

The quality of experimental data is paramount for a meaningful comparison with literature values. The following protocols outline the key steps for obtaining reliable data for this compound.

Workflow for Data Acquisition and Comparison

G cluster_0 Experimental Data Acquisition cluster_1 Literature Data Retrieval cluster_2 Data Comparison and Verification NMR_acq ¹H and ¹³C NMR Spectroscopy Compare Cross-Reference Experimental and Literature Data NMR_acq->Compare MS_acq Mass Spectrometry (EI) MS_acq->Compare PP_acq Physical Property Measurement (Density, Refractive Index) PP_acq->Compare Lit_search Search Chemical Databases (e.g., PubChem, ChemicalBook) Lit_search->Compare Spec_db Access Spectroscopic Databases (e.g., SpectraBase) Spec_db->Compare Verify Verify Compound Identity and Purity Compare->Verify

Caption: Workflow for experimental data acquisition and comparison with literature values.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for this compound.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is appropriate. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is standard and promotes reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with literature databases or predict fragmentation patterns based on the molecule's structure.

Logical Flow of Data Interpretation

G cluster_0 Analytical Techniques cluster_1 Structural Information cluster_2 Conclusion H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel MS Mass Spec. Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight PP Physical Properties Purity Purity & Identity PP->Purity Conclusion Confirmation of This compound Structure Proton_Env->Conclusion Carbon_Skel->Conclusion Mol_Weight->Conclusion Purity->Conclusion

Caption: Logical flow from analytical data to structural confirmation.

Conclusion: A Commitment to Scientific Rigor

The process of cross-referencing experimental data with published literature values is a testament to the principles of scientific rigor. For a compound like this compound, a multi-faceted analytical approach, combining physical property measurements with spectroscopic analysis, is essential for confident structural assignment and purity assessment. By adhering to meticulous experimental protocols and a logical framework for data interpretation, researchers can build a solid foundation for their scientific investigations.

References

  • SpectraBase. This compound. [Link][2]

  • PubChem. This compound. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 7-Octene-1,2-diol. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal procedures is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the waste management process.

Part 1: Hazard Profile and Chemical Characteristics

Before any handling or disposal, a thorough understanding of the substance's intrinsic properties is paramount. This compound is an unsaturated diol. While specific toxicological data is limited, its chemical structure as a combustible liquid alcohol necessitates careful handling.[1]

The primary hazards are associated with its combustibility and its incompatibility with certain chemical classes. The lack of comprehensive toxicity data mandates that it be handled with the assumption of potential hazards, following the precautionary principle.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
Chemical Formula H₂C=CH(CH₂)₄CH(OH)CH₂OH
Molecular Weight 144.21 g/mol
Physical Form Liquid[1]
Density 0.941 g/mL at 25 °C[1]
Flash Point >113 °C (>235.4 °F) - Closed Cup[1]
Storage Class 10 - Combustible Liquids
Incompatible Materials Strong oxidizing agents[1]

Part 2: Personal Protective Equipment (PPE) Mandates

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE must be based on a risk assessment of the potential hazards, including splashes and spills.[2] For all procedures involving the handling and disposal of this compound, the following PPE is required:

  • Eye and Face Protection : At a minimum, safety glasses with side shields are necessary. For tasks with a higher risk of splashing, chemical splash goggles are required.[3]

  • Skin and Body Protection : A standard laboratory coat should be worn to protect against incidental contact.[4]

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against alcohols and glycols. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[5]

  • Footwear : Closed-toe shoes that cover the entire foot are required in any area where chemicals are handled or stored.[5]

Part 3: Managing Spills and Accidental Releases

In the event of a spill, the immediate priority is to ensure personnel safety and contain the release.

  • Alert Personnel : Immediately notify all personnel in the vicinity.

  • Isolate the Area : Cordon off the spill area to prevent further contamination.

  • Control Ignition Sources : Although this compound has a high flash point, it is still a combustible liquid. Extinguish all nearby flames and turn off spark-producing equipment.[6]

  • Absorb the Spill : Use a liquid-absorbent, non-combustible material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Containerize : Carefully scoop the absorbed material and contaminated debris into a designated, sealable waste container.

  • Label and Dispose : Label the container as "Hazardous Waste" with the contents clearly identified ("Spill Debris containing this compound"). Dispose of the container following the protocol outlined in Part 4.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Part 4: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. This is mandated by its chemical properties and by federal and local regulations that govern laboratory waste.[7] Never dispose of this compound or related glycols down the drain, as this can contaminate water systems and is illegal.[8][9]

Step 1: Waste Determination and Segregation

The first and most critical step is to correctly identify and segregate the waste at the point of generation.[10]

  • Causality : this compound is incompatible with strong oxidizing agents.[1] Mixing these materials can lead to vigorous, exothermic, and potentially explosive reactions. Proper segregation is a critical safety measure to prevent such events within a waste container.[11]

  • Protocol :

    • Designate a specific waste stream for this compound and other compatible organic alcohols/glycols.

    • If the waste is a mixture, all chemical constituents must be identified by percentage or volume on the waste label.[11]

    • Keep this waste stream physically separate from acids, bases, and especially oxidizing agents. Refer to a chemical compatibility chart for detailed guidance.[12][13]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Causality : Using an incorrect container can lead to leaks, spills, and dangerous chemical reactions. The container must be compatible with the chemical waste it holds.[10]

  • Protocol :

    • Select a container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass. Do not use metal containers for acidic waste or plastic containers for certain organic solvents that may degrade them.[11]

    • Ensure the container is in good condition, with no cracks or signs of deterioration.

    • Never use former food or beverage containers for hazardous waste storage.[11]

    • The container must have a secure, tight-fitting lid to prevent leaks and the release of vapors. Keep the container closed at all times except when adding waste.[7]

Step 3: Labeling

Proper labeling is a regulatory requirement and a vital communication tool for safety.

  • Causality : An unlabeled or improperly labeled container is a serious safety violation. It creates an unknown hazard for all personnel who may handle it, from lab staff to waste disposal technicians.[14]

  • Protocol :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7][14]

    • The label must include the following information:

      • The words "Hazardous Waste" .[11][14]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas. If it is a mixture, list all components.[11]

      • The associated hazards (e.g., "Combustible" , "Irritant" ).[11]

      • The date the container was first used for waste accumulation.[7]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Causality : The SAA provides a controlled, secure, and compliant location for the short-term storage of hazardous waste, minimizing the risk of spills and improper mixing.[7][11]

  • Protocol :

    • Designate a specific location in the lab, at or near the point of waste generation, as the SAA. This can be a secondary containment tray on a benchtop or within a chemical fume hood.[11]

    • Ensure the SAA is clearly marked.

    • Store the labeled, closed waste container within the SAA. Secondary containment (e.g., a plastic tub) is highly recommended to contain potential leaks.[10]

    • A lab may accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, or the container is full, it must be moved to a central storage area within three days.[7][11]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Causality : Hazardous waste requires specialized treatment and disposal methods to neutralize its hazards and prevent environmental contamination. This can only be performed by licensed and regulated waste management contractors.[8][10]

  • Protocol :

    • When the waste container is full, seal it securely.

    • Complete the hazardous waste tag with the date the container became full.[11]

    • Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste coordinator to schedule a pickup.

    • Do not attempt to transport hazardous waste off-site yourself.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Guide to Glycol Disposal. HWH Environmental. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Propylene Glycol Disposal Safe Methods Environmental Impact and Rules. Red River. [Link]

  • Glycol Waste Management: Compliance Guide. MCF Environmental Services. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Go Glycol Pros. [Link]

  • Ethylene Glycol. U.S. Environmental Protection Agency (EPA). [Link]

  • 7-Octen-2-ol, 2,6-dimethyl- Safety Data Sheet. Synerzine. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • Chemical Compatibility Chart. [Link]

  • ETHYL ALCOHOL (ETHANOL). Occupational Safety and Health Administration (OSHA). [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Compatibility Chart. [Link]

  • Ethanol Processing. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Compatibility. IDEX Health & Science. [Link]

  • Safety Data Sheet: Octane-1,2-diol. Chemos GmbH & Co.KG. [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Octene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Octene-1,2-diol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are designed to ensure the safety of all researchers, scientists, and drug development professionals.

Understanding the Compound: A Proactive Hazard Assessment

This compound is an aliphatic diol with a terminal alkene. While it is not classified with the most severe hazard warnings, a thorough understanding of its properties is critical for safe handling. Its primary risks stem from its potential as a serious eye irritant and its classification as a combustible liquid.[1][2]

  • Eye Irritation: The most significant, consistently reported hazard is its potential to cause serious eye irritation.[1][3][4] Direct contact with the liquid or its aerosols can lead to symptoms like redness, stinging, tearing, and blurred vision.[2]

  • Combustibility: The compound is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[1] While not as volatile as flammable liquids, this property necessitates careful management of heat sources and proper storage.

  • Skin Contact: While not classified as a primary skin irritant in all assessments, prolonged or repeated contact should be avoided. Good industrial hygiene practice dictates minimizing all chemical skin exposure.[5]

  • Environmental Hazard: With a Water Hazard Class of 3 (WGK 3), this compound is considered hazardous to aquatic life, mandating controlled disposal procedures to prevent environmental release.[6]

The causality is clear: the diol functionality can interact strongly with mucous membranes, leading to eye irritation, while the C8 hydrocarbon body gives it combustible properties. This dual nature dictates a multi-faceted PPE strategy.

Core PPE Requirements: A Multi-Layered Defense

A baseline of personal protective equipment is mandatory for any work involving this compound. This establishes a non-negotiable standard of safety before considering task-specific requirements.

  • Primary Eye Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[7] Standard safety glasses with side shields do not provide adequate protection from splashes, which are a primary route of exposure for this eye irritant.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for preventing incidental contact.[8]

  • Protective Clothing: A flame-resistant laboratory coat should be worn and kept fully buttoned.[7] Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body.[7][8]

Operational Safety: Scenario-Based PPE Protocols

The selection of PPE must be dynamic, adapting to the specific risks of each laboratory procedure. The following table outlines recommended PPE ensembles based on the scale and nature of the work.

Scenario Task Description Eye/Face Protection Hand Protection Body Protection Respiratory Protection
A: Low-Volume Bench Work Handling <100 mL; preparing solutions, TLC spotting, or small-scale reactions within a certified chemical fume hood.Chemical Splash GogglesDisposable Nitrile GlovesFlame-Resistant Lab CoatNot typically required if work is performed in a properly functioning chemical fume hood.
B: High-Volume Transfers & Weighing Pouring or transferring >100 mL; weighing the neat liquid outside of a fume hood.Chemical Splash Goggles and a full Face ShieldDisposable Nitrile Gloves (double-gloving recommended)Flame-Resistant Lab Coat and a Chemical-Resistant ApronRecommended if there is a potential for aerosol generation and work cannot be contained in a fume hood.
C: Accidental Spill Cleanup Responding to a spill of any volume.Chemical Splash Goggles and a full Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber) over inner Nitrile GlovesChemical-Resistant Coveralls or Apron over Lab Coat; Chemical-Resistant Boot CoversAir-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation.[9]

Procedural Guide: Step-by-Step Handling and Disposal

Adherence to a strict, logical workflow is paramount for safety. The following protocols provide a self-validating system for handling and disposal.

Protocol 1: Safe Handling and Transfer
  • Pre-Operation Inspection: Verify that a certified chemical fume hood is operational. Ensure an appropriate chemical spill kit and a safety shower/eyewash station are accessible and unobstructed.

  • PPE Donning: Don PPE in the following order: lab coat, inner nitrile gloves, chemical-resistant apron (if required), outer gloves, and finally, eye/face protection.

  • Grounding: When transferring significant quantities from a metal container, ensure both the source and receiving containers are properly grounded and bonded to prevent static discharge, a potential ignition source.[10][11]

  • Execution: Perform all transfers and manipulations within the chemical fume hood with the sash at the lowest practical height. Use non-sparking tools where applicable.[10]

  • Post-Operation: Tightly seal the container.[5] Wipe down the work surface with an appropriate solvent.

  • PPE Doffing: Remove PPE in a manner that prevents cross-contamination. First, remove the outer gloves (if worn) and apron. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.[3]

Protocol 2: Management of Contaminated PPE and Waste
  • Segregation: All disposable items that have come into direct contact with this compound, including nitrile gloves, bench paper, and pipette tips, must be considered hazardous waste.

  • Containment: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.

  • Liquid Waste: Unused or waste this compound must be collected in a separate, sealed, and labeled hazardous waste container. Due to its classification as a water hazard, it must never be disposed of down the drain.[6]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[3]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Procedural Considerations cluster_ppe Required PPE Ensemble start Begin Task with This compound volume Volume > 100mL or Splash Potential? start->volume ppe_standard Standard PPE: - Goggles - Nitrile Gloves - Lab Coat volume->ppe_standard No ppe_enhanced_body Add: - Face Shield - Chemical Apron volume->ppe_enhanced_body Yes ventilation Work Outside of Fume Hood or Aerosol Risk? ppe_respiratory Add: - Respiratory Protection ventilation->ppe_respiratory Yes ventilation->end_point No ppe_standard->ventilation ppe_enhanced_body->ventilation ppe_respiratory->end_point

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Octene-1,2-diol
Reactant of Route 2
Reactant of Route 2
7-Octene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.